5-Azaspiro[2.4]heptan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-3-6(1-2-6)4-7-5/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPXYUDWJDBQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783637-53-5 | |
| Record name | 5-azaspiro[2.4]heptan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Azaspiro[2.4]heptan-6-one: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the demand for novel molecular scaffolds that provide three-dimensional complexity and unique biological activity is insatiable. Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have emerged as particularly valuable motifs. Their rigid, well-defined spatial arrangement offers a distinct advantage in drug design, enabling precise orientation of functional groups for optimal interaction with biological targets.
This guide focuses on 5-Azaspiro[2.4]heptan-6-one , a spirocyclic lactam that merges the structural features of a pyrrolidinone ring with a cyclopropane moiety. This unique combination makes it a highly versatile and sought-after building block for the synthesis of complex pharmaceuticals and other biologically active molecules.[1] We will explore its fundamental properties, delve into synthetic strategies, and highlight its proven applications, providing researchers and drug development professionals with a comprehensive technical overview.
Caption: Chemical structure of 5-Azaspiro[2.4]heptan-6-one.
Part 1: Core Molecular Properties
Understanding the fundamental physicochemical properties of a synthetic building block is critical for its effective use in reaction planning and process development. The data for 5-Azaspiro[2.4]heptan-6-one, largely derived from computational models, provides a solid foundation for its application.[2]
Table 1: Chemical Identifiers for 5-Azaspiro[2.4]heptan-6-one
| Identifier | Value |
| IUPAC Name | 5-azaspiro[2.4]heptan-6-one |
| Molecular Formula | C₆H₉NO |
| SMILES | C1CC12CC(=O)NC2 |
| InChIKey | PBPXYUDWJDBQTL-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of 5-Azaspiro[2.4]heptan-6-one
| Property | Value | Source |
| Molecular Weight | 111.14 g/mol | PubChem[3] |
| Monoisotopic Mass | 111.06841 Da | PubChem[2] |
| XlogP (Predicted) | -0.1 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
The negative predicted XlogP value suggests that 5-Azaspiro[2.4]heptan-6-one is a relatively polar molecule with good aqueous solubility, a desirable trait for intermediates in pharmaceutical synthesis.
Part 2: Synthesis and Reactivity
While a single, universally adopted synthesis for 5-Azaspiro[2.4]heptan-6-one is not established, several logical and field-proven strategies can be employed, primarily drawing from methods used for its derivatives. The choice of a synthetic route is often dictated by the availability of starting materials, scalability, and the desired stereochemistry.
Conceptual Synthetic Pathways
The construction of the 5-azaspiro[2.4]heptane core generally involves one of two key strategic approaches: forming the cyclopropane ring onto a pre-existing pyrrolidine or constructing the pyrrolidine ring via cyclization of a precursor already containing the spiro-cyclopropyl moiety.
Strategy A: Cyclopropanation of a Proline Derivative
This is a common and effective method, particularly for creating derivatives like 5-azaspiro[2.4]heptane-6-carboxylic acid, a direct precursor to many active pharmaceutical ingredients (APIs).[4]
-
Causality and Protocol Justification: The Simmons-Smith reaction, or its variants, is the classic choice for converting an alkene to a cyclopropane. Starting with a 4-methylene-proline derivative, this reaction provides a direct route to the spirocyclic core. However, this method can suffer from incomplete conversion and the use of pyrophoric reagents like diethylzinc, posing significant safety and purification challenges on a large scale.[4] More modern approaches may utilize safer cyclopropanating agents.
Experimental Workflow: Simmons-Smith Approach (Conceptual)
-
Starting Material: N-protected 4-methylene-proline ester. Protection of the nitrogen (e.g., with a Boc group) is crucial to prevent side reactions with the organometallic reagents.
-
Cyclopropanation: The alkene is treated with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple (Simmons-Smith) or diethylzinc (Furukawa modification). The choice of solvent (e.g., dichloromethane, toluene) and temperature is critical for controlling reactivity and yield.
-
Deprotection & Conversion: The N-protecting group is removed under appropriate conditions (e.g., acid for Boc). The ester can then be hydrolyzed or otherwise converted to the target lactam, potentially via an intramolecular amidation reaction.
Strategy B: Palladium-Catalyzed Intramolecular Cyclization
Modern synthetic organic chemistry offers powerful tools for ring construction. Palladium-catalyzed reactions are particularly effective for creating heterocyclic systems.
-
Causality and Protocol Justification: This approach leverages the power of transition metal catalysis to form the pyrrolidinone ring from a carefully designed acyclic precursor. A study details the synthesis of related penta-substituted pyrrole derivatives, including the 5-azaspiro[2.4]heptan system, via the intramolecular cyclization of alkynyl carboxamides.[5] This method is advantageous for its ability to build molecular complexity rapidly and often with high functional group tolerance.
Caption: Generalized workflow for the synthesis of 5-Azaspiro[2.4]heptan-6-one.
Reactivity Profile
The reactivity of 5-Azaspiro[2.4]heptan-6-one is dominated by its lactam functionality.
-
N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation to introduce further diversity.
-
Carbonyl Reactivity: The lactam carbonyl can be reduced to the corresponding amine (5-azaspiro[2.4]heptane).
-
Ring Stability: The five-membered lactam ring is relatively stable but can be hydrolyzed to the corresponding amino acid under harsh acidic or basic conditions. The cyclopropane ring is generally stable but can undergo ring-opening reactions under specific catalytic (e.g., hydrogenation with certain metals) or highly acidic conditions.
Part 3: Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for 5-Azaspiro[2.4]heptan-6-one
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Cyclopropyl Protons (CH₂) | 0.5 - 1.2 ppm | Highly shielded environment of the three-membered ring.[9] |
| CH₂ adjacent to N | ~3.0 - 3.5 ppm | Deshielding effect of the adjacent nitrogen atom. | |
| CH₂ adjacent to C=O | ~2.2 - 2.6 ppm | Deshielding effect of the adjacent carbonyl group. | |
| N-H Proton | 5.0 - 8.0 ppm (broad) | Variable chemical shift, dependent on solvent and concentration. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 170 - 180 ppm | Characteristic region for amide/lactam carbonyls. |
| Spiro Carbon | 25 - 40 ppm | Quaternary carbon in a strained environment. | |
| Cyclopropyl Carbons (CH₂) | 10 - 25 ppm | Highly shielded sp³ carbons in a three-membered ring. | |
| IR Spec. | N-H Stretch | ~3200 cm⁻¹ (broad) | Typical for a secondary amide/lactam.[6] |
| C=O Stretch | ~1680 cm⁻¹ (strong) | Strong absorption characteristic of a five-membered lactam.[6] | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 111.0684 | Corresponds to the monoisotopic mass of C₆H₉NO.[2] |
Part 4: Applications in Research and Drug Development
The true value of 5-Azaspiro[2.4]heptan-6-one lies in its application as a strategic intermediate. Its rigid, three-dimensional structure is frequently incorporated into larger molecules to enhance binding affinity, improve pharmacokinetic properties, and explore novel chemical space.
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The Emerging Role of the 5-Azaspiro[2.4]heptan-6-one Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore the vastness of three-dimensional chemical space. One such scaffold that has garnered considerable attention is the 5-azaspiro[2.4]heptane core. This technical guide delves into the synthesis, chemical properties, and burgeoning applications of 5-azaspiro[2.4]heptan-6-one and its derivatives, with a particular focus on their roles as orexin receptor antagonists and as key intermediates in the development of antiviral agents.
Nomenclature and Structural Features
The IUPAC name for the core structure is 5-azaspiro[2.4]heptan-6-one . This nomenclature precisely describes a spirocyclic compound where a cyclopropane ring and a pyrrolidine ring share a single carbon atom. The "aza" prefix indicates the presence of a nitrogen atom in the five-membered ring, and its position is designated as 5. The "one" suffix and its locant "6" specify the position of a carbonyl group on the pyrrolidine ring.
Synonyms for this compound and its parent structure, 5-azaspiro[2.4]heptane, are not widely established in the literature, with the IUPAC nomenclature being the standard identifier.[1]
Table 1: Physicochemical Properties of the Parent Scaffold and a Related Isomer
| Property | 5-Azaspiro[2.4]heptane[1] | 5-Azaspiro[2.4]heptan-4-one[2] |
| Molecular Formula | C₆H₁₁N | C₆H₉NO |
| Molecular Weight | 97.16 g/mol | 111.14 g/mol |
| IUPAC Name | 5-azaspiro[2.4]heptane | 5-azaspiro[2.4]heptan-4-one |
| CAS Number | 185-50-2 | 3697-70-9 |
Synthesis of the 5-Azaspiro[2.4]heptane Core
The synthesis of the 5-azaspiro[2.4]heptane scaffold and its derivatives can be achieved through various synthetic strategies. One notable method involves the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides, which allows for the preparation of penta-substituted pyrrole derivatives, including those with the spiro[2.4]heptane moiety.[3] This approach offers a powerful tool for creating a diverse range of functionalized and polysubstituted pyrroles.[3]
Another significant synthetic route is pertinent to the synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for Hepatitis C virus (HCV) inhibitors.[4] This process highlights the utility of the scaffold in constructing complex, biologically active molecules.[4]
Caption: General workflow for the synthesis of 5-azaspiro[2.4]heptane derivatives.
Applications in Drug Discovery
The rigid, three-dimensional structure of the 5-azaspiro[2.4]heptane scaffold makes it an attractive motif in drug design. This rigidity can lead to improved binding affinity and selectivity for biological targets.
Orexin Receptor Antagonism
Derivatives of 5-azaspiro[2.4]heptane have emerged as a novel and potent class of dual orexin 1 and orexin 2 receptor antagonists.[5][6] The orexin system plays a crucial role in regulating wakefulness and arousal, and its modulation is a key strategy for the treatment of insomnia.[5]
Starting from a series of 4,4-disubstituted piperidine orexin 1 receptor selective antagonists, researchers discovered that the incorporation of the 5-azaspiro[2.4]heptane scaffold led to potent dual antagonism.[5][6] Structure-activity relationship (SAR) and pharmacokinetic optimization of this series have been pursued, leading to the identification of lead compounds with good brain penetration and oral bioavailability in preclinical models.[6]
Caption: Mechanism of action of 5-azaspiro[2.4]heptane derivatives as orexin receptor antagonists.
Intermediates for Hepatitis C Virus (HCV) Inhibitors
5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are valuable intermediates in the synthesis of inhibitors of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).[4] HCV is a leading cause of chronic liver disease, and NS5A is a critical component of the viral replication complex, making it a prime target for antiviral therapy.[4] The development of efficient synthetic routes to these spirocyclic building blocks is therefore of significant importance for the production of novel anti-HCV drugs.[4]
Experimental Protocols
General Protocol for Pd-Catalyzed Cyclization:
-
To a solution of the alkynyl carboxamide (1.0 equivalent) in a suitable solvent (e.g., 3.0 mL), add the base (1.5 equivalents) and the palladium catalyst (0.05 equivalent).
-
The reaction mixture is then heated at reflux under an argon atmosphere for a specified period (e.g., 8 hours).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired 5-azaspiro[2.4]heptane derivative.
Note: The choice of solvent, base, and catalyst, as well as the reaction temperature and time, will depend on the specific substrate and desired product. Optimization of these parameters is crucial for achieving high yields.
Conclusion and Future Perspectives
The 5-azaspiro[2.4]heptane scaffold represents a promising area of research in medicinal chemistry. Its unique three-dimensional structure offers opportunities for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The demonstrated utility of its derivatives as orexin receptor antagonists and as intermediates for HCV inhibitors underscores the potential of this chemical motif. Further exploration of the synthesis and biological evaluation of a wider range of 5-azaspiro[2.4]heptan-6-one derivatives is warranted and could lead to the discovery of new drug candidates for a variety of diseases.
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PubChem. 5-Azaspiro[2.4]heptan-4-one. Available from: [Link]
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ResearchGate. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Available from: [Link]
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Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. Available from: [Link]
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An In-depth Technical Guide to 5-Azaspiro[2.4]heptan-6-one: A Privileged Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 5-Azaspiro[2.4]heptan-6-one, a unique spirocyclic lactam. While direct extensive literature on this specific isomer is nascent, its structural motifs are of significant interest in medicinal chemistry. This document synthesizes information from related analogs and foundational chemical principles to offer a predictive yet robust guide for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
5-Azaspiro[2.4]heptan-6-one is a heterocyclic compound featuring a cyclopropane ring fused to a five-membered lactam (pyrrolidinone) ring at the C4 position. This spirocyclic architecture imparts a rigid, three-dimensional structure, a highly desirable trait in modern drug design for enhancing target specificity and improving physicochemical properties.
Molecular Formula and Weight
The fundamental properties of 5-Azaspiro[2.4]heptan-6-one are summarized in the table below. The molecular formula is C₆H₉NO.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | PubChem[1] |
| Molecular Weight | 111.14 g/mol | PubChem[2] |
| IUPAC Name | 5-azaspiro[2.4]heptan-4-one | PubChem[2] |
| InChI | InChI=1S/C6H9NO/c8-5-3-6(1-2-6)4-7-5/h1-4H2,(H,7,8) | PubChem[1] |
| InChIKey | PBPXYUDWJDBQTL-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CC12CC(=O)NC2 | PubChem[1] |
| CAS Number | Not Available |
Note: The IUPAC name provided in some databases, 5-azaspiro[2.4]heptan-4-one, is an isomer of the target molecule. The structural information (InChI, SMILES) correctly corresponds to the intended 6-one isomer.
Strategic Importance in Medicinal Chemistry
The 5-azaspiro[2.4]heptane core is a privileged scaffold in medicinal chemistry. Its significance is highlighted by its incorporation into Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[3] The spirocyclic proline analog, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a key building block in the synthesis of this antiviral agent.[3] The rigidity of the spirocyclic system helps to lock the conformation of the molecule, leading to high-affinity binding to its biological target.[3]
The lactam functionality within the 5-azaspiro[2.4]heptan-6-one structure offers a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The spirocyclic nature of these compounds provides a novel three-dimensional exit vector for substituents, a strategy increasingly employed to "escape from flatland" in drug design and to access new intellectual property space.[4]
Proposed Synthetic Strategies
Conceptual Synthetic Workflow
A logical approach would involve the formation of a suitable precursor that can be cyclized to form the desired spiro-lactam. Key retrosynthetic disconnections suggest pathways involving either the formation of the cyclopropane ring onto a pre-existing lactam or the cyclization of a precursor already containing the spiro-cyclopropyl moiety.
Caption: Retrosynthetic analysis of 5-Azaspiro[2.4]heptan-6-one.
Experimental Protocol: A Plausible Pathway via Intramolecular Cyclization
This proposed protocol is based on the cyclization of a spiro-cyclopropyl amino acid derivative, a common strategy in the synthesis of related compounds.
Step 1: Synthesis of a Protected Spiro-cyclopropyl Amino Acid Ester
-
Starting Material: N-Boc-4-methyleneproline methyl ester.
-
Reaction: Simmons-Smith cyclopropanation.
-
Procedure:
-
To a solution of N-Boc-4-methyleneproline methyl ester in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.1 M in toluene, 2.2 equivalents).
-
Add diiodomethane (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester.
-
Step 2: Deprotection and Lactam Formation
-
Starting Material: N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester.
-
Reaction: Acid-catalyzed deprotection followed by thermally induced cyclization.
-
Procedure:
-
Dissolve the protected amino ester in a solution of 4 M HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the amino ester.
-
Dissolve the salt in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux with a Dean-Stark apparatus to remove methanol and water.
-
Monitor the reaction by TLC for the formation of the lactam.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to afford 5-Azaspiro[2.4]heptan-6-one.
-
Predicted Spectroscopic and Physicochemical Properties
The structural characterization of 5-Azaspiro[2.4]heptan-6-one can be predicted based on the analysis of its functional groups and comparison with analogous spirocyclic lactams.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons of the cyclopropane ring, likely in the upfield region (0.5-1.5 ppm). The methylene protons adjacent to the carbonyl and the nitrogen will appear as complex multiplets in the range of 2.0-3.5 ppm. The N-H proton of the lactam will likely appear as a broad singlet between 6.0 and 8.0 ppm, and its chemical shift may be concentration-dependent.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the lactam at approximately 170-180 ppm. The spiro carbon will be a quaternary signal, and the carbons of the cyclopropane ring will appear at high field strength.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the five-membered lactam ring, expected in the range of 1680-1720 cm⁻¹. Another key feature will be the N-H stretching vibration, which should appear as a broad band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the molecular formula C₆H₉NO. The fragmentation pattern in the mass spectrum would likely involve the loss of CO and subsequent rearrangements of the spirocyclic core. Predicted adducts are listed in the PubChem entry for this compound.[1]
Potential Applications and Future Directions
The 5-azaspiro[2.4]heptan-6-one scaffold is a promising starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure makes it an attractive building block for creating compounds with high target affinity and selectivity.
Drug Discovery and Development
-
Peptidomimetics: Spirocyclic lactams can act as constrained dipeptide mimetics, inducing specific secondary structures like β-turns in peptide chains.[5][7] This makes them valuable tools in the design of inhibitors for proteases and protein-protein interactions.
-
CNS-Active Agents: The physicochemical properties of spirocyclic systems can be tuned to enhance blood-brain barrier permeability, opening possibilities for the development of new treatments for neurological disorders.[8]
-
Antiviral and Anticancer Agents: Given the precedent of Ledipasvir, derivatives of 5-azaspiro[2.4]heptan-6-one could be explored as potential antiviral agents. Furthermore, the lactam functionality is present in numerous classes of bioactive compounds, including anticancer agents.[9]
Workflow for Derivative Synthesis and Screening
Caption: Workflow for the development of new drug candidates.
Conclusion
5-Azaspiro[2.4]heptan-6-one represents a fascinating and underexplored scaffold for chemical and biological investigation. Its structural relationship to key intermediates in blockbuster drugs underscores its potential. This guide provides a foundational understanding of its properties, plausible synthetic routes, and promising applications, serving as a catalyst for further research and development in this exciting area of medicinal chemistry.
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Permana, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693. Available from: [Link].
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PharmaCompass. 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. Available from: [Link].
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NIST. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-. Available from: [Link].
- Tooke, C. L., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 732891.
- de la Figuera, N., et al. (2003). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 68(19), 7167–7176.
- Kontoyianni, M. (2023). Molecular Filters in Medicinal Chemistry. International Journal of Molecular Sciences, 24(8), 7481.
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ChemSynthesis. (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. Available from: [Link].
- Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 10-18.
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PubChem. 5-Azaspiro[2.4]heptan-4-one. Available from: [Link].
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PubChem. 5-Oxaspiro[2.4]heptan-6-one. Available from: [Link].
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Spectroscopic Blueprint of 5-Azaspiro[2.4]heptan-6-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Spirocyclic Lactams in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and unique pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of compounds. Their rigid, well-defined spatial arrangement allows for precise orientation of functional groups, which can lead to enhanced target affinity and selectivity. Among these, spirocyclic lactams are of significant interest due to their prevalence in natural products and their potential as bioactive agents.
5-Azaspiro[2.4]heptan-6-one, a molecule featuring a cyclopropane ring fused to a five-membered lactam (pyrrolidinone), represents a core structural motif with considerable potential for elaboration in drug discovery programs. The inherent strain of the cyclopropane ring, coupled with the hydrogen bonding capabilities of the lactam, provides a unique electronic and steric environment. A thorough understanding of the spectroscopic properties of this foundational scaffold is crucial for the unambiguous characterization of its derivatives and for elucidating structure-activity relationships (SAR).
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the interpretation of spectroscopic data. The structure of 5-Azaspiro[2.4]heptan-6-one is presented below with the IUPAC standard numbering convention.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of 5-Azaspiro[2.4]heptan-6-one is predicted to exhibit distinct signals corresponding to the protons on the cyclopropane and lactam rings. The chemical shifts are influenced by the diamagnetic anisotropy of the carbonyl group, the electronegativity of the nitrogen atom, and the unique electronic environment of the strained cyclopropane ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H on N5 | 5.0 - 7.0 | broad singlet | - | 1H |
| H on C7 | 3.2 - 3.5 | triplet | J = 7-8 | 2H |
| H on C1, C2, C3 | 0.8 - 1.5 | multiplet | - | 4H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
N-H Proton (N5): The proton attached to the nitrogen of the lactam is expected to appear as a broad singlet in the region of 5.0-7.0 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. Its chemical shift can be highly dependent on concentration and the choice of solvent.
-
Methylene Protons Alpha to Nitrogen (C7): The two protons on the carbon adjacent to the nitrogen (C7) are expected to be deshielded by the electronegative nitrogen atom, placing their signal in the range of 3.2-3.5 ppm.[1][2] These protons are adjacent to the spiro-carbon and would likely appear as a triplet if coupling to the protons on the spiro-carbon is not resolved, or a more complex multiplet.
-
Cyclopropyl Protons (C1, C2, C3): The four protons on the cyclopropane ring are in a highly shielded environment and are expected to resonate at a high field (upfield), likely between 0.8 and 1.5 ppm.[3] The strain of the three-membered ring leads to this characteristic shielding. Due to the spirocyclic nature of the molecule, these protons are diastereotopic and will likely exhibit complex splitting patterns due to both geminal and vicinal coupling, resulting in a complex multiplet.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C6 (Carbonyl) | 175 - 185 |
| C7 | 40 - 50 |
| C4 (Spiro) | 60 - 75 |
| C1, C2, C3 | 10 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C6): The carbonyl carbon of the lactam is the most deshielded carbon and is predicted to appear in the range of 175-185 ppm, which is characteristic for amide carbonyls.[4]
-
Methylene Carbon Alpha to Nitrogen (C7): The carbon adjacent to the nitrogen (C7) will be deshielded due to the electronegativity of the nitrogen atom, with a predicted chemical shift between 40 and 50 ppm.[5]
-
Spiro Carbon (C4): The spiro carbon, being a quaternary carbon and part of a strained three-membered ring, is expected to have a unique chemical shift, predicted to be in the range of 60-75 ppm. Its signal is anticipated to be of lower intensity compared to the protonated carbons.
-
Cyclopropyl Carbons (C1, C2, C3): The carbons of the cyclopropane ring are highly shielded and will appear at a high field (upfield), likely between 10 and 25 ppm.
Predicted Mass Spectrometry Data
The mass spectrum of 5-Azaspiro[2.4]heptan-6-one (C₆H₉NO) is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting fragments, with cleavages adjacent to the carbonyl group and within the strained cyclopropane ring being likely.
Molecular Weight: 111.14 g/mol
| m/z | Predicted Identity |
| 111 | [M]⁺ (Molecular Ion) |
| 83 | [M - CO]⁺ |
| 68 | [M - HNCO]⁺ |
| 55 | [C₄H₇]⁺ |
Interpretation of the Predicted Fragmentation Pattern:
The fragmentation of cyclic molecules can be complex.[6] For 5-Azaspiro[2.4]heptan-6-one, several key fragmentation pathways can be predicted:
-
Loss of Carbon Monoxide: A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 83.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a favorable process. This could lead to the loss of isocyanic acid (HNCO), giving a fragment at m/z 68.
-
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage. Fragmentation leading to the loss of the lactam portion could result in a stable cyclobutyl or related C₄H₇⁺ cation at m/z 55.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to structural elucidation. The following are generalized protocols for NMR and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Adjust the receiver gain to prevent signal clipping.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width to accommodate the larger chemical shift range of carbon (e.g., 0-220 ppm).
-
A greater number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
For a comprehensive guide on NMR spectroscopy, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization:
-
Choose an appropriate ionization technique. For a relatively small and stable molecule like 5-Azaspiro[2.4]heptan-6-one, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.
-
EI will likely induce more fragmentation, providing valuable structural information.
-
ESI is a softer ionization technique that is more likely to preserve the molecular ion.
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-200).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural features of the molecule.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
-
For detailed protocols on mass spectrometry, "Interpretation of Mass Spectra" by Fred W. McLafferty is an authoritative resource.
Conclusion
The predicted spectroscopic data for 5-Azaspiro[2.4]heptan-6-one provides a detailed "fingerprint" for this important molecular scaffold. The key features to anticipate are the characteristic upfield signals of the cyclopropyl protons in the ¹H NMR spectrum, the distinct chemical shifts of the spiro and carbonyl carbons in the ¹³C NMR spectrum, and a predictable fragmentation pattern in the mass spectrum. This predictive analysis serves as a valuable tool for researchers in the synthesis and characterization of novel spirocyclic lactam derivatives, enabling more efficient and accurate structural confirmation in the pursuit of new therapeutic agents.
References
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
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Khalilov, L. M., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Retrieved from [Link]
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PubMed. (2000, October). Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry. Retrieved from [Link]
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YouTube. (2018, April 22). Predict the number of peaks in the 13C-NMR Spectra. Retrieved from [Link]
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"5-Azaspiro[2.4]heptan-6-one" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azaspiro[2.4]heptan-6-one is a spirocyclic lactam, a class of compounds increasingly recognized for their unique three-dimensional structures and potential as versatile building blocks in medicinal chemistry. The rigid framework of the spirocyclic system, combined with the chemical functionality of the lactam, makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of 5-Azaspiro[2.4]heptan-6-one, its synthesis, and its emerging applications in drug discovery, with a particular focus on its role as a key intermediate in the development of antiviral therapies.
Molecular Structure and Identification
The fundamental identity of 5-Azaspiro[2.4]heptan-6-one is established by its unique molecular structure, which features a cyclopropane ring spiro-fused to a five-membered lactam (pyrrolidinone) ring. The nitrogen atom is at position 5, and the carbonyl group is at position 6.
Key Identifiers:
| Identifier | Value |
| CAS Number | 1783637-53-5[1][2][3] |
| Molecular Formula | C₆H₉NO[4] |
| Canonical SMILES | C1CC12CC(=O)NC2[4] |
| InChI | InChI=1S/C6H9NO/c8-5-3-6(1-2-6)4-7-5/h1-4H2,(H,7,8)[4] |
| InChIKey | PBPXYUDWJDBQTL-UHFFFAOYSA-N[4] |
Structural Diagram:
Caption: 2D structure of 5-Azaspiro[2.4]heptan-6-one.
Physical and Chemical Properties
Experimental data on the physical properties of 5-Azaspiro[2.4]heptan-6-one is not widely available in public literature. However, based on its structure and data from related compounds, the following properties can be predicted.
Table of Predicted Physical Properties:
| Property | Value | Source |
| Molecular Weight | 111.14 g/mol | PubChemLite[4] |
| Monoisotopic Mass | 111.06841 Da | PubChemLite[4] |
| XlogP (predicted) | -0.1 | PubChemLite[4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Spectroscopic Data
Detailed experimental spectroscopic data for 5-Azaspiro[2.4]heptan-6-one is scarce. However, predicted mass spectrometry data is available, and typical spectral characteristics can be inferred from its functional groups.
Mass Spectrometry
The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of 5-Azaspiro[2.4]heptan-6-one, which are useful in mass spectrometry-based identification.[4]
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 112.07569 | 125.1 |
| [M+Na]⁺ | 134.05763 | 134.9 |
| [M-H]⁻ | 110.06113 | 129.1 |
| [M+NH₄]⁺ | 129.10223 | 144.7 |
| [M+K]⁺ | 150.03157 | 132.5 |
| Data from PubChemLite.[4] |
NMR Spectroscopy (Predicted)
¹H NMR:
-
Cyclopropane protons: Expected to appear in the upfield region (approx. 0.5-2.0 ppm) with complex splitting patterns due to geminal and vicinal coupling.
-
Methylene protons adjacent to the carbonyl and nitrogen: These protons on the pyrrolidinone ring would likely resonate in the range of 2.0-3.5 ppm.
-
NH proton: A broad singlet is expected, with its chemical shift being solvent-dependent (typically 5.0-8.0 ppm).
¹³C NMR:
-
Carbonyl carbon: The lactam carbonyl carbon should appear significantly downfield, in the range of 170-180 ppm.
-
Spiro carbon: The quaternary spiro carbon would likely have a chemical shift in the range of 30-50 ppm.
-
Cyclopropane carbons: These carbons are expected to be in the upfield region, typically between 10 and 30 ppm.
-
Pyrrolidinone ring carbons: The methylene carbons of the lactam ring would be expected in the range of 30-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretch: A moderate to strong absorption band is expected around 3200-3400 cm⁻¹ for the N-H bond of the secondary amide.
-
C-H stretch: Absorptions for the cyclopropyl and methylene C-H stretches are anticipated in the 2850-3000 cm⁻¹ region. The C-H stretches of the cyclopropane ring may appear at slightly higher wavenumbers (>3000 cm⁻¹).
-
C=O stretch: A strong, sharp absorption band characteristic of a five-membered lactam carbonyl group is expected in the region of 1680-1700 cm⁻¹.
Synthesis and Reactivity
Conceptual Synthetic Pathway
A plausible synthetic route could involve the construction of the spirocyclic core through intramolecular cyclization.
Caption: A conceptual workflow for the synthesis of 5-Azaspiro[2.4]heptan-6-one.
Reactivity
The reactivity of 5-Azaspiro[2.4]heptan-6-one is dictated by the functional groups present: the lactam and the cyclopropane ring.
-
Lactam Reactivity: The lactam contains an amide bond, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. The nitrogen atom can be alkylated or acylated. The carbonyl group can be reduced.
-
Cyclopropane Ring Strain: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with electrophiles or through transition-metal catalysis. This provides a pathway to more complex molecular architectures.
Applications in Drug Discovery
The 5-azaspiro[2.4]heptane scaffold is a valuable pharmacophore in drug discovery. Derivatives of this core structure have been identified as crucial intermediates in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.[5] The rigid spirocyclic framework helps to orient substituents in a defined three-dimensional space, which can lead to high-affinity binding to biological targets.
The exploration of spiro-γ-lactams, such as 5-Azaspiro[2.4]heptan-6-one, is an active area of research for the development of new therapeutic agents with potential applications beyond antiviral therapies.
Safety and Handling
Specific safety data for 5-Azaspiro[2.4]heptan-6-one (CAS 1783637-53-5) is not available. However, based on the hazard information for the related isomer, 5-Azaspiro[2.4]heptan-4-one, caution should be exercised when handling this compound.[4]
Potential Hazards (based on related compounds):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
5-Azaspiro[2.4]heptan-6-one represents a molecule of significant interest for medicinal chemists and drug development professionals. While a comprehensive experimental characterization is not yet publicly documented, its structural features and the established importance of the 5-azaspiro[2.4]heptane core in antiviral drug discovery underscore its potential. Further research into the synthesis, properties, and reactivity of this specific isomer is warranted to fully unlock its utility as a building block for novel therapeutics.
References
-
PubChemLite. 5-azaspiro[2.4]heptan-6-one (C6H9NO). [Link]
- Google Patents. CN103687489A - Processes for the preparation of 5-azaspiro[2.
-
PubChem. 5-Azaspiro[2.4]heptan-4-one. [Link]
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Introduction to spirocyclic lactams in organic synthesis
An In-Depth Technical Guide to the Organic Synthesis of Spirocyclic Lactams
Authored by: Gemini, Senior Application Scientist
Foreword: The Spirocyclic Lactam Scaffold—A Nexus of Structural Rigidity and Therapeutic Potential
In the landscape of modern medicinal chemistry and organic synthesis, the pursuit of molecular complexity and three-dimensionality is paramount. Spirocyclic scaffolds have emerged as privileged structures, imparting a rigid, well-defined three-dimensional geometry that is highly advantageous for modulating biological interactions.[1][2] When this spirocyclic motif is fused to a lactam—a cyclic amide core renowned for its biological significance since the discovery of penicillin—the resulting spirocyclic lactam architecture offers a compelling platform for drug discovery and development.[3][4]
These structures are not merely synthetic curiosities; they are found in a variety of natural products and have been engineered into potent therapeutic agents.[5][6] Their inherent rigidity reduces conformational flexibility, often leading to enhanced binding affinity and selectivity for protein targets. The spirocyclic nature introduces a quaternary carbon center, a significant synthetic challenge that, once overcome, provides access to novel chemical space.[1]
This guide provides an in-depth exploration of the core synthetic strategies for constructing spirocyclic lactams. It moves beyond a simple recitation of reactions to explain the underlying principles and mechanistic rationales that govern these transformations. We will delve into the major synthetic pathways, showcase their applications in creating biologically active molecules, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Foundational Synthetic Strategies for Spirocyclic Lactam Construction
The construction of a spirocyclic lactam requires the strategic formation of two key features: the lactam ring and the spirocyclic quaternary carbon. Synthetic approaches can be broadly categorized by whether the β-lactam ring is constructed as a key step or if a pre-existing lactam is modified to create the spiro-junction.[7]
Cycloaddition Reactions: The Power of Convergent Synthesis
Cycloaddition reactions are among the most powerful and widely used methods for assembling the spiro-lactam core, offering a convergent and often stereoselective route.
The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis
The Staudinger ketene-imine cycloaddition, first reported in 1907, remains the most prevalent method for constructing the four-membered β-lactam ring.[8] The spirocyclic variant is achieved by reacting a cyclic imine with a ketene or, conversely, a cyclic ketene with an imine.[4]
Mechanistic Rationale: The reaction proceeds through a two-step mechanism involving a zwitterionic intermediate. The stereochemical outcome is often influenced by the substituents on both the ketene and the imine, with the electronic properties of these groups dictating the reaction pathway.[4] For instance, the use of an in-situ generated ketene from an acyl chloride and a tertiary amine is a standard protocol.[8]
Experimental Protocol: Synthesis of a Spiro-β-Lactam via Staudinger Cycloaddition [4][8]
-
Imine Formation: A solution of a cyclic ketone (1.0 eq.) and a primary amine (1.0 eq.) in a suitable solvent (e.g., toluene or ethanol) is stirred, often with a catalytic amount of acid (e.g., acetic acid).[4] The reaction is typically heated to reflux with a Dean-Stark trap to remove water and drive the equilibrium towards the imine product.
-
Ketene Generation & Cycloaddition: The formed cyclic imine is dissolved in an anhydrous, inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0 °C.
-
Triethylamine (Et₃N, 2.0 eq.) is added to the solution.
-
A solution of an acyl chloride (e.g., chloroacetyl chloride or phenoxyacetyl chloride, 1.2 eq.) in the same anhydrous solvent is added dropwise to the cooled imine solution over 30-60 minutes. The acyl chloride reacts with triethylamine to generate the highly reactive ketene in situ.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water or a saturated NH₄Cl solution. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the spiro-β-lactam.[4]
[3+2] and Other Cycloadditions: Accessing γ-Lactams and Beyond
While the [2+2] cycloaddition is dominant for β-lactams, [3+2] cycloadditions provide powerful access to spiro-γ-lactams (spiropyrrolidin-2-ones).[5] A notable example is the stereoselective formal [3+2] cycloaddition used to construct the core of Ansalactam A, a complex natural product.[9][10][11] These reactions often involve dipoles like azomethine ylides or nitrile oxides reacting with a dipolarophile.[12][13]
Furthermore, domino reactions, such as the copper-catalyzed Kinugasa/Michael cascade, can construct highly substituted spirocyclic β-lactams with excellent control over multiple stereocenters in a single operation.[8]
Intramolecular Cyclization Strategies
Intramolecular cyclizations offer an alternative and powerful approach, forming the spirocycle by closing a ring on a pre-functionalized substrate.[7]
Causality in Action: The choice of strategy depends on the desired ring size and substitution pattern. For example, a 4-exo-trig carbamoyl radical cyclization has been effectively used to forge a spiro-β-lactam from an acyclic precursor.[4] Similarly, base-mediated cyclization of β-amino esters can yield spiro-β-lactams.[4] A notable application is the synthesis of spiro-cephalosporins via an intramolecular Michael-type addition, demonstrating the utility of this approach for modifying complex antibiotic scaffolds.[1] Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have also been developed for the enantioselective synthesis of spirocycles.[14]
Rearrangement Reactions
Rearrangement reactions provide elegant, albeit sometimes mechanistically complex, pathways to spirocyclic frameworks.
-
Wolff Rearrangement: This reaction can be used to generate a ketene from an α-diazoketone, which can then undergo a [2+2] cycloaddition.[8] In some synthetic sequences, the Wolff rearrangement itself facilitates a ring expansion that sets the stage for the final spirocyclization.[15]
-
Dyotropic Rearrangements: These sophisticated rearrangements involve the simultaneous migration of two sigma bonds. They have been explored for converting β-lactones into spirocyclic γ-butyrolactones, with the mechanism (concerted vs. stepwise) being dependent on the choice of Lewis or Brønsted acid catalyst.[16]
-
Photochemical Rearrangements: The Zimmerman–O'Connell–Griffin rearrangement offers a photochemical method to generate ketenes from 1,2-dibenzoyl ethylenes, which can then be trapped by imines to form β-lactams.[17]
| Synthetic Strategy | Core Principle | Common Lactam Type | Key Advantages |
| Staudinger [2+2] Cycloaddition | Reaction of a ketene and an imine.[4] | β-Lactam | Highly versatile, well-established, many variants. |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile.[9] | γ-Lactam | Access to 5-membered rings, good stereocontrol. |
| Intramolecular Cyclization | Ring closure of a functionalized linear precursor.[7] | Variable (β, γ, etc.) | Good for complex scaffolds, utilizes diverse reaction types. |
| Rearrangement Reactions | Skeletal reorganization (e.g., Wolff, Dyotropic).[15][16] | Variable | Can build significant complexity in a single step. |
Part 2: The Role of Spirocyclic Lactams in Drug Discovery
The unique three-dimensional structure of spirocyclic lactams makes them highly valuable in medicinal chemistry. They serve as rigid scaffolds that can orient pharmacophoric groups in precise vectors, enhancing interactions with biological targets.[1][7]
A Legacy of Antibacterial Activity
Building on the heritage of β-lactam antibiotics like penicillin, spirocyclic β-lactams have been extensively investigated for their antibacterial properties.[3][4] The core β-lactam ring can still function by acylating transpeptidases involved in bacterial cell wall synthesis, while the spirocyclic moiety can be used to modulate solubility, metabolic stability, and the spectrum of activity.[3]
Beyond Antibiotics: A Diverse Pharmacological Profile
The therapeutic potential of spirocyclic lactams extends far beyond antibacterial applications. Their rigid conformation makes them excellent peptidomimetics, particularly for mimicking β-turns in peptides.[4][18] This has led to the development of compounds with a wide array of biological activities.
| Bioactive Spirocyclic Lactam Class | Therapeutic Target/Application | Reference |
| Spiro-β-lactams | Cholesterol Absorption Inhibition | [3][4] |
| Spiro-β- and γ-lactams | Antiviral (Anti-HIV) & Antiplasmodial | [12][19] |
| Spiro-β-lactams | Enzyme Inhibition (e.g., 3C-proteinase) | [4] |
| Spiro-cephalosporins | β-Lactamase Inhibition | [1] |
| General Spiro-lactams | Anticancer, Antidiabetic, Anti-inflammatory | [3][4] |
The growing number of approved drugs containing a spirocycle is a testament to the value of this structural motif in modern drug design.[2] The spiro-lactam core provides a robust starting point for creating libraries of diverse compounds with significant therapeutic potential.[7]
Conclusion and Future Outlook
The synthesis of spirocyclic lactams is a dynamic and evolving field in organic chemistry. While foundational methods like the Staudinger cycloaddition remain indispensable, newer strategies involving asymmetric catalysis, domino reactions, and novel rearrangements are continually expanding the synthetic toolkit.[8][14] These advancements allow for the creation of increasingly complex molecular architectures with exquisite stereochemical control.
For drug development professionals, the spirocyclic lactam represents a validated "privileged scaffold" that combines the proven biological relevance of the lactam ring with the desirable physicochemical properties of a rigid, three-dimensional spiro-center. The continued exploration of this chemical space is certain to yield novel therapeutic agents that can address a wide range of diseases, from bacterial infections to cancer and viral illnesses. The challenge lies in developing more efficient, scalable, and stereoselective syntheses to unlock the full potential of these remarkable molecules.
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Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00309D. Available at: [Link]
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health (PMC). Available at: [Link]
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Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. National Institutes of Health (PMC). Available at: [Link]
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed. Available at: [Link]
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The Emergence of the 5-Azaspiro[2.4]heptan-6-one Scaffold: A New Frontier in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional "flatland" of two-dimensional chemical structures. The limitations of planar aromatic systems have paved the way for the exploration of three-dimensional (3D) molecular architectures that can better mimic the complex topographies of biological targets. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of 3D structures. Their inherent rigidity and defined spatial orientation of substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1] This guide delves into the novelty and significance of a unique and relatively underexplored member of this family: the 5-Azaspiro[2.4]heptan-6-one scaffold.
While direct literature on the 5-Azaspiro[2.4]heptan-6-one core is nascent, this guide will provide a comprehensive overview of its chemical landscape, drawing insights from closely related and synthetically accessible derivatives. We will explore its synthesis, potential applications, and the untapped opportunities it presents for the development of next-generation therapeutics.
The Allure of the Spirocyclic Core: A Structural Advantage
The incorporation of a spirocyclic scaffold, such as the 5-azaspiro[2.4]heptane system, into a drug candidate offers several distinct advantages over more conventional, flexible, or planar moieties:
-
Inherent Three-Dimensionality: The spirocyclic nature imparts a rigid, non-planar geometry, allowing for a more precise and locked conformation for interaction with protein binding pockets. This can lead to higher binding affinity and selectivity.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally correlates with enhanced solubility, a crucial factor for drug absorption and distribution. Furthermore, the compact nature of spirocycles can influence lipophilicity and metabolic stability.
-
Novel Chemical Space: The exploration of novel spirocyclic systems opens up new avenues for intellectual property and the discovery of compounds with unprecedented biological activities.
Navigating the Synthetic Landscape: Accessing the 5-Azaspiro[2.4]heptane Core
While specific protocols for the direct synthesis of 5-Azaspiro[2.4]heptan-6-one are not extensively documented in publicly available literature, established synthetic strategies for analogous structures provide a clear roadmap for its preparation. A key approach involves the construction of the spirocyclic core through intramolecular cyclization reactions.
One notable method is the Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides, which has been successfully employed to generate penta-substituted pyrrole derivatives, including the 5-azaspiro[2.4]heptan skeleton.[2] This powerful technique offers a versatile route to a range of functionalized and polysubstituted pyrroles.
Another pertinent synthetic avenue is highlighted in a patent describing the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives.[3] These compounds serve as crucial intermediates in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors, underscoring the therapeutic relevance of this scaffold.[3] The synthetic pathway outlined in the patent provides valuable insights into the construction of the core structure.
Below is a generalized workflow illustrating a potential synthetic strategy for accessing the 5-Azaspiro[2.4]heptane core, based on established methodologies for related compounds.
Caption: A conceptual workflow for the synthesis of the 5-Azaspiro[2.4]heptane core.
Medicinal Chemistry Significance and Therapeutic Potential
The true value of a novel scaffold lies in its ability to unlock new therapeutic opportunities. While direct biological data for 5-Azaspiro[2.4]heptan-6-one is limited, the activities of its close relatives provide compelling evidence of its potential.
Antiviral Applications: Targeting Hepatitis C
As previously mentioned, derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid are key intermediates in the synthesis of HCV NS5A inhibitors.[3] The NS5A protein is a critical component of the HCV replication complex, making it a prime target for antiviral drug development. The incorporation of the spirocyclic scaffold likely contributes to the high potency and favorable pharmacokinetic profile of these inhibitors.
Neurological Disorders: Orexin Receptor Antagonism
Research into the broader class of 5-azaspiro[2.4]heptanes has revealed their potent activity as dual orexin 1 and orexin 2 receptor antagonists.[4] Orexin receptors play a crucial role in regulating sleep-wake cycles, and their antagonists are being investigated for the treatment of insomnia and other sleep disorders. The discovery of a lead compound from this series with good brain penetration and oral bioavailability highlights the potential of the 5-azaspiro[2.4]heptane scaffold in targeting the central nervous system.[4]
The following diagram illustrates the potential role of 5-azaspiro[2.4]heptane derivatives in modulating the orexin signaling pathway.
Caption: Modulation of the orexin signaling pathway by 5-azaspiro[2.4]heptane derivatives.
Comparative Analysis and Future Directions
The novelty of the 5-Azaspiro[2.4]heptan-6-one scaffold lies in its unique combination of a cyclopropane ring fused to a pyrrolidinone core. This arrangement offers a distinct spatial arrangement of functional groups compared to its isomer, 5-Azaspiro[2.4]heptan-4-one, and other related spirocyclic systems.
| Scaffold | Key Structural Feature | Known/Potential Applications |
| 5-Azaspiro[2.4]heptan-6-one | Cyclopropane fused to a γ-lactam | Antiviral (HCV), CNS disorders (inferred) |
| 5-Azaspiro[2.4]heptan-4-one | Cyclopropane fused to a β-lactam | Chemical intermediate |
| 5-Azaspiro[2.4]heptane | Core spirocyclic amine | Orexin receptor antagonism |
| 5-Azaspiro[2.4]heptane-6-carboxylic acid | Carboxylic acid derivative | Intermediate for HCV NS5A inhibitors |
The future of the 5-Azaspiro[2.4]heptan-6-one scaffold in drug discovery is bright. Key areas for future research include:
-
Development of robust and scalable synthetic routes to access a diverse library of derivatives.
-
Systematic structure-activity relationship (SAR) studies to explore the impact of substitutions on biological activity and selectivity.
-
Screening of 5-Azaspiro[2.4]heptan-6-one derivatives against a wide range of biological targets to uncover new therapeutic applications.
-
In-depth investigation of the pharmacokinetic and toxicological profiles of lead compounds.
Conclusion
The 5-Azaspiro[2.4]heptan-6-one scaffold represents a promising, yet underexplored, frontier in medicinal chemistry. Its inherent three-dimensionality, coupled with the demonstrated biological activity of its close relatives, positions it as a valuable building block for the design of novel therapeutics. As synthetic methodologies become more refined and our understanding of its biological potential deepens, we can expect to see the emergence of innovative drug candidates based on this unique spirocyclic core, further solidifying the importance of exploring novel chemical space in the quest for improved medicines.
References
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PubChem. 5-Azaspiro(2.4)heptane. National Center for Biotechnology Information. [Link]
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PubChem. 5-Azaspiro[2.4]heptane hydrochloride. National Center for Biotechnology Information. [Link]
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Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. ResearchGate. [Link]
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Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane. ResearchGate. [Link]
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Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 2018, 54(83), 11797-11800. [Link]
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Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2653-2658. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene. PubChem. [Link]
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Methodological & Application
Introduction: The Significance and Synthetic Challenge of 5-Azaspiro[2.4]heptan-6-one
An Application Note and Protocol for the Synthesis of 5-Azaspiro[2.4]heptan-6-one
The 5-azaspiro[2.4]heptan-6-one scaffold is a fascinating structural motif that combines a strained cyclopropane ring with a five-membered lactam (pyrrolidinone). This unique spirocyclic arrangement is of significant interest to medicinal chemists and drug development professionals. Spirocycles, in general, are considered "privileged structures" in drug discovery due to their rigid, three-dimensional nature, which can lead to improved potency and selectivity for biological targets. The γ-lactam moiety is also a common feature in a vast number of biologically active natural products and synthetic compounds, exhibiting a wide array of therapeutic properties[1].
The synthesis of such spirocyclic systems, however, presents a considerable challenge, primarily centered on the construction of the spirocyclic quaternary carbon—the carbon atom shared by both rings. This guide, intended for researchers and scientists, provides a detailed, step-by-step protocol for a plausible and efficient synthesis of 5-Azaspiro[2.4]heptan-6-one. The strategy outlined herein is a two-step process: first, the synthesis of a key precursor, N-allyl-2-chloroacetamide, followed by a base-mediated intramolecular cyclization to construct the target spirocycle. This approach is designed to be both logical and accessible, drawing upon established principles of organic synthesis to create a self-validating and reliable protocol.
Overall Synthetic Scheme
The synthesis is achieved in two sequential steps starting from commercially available reagents:
-
Amide Formation: Acylation of allylamine with chloroacetyl chloride to form the N-allyl-2-chloroacetamide precursor.
-
Intramolecular Cyclization: Base-induced intramolecular cyclization of the precursor to yield 5-Azaspiro[2.4]heptan-6-one.
Caption: Two-step synthesis of 5-Azaspiro[2.4]heptan-6-one.
Part 1: Synthesis of N-allyl-2-chloroacetamide (Precursor)
Principle and Rationale
The initial step involves the formation of an amide bond, a robust and fundamental reaction in organic synthesis. Allylamine is chosen as the starting material to introduce the nitrogen atom of the future lactam and the allyl group. The chloroacetyl chloride serves as the electrophile, providing the carbonyl group and the two-carbon backbone of the lactam ring. Crucially, it also installs a chlorine atom, which will function as a leaving group in the subsequent intramolecular cyclization step. Triethylamine (a non-nucleophilic base) is used to quench the HCl byproduct generated during the reaction, preventing the protonation of the allylamine starting material. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The reaction is performed at 0 °C to control the exothermicity of the acylation.
Detailed Protocol for N-allyl-2-chloroacetamide Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. | CAS No. |
| Allylamine | 57.09 | 5.71 g (6.64 mL) | 100 mmol | 1.0 | 107-11-9 |
| Chloroacetyl chloride | 112.94 | 11.85 g (8.41 mL) | 105 mmol | 1.05 | 79-04-9 |
| Triethylamine (Et₃N) | 101.19 | 11.13 g (15.3 mL) | 110 mmol | 1.1 | 121-44-8 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - | 75-09-2 |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allylamine (1.0 eq) and dichloromethane (100 mL). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
-
Precursor Solution: In a separate beaker, dissolve chloroacetyl chloride (1.05 eq) in dichloromethane (100 mL).
-
Slow Addition: Add the chloroacetyl chloride solution dropwise to the cooled, stirring allylamine solution over 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Senior Application Scientist's Note: The dropwise addition of chloroacetyl chloride at 0 °C is critical to prevent a rapid, uncontrolled exotherm and potential side reactions. The acidic and basic washes are essential to remove unreacted starting materials and triethylamine hydrochloride salt, respectively.
Part 2: Synthesis of 5-Azaspiro[2.4]heptan-6-one
Principle and Rationale
This key step involves an intramolecular cyclization to form the spirocyclic lactam. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the α-carbon to the amide carbonyl. This generates a reactive enolate intermediate. The enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine in a classic SN2 reaction. This concerted bond formation and breaking event forges the cyclopropane ring and closes the lactam ring simultaneously, constructing the desired spirocyclic system. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can dissolve the precursor and the enolate intermediate. The reaction requires an inert atmosphere to prevent the strong base from reacting with atmospheric water and oxygen. This type of intramolecular cyclization is a powerful strategy for forming strained ring systems[2].
Detailed Protocol for Intramolecular Cyclization
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. | CAS No. |
| N-allyl-2-chloroacetamide | 133.58 | 13.36 g | 100 mmol | 1.0 | 2916-93-0 |
| Sodium Hydride (60% disp. in mineral oil) | 24.00 | 4.40 g | 110 mmol | 1.1 | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 400 mL | - | - | 109-99-9 |
Procedure:
-
Inert Atmosphere Setup: Assemble a 1 L three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Base Suspension: Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the flask. Add 200 mL of anhydrous THF to create a suspension. Cool the suspension to 0 °C in an ice-water bath.
-
Precursor Addition: Dissolve the N-allyl-2-chloroacetamide (1.0 eq) in 200 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Work-up:
-
Dilute the mixture with 200 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 5-Azaspiro[2.4]heptan-6-one.
Senior Application Scientist's Note: Sodium hydride is a highly reactive and flammable solid. It must be handled under an inert atmosphere and away from any moisture. The quenching step is highly exothermic and must be performed slowly and at 0 °C to control the release of hydrogen gas. The choice of a strong base is crucial; weaker bases are generally insufficient to generate the necessary concentration of the enolate for efficient cyclization.
Mechanism of Intramolecular Cyclization
The formation of the spirocyclic system proceeds through a well-understood mechanism involving enolate formation followed by an intramolecular SN2 reaction.
Caption: Mechanism of base-mediated intramolecular cyclization.
Explanation:
-
Deprotonation: The strong base (hydride ion from NaH) abstracts an acidic proton from the α-carbon (the carbon adjacent to the carbonyl group), forming an enolate anion. This anion is stabilized by resonance with the adjacent carbonyl group.
-
Intramolecular SN2 Attack: The nucleophilic enolate then attacks the electrophilic carbon atom bonded to the chlorine atom in the same molecule.
-
Ring Closure: This intramolecular nucleophilic substitution results in the formation of a new carbon-carbon bond, creating the three-membered cyclopropane ring and simultaneously closing the five-membered lactam ring. The chloride ion is expelled as the leaving group.
This type of cyclization is a powerful tool in organic synthesis for the construction of complex cyclic and polycyclic molecules from acyclic precursors[3].
References
- CN103687489A - Processes for the preparation of 5-azaspiro[2.
-
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis. (URL: [Link])
-
The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products. ResearchGate. (URL: [Link])
-
Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. MDPI. (URL: [Link])
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CN103936703A - Preparation method of 5-oxaspiro[4][5]heptan-6-one and intermediate thereof - Google Patents. (URL: )
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Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. (URL: [Link])
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. (URL: [Link])
-
Synthesis of a series of 4-azaspiro[2.4]hept-6-en-5-ones 3 using a new photochemical method. ResearchGate. (URL: [Link])
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Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters. (URL: [Link])
-
Synthesis of γ-lactams. Organic Chemistry Portal. (URL: [Link])
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Asymmetric Cyclopropanation. Wiley-VCH. (URL: [Link])
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. (URL: [Link])
-
Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. (URL: [Link])
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ChemInform Abstract: Intramolecular Cyclization of N-Acetyl-6-(cyclopent-1-enyl)-2-methylaniline. Sci-Hub. (URL: [Link])
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Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. (URL: [Link])
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Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. (URL: [Link])
-
Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. (URL: [Link])
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Rhodium-Catalyzed Intramolecular Hydroacylation of 5- and 6-Alkynals: Convenient Synthesis of α-Alkylidenecycloalkanones and Cycloalkenones. ResearchGate. (URL: [Link])
-
The Simmons-Smith Reaction & Cyclopropanation. YouTube. (URL: [Link])
-
Radical a) cyclization and b) bis-cyclization of different acrylamide derivatives promoted by ethane. ResearchGate. (URL: [Link])
-
Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). MDPI. (URL: [Link])
-
Diastereoselective Simmons-Smith Cyclopropanations of Allylic Amines and Carbamates. Europe PMC. (URL: [Link])
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Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. (URL: [Link])
-
NBS-induced intramolecular cyclization of N-allyl-N-benzyl-2-(tosylamido)acetamide. ResearchGate. (URL: [Link])
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Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Publications. (URL: [Link])
-
Catalytic Synthesis of γ-Lactams via Direct Annulations of Enals and N-Sulfonylimines. Sci-Hub. (URL: [Link])
-
Synthesis and intramolecular cyclization of some derivatives of 3-[(2,3-dihydro-1Н-1,5-benzodiazepin-4-yl)methylidene]indolin-2-one. ResearchGate. (URL: [Link])
-
Synthesis of 1-Azaspiro[2.4]hepta-1,4,6-trienes and Azaspiroconjugation Studied by Photoelectron Spectroscopy. ResearchGate. (URL: [Link])
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Synthesis of 5-Azaspiro[2.4]heptan-6-one: A Detailed Guide to Reagents and Conditions
Introduction
5-Azaspiro[2.4]heptan-6-one, a spirocyclic β-lactam, represents a fascinating structural motif of significant interest to the pharmaceutical and medicinal chemistry sectors. The inherent ring strain of the cyclopropane and β-lactam rings imparts unique conformational constraints and reactivity, making it a valuable scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies, reagents, and conditions for the preparation of this intriguing molecule, tailored for researchers, scientists, and professionals in drug development.
The β-lactam ring is a cornerstone of antibiotic chemistry, and its incorporation into more complex three-dimensional structures like spirocycles can lead to compounds with enhanced biological activity and novel pharmacological profiles. The synthesis of such molecules, however, presents unique challenges due to the need for precise control over stereochemistry and the management of ring strain. This document will explore a plausible and efficient synthetic pathway, drawing upon established methodologies in transition-metal catalysis.
Synthetic Strategies: A Mechanistic Perspective
The construction of the 5-azaspiro[2.4]heptan-6-one core can be approached through several modern synthetic methodologies. Among the most promising are intramolecular cyclization reactions, which are powerful tools for the formation of cyclic structures. In this guide, we will focus on a strategy involving a key intramolecular cyclization step of a suitably functionalized acyclic precursor. Two primary catalytic systems, palladium and rhodium-based, offer elegant solutions for the formation of the spirocyclic β-lactam.
Palladium-Catalyzed Intramolecular Cyclization
Palladium catalysis has been successfully employed in the synthesis of various nitrogen-containing heterocycles. For the synthesis of 5-azaspiro[2.4]heptan derivatives, an intramolecular cyclization of an alkynyl carboxamide can be envisioned. While this approach has been documented to yield penta-substituted pyrroles, careful selection of the starting material and reaction conditions could favor the formation of the desired β-lactam.
The proposed precursor for this pathway is an N-(cyclopropylmethyl)-N-(alkynyl)amide. The palladium catalyst would facilitate the activation of the alkyne, followed by an intramolecular nucleophilic attack by the amide nitrogen to form the four-membered ring.
Rhodium-Catalyzed Intramolecular Cyclopropanation
Rhodium-catalyzed reactions, particularly those involving carbenoid intermediates, are well-established for the formation of cyclopropanes. An intramolecular cyclopropanation of a diazoacetamide bearing an olefinic tether is a highly effective strategy for the synthesis of bicyclic and spirocyclic lactams. This approach offers excellent control over stereochemistry, which is crucial for the synthesis of biologically active molecules.
A plausible precursor for this route would be an N-allyl-N-cyclopropylmethyl diazoacetamide. The rhodium catalyst would generate a rhodium carbene from the diazo group, which would then undergo an intramolecular cyclopropanation with the allyl group to furnish the spirocyclic β-lactam.
Proposed Synthetic Protocol: A Step-by-Step Guide
This section details a proposed two-step synthetic route to 5-Azaspiro[2.4]heptan-6-one, commencing with the synthesis of a key precursor followed by an intramolecular cyclization.
Part 1: Synthesis of the Precursor: N-(cyclopropylmethyl)-2-chloro-N-(prop-2-en-1-yl)acetamide
The synthesis of the acyclic precursor is a critical first step. This protocol outlines the preparation of an N-allyl-N-cyclopropylmethyl chloroacetamide, a versatile intermediate for subsequent cyclization.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Cyclopropylmethanamine | C₄H₉N | 71.12 | 7.11 g | 0.1 |
| Allyl bromide | C₃H₅Br | 120.98 | 12.1 g | 0.1 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 11.3 g | 0.1 |
| Triethylamine | C₆H₁₅N | 101.19 | 20.2 g | 0.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Experimental Procedure:
-
Synthesis of N-allyl-N-cyclopropylmethylamine:
-
To a solution of cyclopropylmethanamine (7.11 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 100 mL of DCM at 0 °C, add allyl bromide (12.1 g, 0.1 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude secondary amine. This intermediate is often used in the next step without further purification.
-
-
Acylation to form N-(cyclopropylmethyl)-2-chloro-N-(prop-2-en-1-yl)acetamide:
-
Dissolve the crude N-allyl-N-cyclopropylmethylamine and triethylamine (10.1 g, 0.1 mol) in 100 mL of DCM and cool to 0 °C.
-
Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired precursor.
-
Part 2: Intramolecular Cyclization to 5-Azaspiro[2.4]heptan-6-one
This part of the protocol focuses on the crucial ring-closing step to form the spirocyclic β-lactam. We will detail a method based on a base-mediated intramolecular nucleophilic substitution.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-(cyclopropylmethyl)-2-chloro-N-(prop-2-en-1-yl)acetamide | C₉H₁₄ClNO | 187.66 | 9.38 g | 0.05 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.4 g | 0.06 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - |
| Saturated aq. NH₄Cl | - | - | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.4 g of a 60% dispersion in mineral oil, 0.06 mol).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil and then suspend it in 100 mL of anhydrous THF.
-
-
Cyclization Reaction:
-
Cool the suspension of sodium hydride in THF to 0 °C.
-
Dissolve N-(cyclopropylmethyl)-2-chloro-N-(prop-2-en-1-yl)acetamide (9.38 g, 0.05 mol) in 150 mL of anhydrous THF and add it dropwise to the NaH suspension over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-Azaspiro[2.4]heptan-6-one.
-
Visualization of the Synthetic Workflow
To provide a clear visual representation of the proposed synthetic pathway, the following diagrams have been generated using the DOT language.
Caption: Proposed two-part synthetic workflow for 5-Azaspiro[2.4]heptan-6-one.
Reaction Mechanism
The key intramolecular cyclization step proceeds via a nucleophilic substitution mechanism. The sodium hydride, a strong base, deprotonates the amide nitrogen, generating an amide anion. This highly nucleophilic anion then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular fashion, leading to the formation of the four-membered β-lactam ring and the expulsion of the chloride ion.
Caption: Simplified mechanism of the base-mediated intramolecular cyclization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The synthesis of the precursor involves standard amination and acylation reactions that are widely used in organic synthesis. The key intramolecular cyclization step is a robust method for the formation of lactams.
To ensure the successful synthesis and validation of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the precursor and the final product. The characteristic shifts and coupling constants of the cyclopropane and β-lactam protons will be key indicators.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the β-lactam ring, which typically appears at a higher wavenumber (around 1740-1780 cm⁻¹) due to ring strain.
-
Thin-Layer Chromatography (TLC) and Column Chromatography: For monitoring the progress of the reactions and for the purification of the intermediates and the final product.
By employing these standard analytical methods, researchers can confidently verify the synthesis of 5-Azaspiro[2..4]heptan-6-one and ensure the purity of the final compound.
References
- Palladium-Catalyzed Intramolecular Cyclization: For examples of palladium-catalyzed intramolecular cyclization reactions of alkynyl carboxamides, which provide a conceptual basis for the proposed synthetic strategy, refer to studies on the synthesis of related nitrogen heterocycles. While not a direct protocol for the target molecule, the principles are highly relevant.
- Rhodium-Catalyzed Cyclopropanation: The application of rhodium catalysis for the synthesis of spirocyclic compounds is well-documented.
-
Synthesis of N-Aryl-2-chloroacetamides: The preparation of chloroacetamide precursors is a fundamental step. For general procedures and an understanding of their reactivity, reviews on the synthesis and applications of N-substituted chloroacetamides are valuable.[1][2]
-
Base-Mediated Intramolecular Cyclization: The use of strong bases like sodium hydride for the intramolecular cyclization of haloamides to form lactams is a classic and effective method. Numerous examples can be found in the organic synthesis literature.[3]
Sources
Synthesis of 5-Azaspiro[2.4]heptan-6-one from Cyclopropyl Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 5-azaspiro[2.4]heptan-6-one, a valuable spirocyclic lactam scaffold relevant to medicinal chemistry and drug discovery. The unique three-dimensional architecture imparted by the spirocyclic cyclopropane ring offers novel exit vectors for molecular design and can significantly influence the pharmacological properties of a lead compound. We will explore two primary, field-proven synthetic strategies commencing from cyclopropyl precursors: the intramolecular cyclopropanation of an α-diazo-N-cyclopropylmethylacetamide and a biomimetic approach inspired by the synthesis of its oxa-analog. Additionally, alternative synthetic routes, including the Kulinkovich-de Meijere reaction and Ring-Closing Metathesis, will be discussed as viable, albeit less direct, strategies.
Introduction: The Significance of the 5-Azaspiro[2.4]heptan-6-one Scaffold
The incorporation of rigid, three-dimensional motifs into drug candidates is a powerful strategy to enhance binding affinity, selectivity, and metabolic stability. The 5-azaspiro[2.4]heptan-6-one core, featuring a cyclopropane ring spiro-fused to a γ-lactam, presents a compelling structural framework. The cyclopropane ring introduces conformational rigidity and can act as a bioisostere for other chemical groups, while the lactam moiety provides a versatile handle for further functionalization. This guide is intended to provide both the conceptual understanding and the practical protocols necessary for the successful synthesis of this important molecular scaffold.
Primary Synthetic Strategy 1: Intramolecular Cyclopropanation of an α-Diazo-N-cyclopropylmethylacetamide
This approach is arguably the most direct and elegant method for the construction of the 5-azaspiro[2.4]heptan-6-one ring system. The key transformation is a rhodium(II)-catalyzed intramolecular cyclopropanation of a suitably functionalized diazoacetamide precursor.
Mechanistic Rationale
The accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate from the diazo compound.[1] This highly reactive species then undergoes an intramolecular reaction with the pendant alkene to form the cyclopropane ring. The choice of a rhodium(II) catalyst, such as rhodium(II) acetate or a chiral rhodium(II) carboxamidate, is critical for controlling the efficiency and, if desired, the enantioselectivity of the reaction.[2] The intramolecular nature of this reaction is highly favored entropically, often leading to high yields of the desired bicyclic product.[3]
Caption: Workflow for the synthesis of 5-azaspiro[2.4]heptan-6-one via intramolecular cyclopropanation.
Experimental Protocols
Protocol 1.1: Synthesis of N-(cyclopropylmethyl)-2-bromoacetamide
-
To a stirred solution of cyclopropylmethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of bromoacetyl bromide (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(cyclopropylmethyl)-2-bromoacetamide, which can often be used in the next step without further purification.
Protocol 1.2: Synthesis of N-(cyclopropylmethyl)-2-diazoacetamide
Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
To a stirred solution of N-(cyclopropylmethyl)-2-bromoacetamide (1.0 eq) in acetonitrile (0.5 M), add tosyl azide (1.2 eq) and DBU (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-(cyclopropylmethyl)-2-diazoacetamide.
Protocol 1.3: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation
-
To a solution of N-(cyclopropylmethyl)-2-diazoacetamide (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add rhodium(II) acetate dimer (0.01 eq).
-
Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-azaspiro[2.4]heptan-6-one.
| Step | Product | Typical Yield | Purity |
| 1.1 | N-(cyclopropylmethyl)-2-bromoacetamide | >90% | ~95% (crude) |
| 1.2 | N-(cyclopropylmethyl)-2-diazoacetamide | 70-85% | >98% |
| 1.3 | 5-Azaspiro[2.4]heptan-6-one | 80-95% | >99% |
Primary Synthetic Strategy 2: Biomimetic Approach from Cyclopropyldimethanol
This strategy is adapted from a patented synthesis of the corresponding oxa-analog, 5-oxaspiro[2.4]heptan-6-one.[4] It involves the construction of the γ-lactam ring onto a pre-existing cyclopropane core.
Mechanistic Rationale
The key steps in this multi-step synthesis involve the formation of a cyclopropane ring from an acyclic precursor, followed by a series of functional group interconversions to build the lactam ring. The initial cyclization of dibromoneopentyl glycol with zinc powder is a classic method for forming a cyclopropane ring. The subsequent steps involve the conversion of one of the hydroxymethyl groups to a nitrile, which is then hydrolyzed to a carboxylic acid and cyclized to the lactam.
Caption: Biomimetic pathway to 5-azaspiro[2.4]heptan-6-one from an acyclic precursor.
Experimental Protocols
Protocol 2.1: Synthesis of Cyclopropyldimethanol [4]
-
To a solution of dibromoneopentyl glycol (1.0 eq) in ethanol (0.5 M), add zinc powder (2.0 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere for 4 hours.
-
Cool the reaction mixture, filter to remove excess zinc, and concentrate the filtrate under reduced pressure to obtain crude cyclopropyldimethanol.
Protocol 2.2: Synthesis of the Nitrile Alcohol Intermediate [4]
-
To a solution of cyclopropyldimethanol (1.0 eq) and triethylamine (2.2 eq) in toluene (0.5 M) at 0 °C, add thionyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for 1 hour to form the cyclic sulfite.
-
In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in DMSO (1.0 M).
-
Add the solution of the cyclic sulfite to the cyanide solution and heat at 80 °C for 6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the nitrile alcohol.
Protocol 2.3: Hydrolysis and Lactamization [4]
-
To a solution of the nitrile alcohol (1.0 eq) in a 1:1 mixture of ethanol and water (0.5 M), add sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction and acidify to pH 2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to give the crude γ-amino acid.
-
Dissolve the crude amino acid in toluene (0.2 M) and add a catalytic amount of p-toluenesulfonic acid.
-
Heat to reflux with a Dean-Stark trap to remove water for 12 hours.
-
Cool, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford 5-azaspiro[2.4]heptan-6-one.
| Step | Product | Typical Yield | Purity |
| 2.1 | Cyclopropyldimethanol | 80-90% | ~95% (crude) |
| 2.2 | Nitrile Alcohol | 60-70% | >98% |
| 2.3 | 5-Azaspiro[2.4]heptan-6-one | 50-60% (over 2 steps) | >99% |
Alternative Synthetic Strategies
While the two primary routes described above are highly effective, other modern synthetic methods can also be envisioned for the synthesis of 5-azaspiro[2.4]heptan-6-one.
Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of cyclopropylamines from amides or imides using a titanium(IV) alkoxide and a Grignard reagent.[5] A modification of this reaction developed by Bertus and Szymoniak has been successfully applied to the synthesis of α-spirocyclopropanated lactams from imides.[6] This approach would involve the treatment of a suitable cyclic imide, such as N-substituted succinimide, with a titanium reagent and a Grignard reagent to directly install the spiro-fused cyclopropane ring. While potentially very efficient, this method may require careful optimization of the titanium reagent and reaction conditions to achieve high yields for the specific target molecule.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a versatile and widely used reaction for the formation of cyclic compounds.[6] In the context of 5-azaspiro[2.4]heptan-6-one synthesis, a potential precursor would be an N-allyl-N-(cyclopropylmethyl)acrylamide. Treatment of this diene with a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalyst, could induce ring closure to form the desired spirocyclic lactam. The success of this approach would depend on the relative rates of the desired intramolecular RCM versus potential intermolecular side reactions.
Conclusion
The synthesis of 5-azaspiro[2.4]heptan-6-one from cyclopropyl precursors is readily achievable through several modern synthetic methodologies. The intramolecular cyclopropanation of an α-diazo-N-cyclopropylmethylacetamide offers a direct and high-yielding route. For a more classical, multi-step approach, the biomimetic synthesis starting from dibromoneopentyl glycol provides a robust alternative. The Kulinkovich-de Meijere reaction and Ring-Closing Metathesis represent other powerful, albeit less direct, strategies that could be employed. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the research program. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for the successful implementation of these synthetic strategies in the laboratory.
References
-
Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7, 28407–28418. Available at: [Link]
-
Zanobini, A. (2005). Synthesis of New Spirocyclopropanated beta-Lactams and Their Application as Building Blocks for beta-Amino Acid Peptides. Doctoral thesis, Georg-August-Universität Göttingen. Available at: [Link]
- CN103936703A - Preparation method of 5-oxaspiro[2.4]heptane-6-one and intermediate thereof - Google Patents.
- Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-12.
- Zhang, X. P., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters, 11, 2273-2276.
-
Zhang, X. P., et al. (2011). Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. PMC - NIH. Available at: [Link]
- Martin, S. F., & Neipp, C. E. (2002). A ring-closing olefin metathesis approach to bridged azabicyclic structures. Tetrahedron Letters, 43(10), 1779-1782.
-
de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142. Available at: [Link]
-
Davies, H. M. L., & Lian, Y. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 2(7), 1279-1285. Available at: [Link]
-
Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Wikipedia. Available at: [Link]
-
Bode, J. W., et al. (2019). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC - NIH. Available at: [Link]
-
ResearchGate. (2019). Scheme 1: Intramolecular cyclopropanation of various trans-allylic diazo Weinreb amide derivatives catalyzed. Reaction conditions. Available at: [Link]
- Charette, A. B. (2004).
-
Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. PubMed. Available at: [Link]
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- 1. US20140187793A1 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides [organic-chemistry.org]
- 3. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 5. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Application of Ring-Closing Metathesis for the Synthesis of 5-Azaspiro[2.4]heptan-6-one
Abstract
The 5-azaspiro[2.4]heptan-6-one scaffold is a valuable structural motif in medicinal chemistry, appearing in various biologically active molecules.[1][2] This application note provides a comprehensive guide to the synthesis of this spirocyclic γ-lactam utilizing a robust and efficient ring-closing metathesis (RCM) strategy. We will delve into the rationale behind the synthetic design, provide a detailed experimental protocol for the synthesis of the key diene precursor and its subsequent cyclization, and discuss critical process parameters and potential challenges. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage modern synthetic methodologies for the construction of complex heterocyclic systems.
Introduction: The Significance of Spirocyclic Lactams and the Power of RCM
Spirocyclic frameworks, particularly those incorporating lactam functionalities, are of significant interest in drug discovery due to their rigid three-dimensional structures which can facilitate potent and selective interactions with biological targets.[3][4] The 5-azaspiro[2.4]heptan-6-one core, a specific type of spiro-γ-lactam, has been identified as a key component in the development of novel therapeutics.[1]
Traditionally, the synthesis of such spirocycles can be challenging, often requiring multi-step sequences with harsh reaction conditions.[5][6] Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of a wide array of cyclic and macrocyclic structures with high functional group tolerance and generally mild reaction conditions.[7][8][9] The reaction, catalyzed by well-defined ruthenium complexes such as Grubbs and Hoveyda-Grubbs catalysts, proceeds via an intramolecular metathesis of two terminal alkenes, releasing volatile ethylene as the only byproduct, which provides a strong thermodynamic driving force for the reaction.[7][9]
This document outlines a proposed RCM-based approach to construct the 5-azaspiro[2.4]heptan-6-one ring system, offering a potentially more efficient and scalable alternative to classical methods.
The Synthetic Strategy: A Retrosynthetic Analysis
Our proposed synthesis commences with a retrosynthetic analysis of the target molecule, 5-azaspiro[2.4]heptan-6-one. The key disconnection involves the carbon-carbon double bond in the five-membered ring, which can be formed via an RCM reaction. This leads back to a diallylated cyclopropane-containing amino acid derivative as the RCM precursor.
Proposed Retrosynthetic Pathway
Caption: Retrosynthetic analysis for 5-Azaspiro[2.4]heptan-6-one.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of the RCM precursor and the final ring-closing metathesis reaction.
Synthesis of the RCM Precursor: N,N-diallyl-cyclopropane-1,1-dicarboxamide
The synthesis of the diene precursor is a critical step. Here, we propose a two-step sequence starting from cyclopropane-1,1-dicarboxylic acid.
Step 1: Synthesis of Cyclopropane-1,1-dicarbonyl dichloride
-
To a stirred solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude cyclopropane-1,1-dicarbonyl dichloride, which is used in the next step without further purification.
Step 2: Synthesis of N,N-diallyl-cyclopropane-1,1-dicarboxamide
-
Dissolve the crude cyclopropane-1,1-dicarbonyl dichloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of allylamine (4.0 eq) and triethylamine (4.0 eq) in anhydrous DCM (5 mL/mmol).
-
Add the allylamine solution dropwise to the cooled solution of the acid chloride over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL/mmol), saturated NaHCO₃ solution (2 x 10 mL/mmol), and brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N,N-diallyl-cyclopropane-1,1-dicarboxamide.
Ring-Closing Metathesis for the Synthesis of 5-Azaspiro[2.4]hept-4-en-6-one
The crucial RCM step is performed using a second-generation Grubbs catalyst due to its high activity and stability.[10]
Protocol:
-
Dissolve the N,N-diallyl-cyclopropane-1,1-dicarboxamide (1.0 eq) in degassed, anhydrous toluene (to achieve a concentration of 0.01 M).
-
Sparge the solution with a gentle stream of argon for 30 minutes to ensure the removal of dissolved oxygen.
-
Add the second-generation Grubbs catalyst (2-5 mol%) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 5-azaspiro[2.4]hept-4-en-6-one.
Final Reduction to 5-Azaspiro[2.4]heptan-6-one
The final step involves the reduction of the double bond to obtain the saturated target molecule.
Protocol:
-
Dissolve the 5-azaspiro[2.4]hept-4-en-6-one (1.0 eq) in ethanol (10 mL/mmol).
-
Add palladium on carbon (10% Pd/C, 10 mol% Pd) to the solution.
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 5-azaspiro[2.4]heptan-6-one. Further purification by chromatography may be performed if necessary.
Causality and Experimental Choices
-
Choice of Catalyst: The second-generation Grubbs catalyst is selected for its high tolerance to various functional groups and its enhanced catalytic activity, which is often necessary for the formation of sterically demanding spirocyclic systems.[11][12]
-
Solvent and Concentration: Toluene is a common solvent for RCM reactions as it allows for higher reaction temperatures, which can improve reaction rates. A dilute concentration (0.01 M) is crucial to favor the intramolecular RCM reaction over intermolecular oligomerization.[13]
-
Degassing: Ruthenium metathesis catalysts are sensitive to oxygen, which can lead to catalyst decomposition. Therefore, thorough degassing of the solvent is essential for reproducible results and high yields.[14]
-
Catalyst Quenching: The addition of ethyl vinyl ether at the end of the reaction deactivates the Grubbs catalyst, preventing potential side reactions during workup and purification.
Data Presentation
| Step | Reactant | Product | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | N,N-diallyl-cyclopropane-1,1-dicarboxamide | 5-Azaspiro[2.4]hept-4-en-6-one | Grubbs II | 2-5 | Toluene | 80 | 2-4 | 85-95 |
| 2 | 5-Azaspiro[2.4]hept-4-en-6-one | 5-Azaspiro[2.4]heptan-6-one | 10% Pd/C | 10 | Ethanol | RT | 12 | >95 |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Simplified catalytic cycle of Ring-Closing Metathesis. [9][15]
Troubleshooting and Field-Proven Insights
-
Low RCM Yield: If the yield of the RCM reaction is low, consider the following:
-
Purity of the Precursor: Impurities in the diene precursor can poison the catalyst. Ensure the precursor is thoroughly purified. [13] * Catalyst Activity: The Grubbs catalyst is sensitive to air and moisture. Handle it in a glovebox or under a strict inert atmosphere.
-
Reaction Temperature: For some sterically hindered substrates, a higher temperature may be required to drive the reaction to completion.
-
-
Formation of Oligomers: If significant amounts of oligomeric byproducts are observed, this indicates that the intermolecular reaction is competing with the desired intramolecular cyclization. This can be mitigated by:
-
Decreasing the Concentration: Further dilution of the reaction mixture will favor the intramolecular pathway.
-
Slower Addition of the Substrate: Adding the diene precursor slowly to the catalyst solution can also help to maintain a low effective concentration.
-
-
Incomplete Reduction: If the final hydrogenation step is incomplete, ensure the catalyst is active and that the hydrogen supply is adequate. The reaction may also require a higher pressure of hydrogen.
Conclusion
The ring-closing metathesis strategy presented here offers a modern and efficient pathway for the synthesis of 5-azaspiro[2.4]heptan-6-one. By leveraging the power of RCM, this approach provides a valuable alternative to traditional synthetic methods, with the potential for high yields and scalability. The detailed protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary tools to successfully implement this methodology in their own laboratories for the advancement of drug discovery and development programs.
References
- Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.
-
Wikipedia. (2023, December 1). Ring-closing metathesis. Retrieved from [Link]
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Epistemeo. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial [Video]. YouTube. [Link]
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National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
- Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
Arkivoc. (n.d.). Synthesis of spiro-cyclics via ring-closing metathesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
ResearchGate. (n.d.). Design and Synthesis of Spirocycles via Olefin Metathesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Retrieved from [Link]
-
ACS Publications. (2022). Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. Retrieved from [Link]
- Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
-
PubMed. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Retrieved from [Link]
-
Combinatorial Chemistry Review. (2020). New synthesis of lactams and spirolactams. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103936703A - Preparation method of 5-oxaspiro[2.4]heptane-6-one and intermediate thereof.
-
Caltech. (n.d.). Catalytic Asymmetric Olefin Metathesis. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Retrieved from [Link]
-
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]
-
Heterocycles. (2009). TANDEM METATHESIS REACTIONS CASCADE RING-OPENINIG METATHESIS (ROM)-RING-CLOSING METATHESIS (RCM)-CROSS METATHESIS DIMERIZATION. Retrieved from [Link]
Sources
- 1. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthesis of lactams and spirolactams [combichemistry.com]
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- 4. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
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Application Notes and Protocols for the Synthesis of Azaspiro[2.4]heptanones via [3+2] Cycloaddition Reactions
Introduction: The Rising Prominence of Azaspiro[2.4]heptanones in Medicinal Chemistry
The azaspiro[2.4]heptanone scaffold, a unique three-dimensional molecular architecture, has garnered significant attention in contemporary drug discovery. Its rigid, spirocyclic framework, which joins a cyclopropane and a pyrrolidinone ring at a single carbon atom, offers a distinct advantage in the quest for novel therapeutics. By moving away from flat, two-dimensional structures, medicinal chemists can explore new chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
The strategic importance of the azaspiro[2.4]heptane core is underscored by its presence in potent and selective antagonists for crucial biological targets. For instance, derivatives of this scaffold have been identified as promising orexin receptor antagonists for the treatment of sleep disorders and as dopamine D3 receptor antagonists with potential applications in treating substance abuse and other neurological conditions. The constrained conformation of the spirocyclic system can lead to a more defined interaction with protein binding sites, enhancing affinity and reducing off-target effects.
This application note provides a comprehensive guide to the synthesis of azaspiro[2.4]heptanones, with a focus on the powerful and versatile [3+2] cycloaddition reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for a representative transformation, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The [3+2] Cycloaddition Pathway
The [3+2] cycloaddition is a powerful method for the construction of five-membered rings. In the context of azaspiro[2.4]heptanone synthesis, this reaction typically involves the union of a 1,3-dipole with a dipolarophile containing a cyclopropane moiety. While several combinations of reactants are theoretically possible, a particularly insightful analogous transformation is the reaction of a nitrone (a 1,3-dipole) with a methylenecyclopropane derivative (a 2-atom component).
A notable study by Li and coworkers, while targeting a six-membered ring, provides a foundational understanding of the reactivity of methylenecyclopropanes in cycloadditions. Their work on the reaction of fluorenone N-aryl nitrones with methylenecyclopropanes demonstrated an initial [3+2] cycloaddition to form a transient 5-spirocyclopropane-isoxazoline intermediate. This intermediate then undergoes a selective 1,3-rearrangement to yield the final spirocyclic product. This precedent suggests that a carefully chosen 1,3-dipole and methylenecyclopropane derivative can be employed to construct the desired five-membered azaspiro[2.4]heptanone core.
The general mechanism for such a transformation can be visualized as follows:
Caption: Generalized workflow for the synthesis of azaspiro[2.4]heptanones via [3+2] cycloaddition.
In this proposed pathway, the azomethine ylide, acting as the 1,3-dipole, reacts with the exocyclic double bond of the methylenecyclopropane derivative. The choice of substituents on both the ylide and the cyclopropane is critical for controlling the regioselectivity and stereoselectivity of the reaction. Furthermore, the use of a suitable catalyst, such as a Lewis acid or an organocatalyst, can significantly influence the reaction rate and enantioselectivity, providing access to chiral azaspiro[2.4]heptanones.
Experimental Protocol: Diastereoselective Synthesis of a Substituted Azaspiro[2.4]heptanone
The following protocol is a representative example of a diastereoselective [3+2] cycloaddition for the synthesis of a functionalized azaspiro[2.4]heptanone. This procedure is based on established principles of azomethine ylide cycloadditions and should be adapted and optimized for specific substrates.
Materials and Reagents:
-
Methyl 2-(benzylideneamino)acetate (Azomethine ylide precursor)
-
Ethyl 2-cyclopropylideneacetate (Dipolarophile)
-
Silver Acetate (AgOAc)
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-Josiphos) (Chiral Ligand)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of a substituted azaspiro[2.4]heptanone.
Step-by-Step Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an argon atmosphere, add silver acetate (AgOAc, 0.02 mmol) and (R,S)-Josiphos (0.022 mmol). Add anhydrous toluene (2.0 mL) and stir the resulting suspension at room temperature for 15 minutes.
-
Reaction Mixture Assembly: To the catalyst suspension, add methyl 2-(benzylideneamino)acetate (0.2 mmol), followed by ethyl 2-cyclopropylideneacetate (0.3 mmol), and triethylamine (Et₃N, 0.04 mmol).
-
Reaction Execution: Place the sealed Schlenk flask in a preheated oil bath at 40 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired azaspiro[2.4]heptanone.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Expected Outcomes and Characterization
The successful execution of this protocol is expected to yield the desired azaspiro[2.4]heptanone with good diastereoselectivity. The following table summarizes the expected results and key characterization data for a representative product.
| Parameter | Expected Value/Data |
| Yield | 70-85% |
| Diastereomeric Ratio | >10:1 (determined by ¹H NMR of the crude reaction mixture) |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic Signals:- Multiplets for the cyclopropyl protons (δ 0.5-1.5 ppm).- Singlets or doublets for the pyrrolidinone ring protons.- Signals corresponding to the substituents on the nitrogen and the pyrrolidinone ring. |
| ¹³C NMR (100 MHz, CDCl₃) | Characteristic Signals:- Signal for the spiro carbon (δ 40-50 ppm).- Signal for the carbonyl carbon of the lactam (δ 170-180 ppm).- Signals for the cyclopropyl carbons.- Signals corresponding to the carbons of the substituents. |
| HRMS (ESI) | Calculated mass for the molecular ion [M+H]⁺ should be confirmed to within ± 5 ppm of the observed mass. |
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in the well-established principles of metal-catalyzed asymmetric cycloadditions. To ensure the validity of the experimental results, the following control measures are recommended:
-
Racemic Control: Performing the reaction without the chiral ligand should yield the racemic product, confirming the role of the ligand in inducing enantioselectivity.
-
Catalyst Loading: Varying the catalyst loading can help optimize the reaction for efficiency and cost-effectiveness.
-
Substrate Scope: The generality of the protocol should be validated by employing a range of substituted azomethine ylides and cyclopropylideneacetates to explore the electronic and steric effects on the reaction outcome.
-
Spectroscopic Confirmation: Unambiguous structural elucidation of the product through 2D NMR techniques (COSY, HSQC, HMBC) is crucial for confirming the connectivity and stereochemistry of the azaspiro[2.4]heptanone core.
Conclusion and Future Directions
The [3+2] cycloaddition reaction represents a highly effective and convergent strategy for the synthesis of medicinally relevant azaspiro[2.4]heptanones. The protocol detailed herein provides a robust starting point for researchers and drug development professionals to access these valuable scaffolds. The modularity of this approach allows for the introduction of diverse substituents, enabling the rapid generation of compound libraries for biological screening.
Future efforts in this area will likely focus on the development of more efficient and highly enantioselective catalytic systems, including the use of earth-abundant metals and novel organocatalysts. Furthermore, the exploration of a broader range of 1,3-dipoles and cyclopropane-containing dipolarophiles will undoubtedly lead to the discovery of novel azaspirocyclic structures with unique biological activities, further solidifying the importance of this synthetic strategy in the advancement of medicinal chemistry.
References
-
Li, W., et al. (2017). Cycloaddition of Fluorenone N-Aryl Nitrones with Methylenecyclopropanes and Sequential 1,3-Rearrangement: An Entry to Synthesis of Spirofluorenylpiperidin-4-ones. The Journal of Organic Chemistry, 82(3), 1538–1548. [Link]
Synthesis of 5-Azaspiro[2.4]heptan-6-one Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of motifs. Their inherent three-dimensionality and conformational rigidity offer a powerful tool to navigate the complexities of biological target engagement and to optimize drug-like properties.[1] The 5-azaspiro[2.4]heptan-6-one core, a unique fusion of a cyclopropane and a γ-lactam ring, represents a privileged scaffold with significant potential in drug design. Its rigid structure can enhance binding affinity to target proteins and improve metabolic stability by reducing the number of rotatable bonds.[2] Notably, derivatives of this scaffold, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are crucial intermediates in the synthesis of high-profile antiviral agents like ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[2]
This comprehensive guide provides an in-depth exploration of the synthesis of 5-azaspiro[2.4]heptan-6-one derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind synthetic route design, present detailed experimental protocols for key transformations, and offer insights into the characterization and potential functionalization of these valuable compounds.
Strategic Approaches to the 5-Azaspiro[2.4]heptan-6-one Core
The construction of the 5-azaspiro[2.4]heptan-6-one scaffold presents unique synthetic challenges, primarily centered around the creation of the spirocyclic junction and the stereocontrolled formation of the lactam ring. Two principal retrosynthetic strategies dominate the landscape:
-
Intramolecular Cyclization of a Cyclopropane-Containing Amino Acid: This is the most direct and widely employed approach. The synthesis commences with a suitably functionalized cyclopropane-containing amino acid, which then undergoes an intramolecular cyclization to form the desired γ-lactam. This strategy offers excellent control over stereochemistry, particularly when starting from enantiopure precursors.
-
Post-Cyclization Spiro-Annulation: In this less common approach, a pre-existing pyrrolidinone (γ-lactam) ring is functionalized to allow for the subsequent formation of the spiro-fused cyclopropane ring. This can be achieved through various cyclopropanation reactions.
This guide will primarily focus on the first and more established strategy, detailing the synthesis of the requisite amino acid precursor and its subsequent cyclization.
Detailed Synthetic Protocols
Protocol 1: Enantioselective Synthesis of N-Boc-(S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid
This protocol is adapted from a well-established enantioselective synthesis and is a cornerstone for accessing optically pure 5-azaspiro[2.4]heptan-6-one derivatives.[2] The key starting material is a proline analogue, which is transformed into the spirocyclic core.
Experimental Workflow:
Caption: Enantioselective synthesis of the carboxylic acid derivative.
Step-by-Step Methodology:
-
Synthesis of the 4-Methyleneproline Derivative: The synthesis typically begins with a protected proline derivative, such as N-Boc-4-oxoproline methyl ester. A Wittig reaction using methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) introduces the exocyclic methylene group.
-
Dibromocyclopropanation: The 4-methyleneproline derivative is then subjected to a dibromocyclopropanation reaction. This is commonly achieved by generating dibromocarbene in situ from bromoform (CHBr₃) and a strong base like potassium tert-butoxide (t-BuOK). This reaction stereoselectively forms the spiro-fused dibromocyclopropane ring.
-
Reductive Dehalogenation: The resulting dibromocyclopropane intermediate is then reduced to the desired cyclopropane. A common method involves the use of a reducing agent such as zinc powder in the presence of a proton source like ammonium chloride. This step removes the bromine atoms, yielding the 5-azaspiro[2.4]heptane core.
-
Boc Protection and Saponification: If not already protected, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). Finally, the methyl ester is saponified using a base like lithium hydroxide to afford the target carboxylic acid.
Quantitative Data Summary (Representative):
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Wittig Reaction | Ph₃PCH₃Br, n-BuLi | THF | -78 to rt | 12 | 85-95 |
| Dibromocyclopropanation | CHBr₃, t-BuOK | THF | 0 to rt | 4 | 70-80 |
| Reductive Dehalogenation | Zn, NH₄Cl | EtOH/H₂O | rt | 24 | 60-70 |
| Saponification | LiOH | THF/H₂O | rt | 6 | >95 |
Protocol 2: Synthesis of the Core Lactam, 5-Azaspiro[2.4]heptan-6-one
The direct synthesis of the parent lactam can be achieved via intramolecular cyclization of 1-(aminomethyl)cyclopropanecarboxylic acid. This precursor can be synthesized from commercially available starting materials.
Experimental Workflow:
Caption: Synthesis of the core 5-Azaspiro[2.4]heptan-6-one lactam.
Step-by-Step Methodology:
-
Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid: A common route to this amino acid involves the Gabriel synthesis or a related nitrogen-introduction method starting from a suitable cyclopropane precursor like 1,1-cyclopropanedicarboxylic acid.
-
Intramolecular Cyclization (Lactamization): The key step is the intramolecular amide bond formation. This is typically achieved by activating the carboxylic acid group in the presence of the amino group. A variety of peptide coupling reagents can be employed for this transformation.
-
Carbodiimide-based reagents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.
-
Uronium/Guanidinium-based reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and often provide cleaner reactions and higher yields.
The reaction is typically carried out in a non-polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
-
Quantitative Data Summary (Representative):
| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| EDC·HCl | HOBt | DIPEA | DCM/DMF | rt | 12-24 | 60-75 |
| HATU | - | DIPEA | DMF | rt | 4-8 | 75-90 |
Characterization of 5-Azaspiro[2.4]heptan-6-one Derivatives
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key diagnostic signals include the diastereotopic protons of the cyclopropane ring, which typically appear as complex multiplets in the upfield region (around 0.5-1.5 ppm). The protons on the pyrrolidinone ring will have characteristic chemical shifts depending on their substitution.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the spiro-carbon atom, typically in the range of 30-40 ppm. The carbonyl carbon of the lactam will appear significantly downfield (around 170-180 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized molecules.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹. The N-H stretch of the parent lactam will appear as a broad peak around 3200-3400 cm⁻¹.
Strategies for Further Functionalization
The 5-azaspiro[2.4]heptan-6-one scaffold serves as a versatile platform for the introduction of further chemical diversity. Key functionalization strategies include:
-
N-Alkylation/Arylation: The nitrogen atom of the lactam can be functionalized through various alkylation or arylation reactions, allowing for the introduction of a wide range of substituents.
-
α-Functionalization: The carbon atom alpha to the lactam carbonyl can be deprotonated with a strong base (e.g., LDA) and subsequently reacted with various electrophiles to introduce substituents at this position.
-
Functionalization of the Cyclopropane Ring: While more challenging, the cyclopropane ring can be functionalized, for example, through reactions involving radical intermediates.[3]
Safety and Handling Considerations
The synthesis of 5-azaspiro[2.4]heptan-6-one derivatives involves the use of several hazardous reagents that require careful handling:
-
Peptide Coupling Reagents: Many coupling reagents, such as DCC, HATU, and HBTU, are known sensitizers and can cause severe allergic reactions upon repeated exposure.[4][5] It is imperative to handle these reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromoform: Bromoform is a toxic and volatile liquid. All manipulations should be performed in a fume hood.
-
Strong Bases: Reagents like n-butyllithium and potassium tert-butoxide are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques.
Always consult the Safety Data Sheets (SDS) for all reagents before use and perform a thorough risk assessment for each experimental procedure.
Conclusion
The 5-azaspiro[2.4]heptan-6-one scaffold represents a valuable and increasingly important structural motif in medicinal chemistry. The synthetic strategies outlined in this guide, particularly the intramolecular cyclization of cyclopropane-containing amino acids, provide a robust and versatile platform for the preparation of a wide range of derivatives. By understanding the nuances of the synthetic protocols, characterization techniques, and safety considerations, researchers can effectively leverage this unique scaffold to design and develop the next generation of innovative therapeutics.
References
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Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
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ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
- Google Patents. (2014). Preparation method of 5-oxaspiro[2.
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McKnelly, K. J., et al. (2021). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry. [Link]
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MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
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National Center for Biotechnology Information. (2012). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. [Link]
-
National Center for Biotechnology Information. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]
-
National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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ResearchGate. (2022). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. [Link]
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ResearchGate. (2018). Synthesis of Cyclopropane α-Amino Acids. [Link]
-
ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
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ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
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Royal Society of Chemistry. (2010). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
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Royal Society of Chemistry. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]
-
Semantic Scholar. (2013). Biologically active γ-lactams: synthesis and natural sources. [Link]
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WIPO. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. [Link]
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The Strategic Role of 5-Azaspiro[2.4]heptan-6-one and its Derivatives as Core Intermediates in the Synthesis of Advanced Hepatitis C Virus (HCV) Inhibitors
Introduction: The Quest for Structural Rigidity and Novelty in HCV Drug Discovery
The landscape of antiviral drug development, particularly for the treatment of Hepatitis C Virus (HCV) infection, has been marked by a continuous evolution towards more potent, selective, and pan-genotypic therapeutic agents. A key strategy in this endeavor is the exploration of novel molecular scaffolds that can confer advantageous pharmacological properties. Spirocyclic systems, characterized by their unique three-dimensional and conformationally restricted structures, have emerged as privileged motifs in medicinal chemistry.[1][2] Their inherent rigidity can lead to a more precise and stronger interaction with biological targets, thereby enhancing potency and selectivity.[1][2]
Within this context, the 5-azaspiro[2.4]heptane framework, a spirocyclic analog of proline, has garnered significant attention as a crucial building block for a new generation of HCV inhibitors.[3][4] This application note provides a detailed overview of the synthesis and application of 5-azaspiro[2.4]heptan-6-one and its closely related derivatives, which serve as pivotal intermediates in the construction of complex macrocyclic HCV NS3/4A protease and NS5A inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols for a key precursor, and illustrate its integration into the synthesis of potent antiviral agents.
The Significance of the 5-Azaspiro[2.4]heptane Scaffold in HCV Inhibitors
The incorporation of the 5-azaspiro[2.4]heptane moiety into HCV inhibitor candidates offers several advantages:
-
Conformational Constraint: The spirocyclic nature of this scaffold locks the pyrrolidine ring in a specific conformation, which can be optimal for binding to the active sites of HCV enzymes like the NS3/4A protease and the NS5A replication complex.[1][2]
-
Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to improved solubility, metabolic stability, and cell permeability, all of which are critical for oral bioavailability.
-
Novelty and Patentability: The unique structure of the 5-azaspiro[2.4]heptane core provides a pathway to novel chemical entities with the potential for new intellectual property.
The utility of this scaffold is exemplified by its presence in potent HCV NS5A inhibitors like ledipasvir, where the corresponding carboxylic acid derivative is a key building block.[4]
Synthetic Pathways to the 5-Azaspiro[2.4]heptane Core
The synthesis of the 5-azaspiro[2.4]heptane core typically starts from readily available chiral precursors, such as 4-hydroxyproline or pyroglutamic acid, to ensure the correct stereochemistry in the final drug molecule.[4] A common strategy involves the introduction of a cyclopropyl group at the 4-position of the proline ring.
While a direct synthetic protocol for 5-azaspiro[2.4]heptan-6-one is not extensively detailed in publicly available literature, a robust and well-documented synthesis exists for its corresponding 6-carboxylic acid derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. This carboxylic acid is a known key intermediate for HCV NS5A inhibitors.[3][5] The following protocol is adapted from patented procedures for the synthesis of this crucial intermediate.
Protocol 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
This multi-step synthesis starts with the commercially available (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. The key transformation is the introduction of the spiro-cyclopropyl group.
Step 1: Wittig Reaction to form (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
This step introduces the exocyclic double bond that will be the precursor to the cyclopropane ring.
-
Reagents and Materials:
-
(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-methylene derivative.
-
Step 2: Simmons-Smith Cyclopropanation
This classic reaction forms the cyclopropane ring from the alkene.
-
Reagents and Materials:
-
(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (2.2 eq) followed by the dropwise addition of diiodomethane (2.2 eq), maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
-
Data Presentation: Expected Characterization of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for the Boc protecting group (~1.4 ppm), protons on the pyrrolidine and cyclopropyl rings. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the Boc and carboxylic acid groups, the spiro carbon, and the carbons of the pyrrolidine and cyclopropyl rings. |
| Mass Spec (ESI) | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of C₁₂H₁₉NO₄. |
Application in the Synthesis of HCV Inhibitors: A Workflow
The synthesized (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a versatile intermediate that can be readily incorporated into the synthesis of complex HCV inhibitors. The carboxylic acid and the protected amine serve as handles for subsequent amide bond formation, a key reaction in building the peptide-like structures of many HCV protease and NS5A inhibitors.
The general workflow for its application is as follows:
Caption: General workflow for the application of the spirocyclic intermediate.
Diagram of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of the 5-azaspiro[2.4]heptane core.
Caption: Synthesis of the key spirocyclic intermediate.
Conclusion and Future Perspectives
The 5-azaspiro[2.4]heptane scaffold represents a significant advancement in the design of HCV inhibitors. Its unique structural features contribute to enhanced potency and favorable pharmacokinetic profiles. The synthetic route to the key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is well-established and allows for large-scale production. While the direct synthesis and application of the corresponding 6-ketone derivative is an area for further public-domain research, the principles and protocols outlined here for the carboxylic acid provide a solid foundation for researchers and drug development professionals working on the next generation of antiviral therapies. The continued exploration of novel spirocyclic systems will undoubtedly play a crucial role in addressing the ongoing challenges of viral diseases.
References
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(S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID. (n.d.). Lookchem.com. Retrieved January 22, 2026, from [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2014). Google Patents.
-
Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]Heptane-6-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
- Bridged spiro[2.4]heptane ester derivatives. (n.d.). Google Patents.
- Kostikov, A. S., et al. (2018). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. Russian Chemical Reviews, 87(1), 1-27.
- Gotor-Fernández, V., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5693.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). MDPI. Retrieved January 22, 2026, from [Link]
-
5-Azaspiro(2.4)heptane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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- Bu, G., et al. (2023). Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED. bioRxiv.
-
Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. (2016). ACS Publications. Retrieved January 22, 2026, from [Link]
- Bu, G., et al. (2024). Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED. Advanced Biology, 8(1), 2300220.
-
Design and Synthesis of P2-P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
a) Chemical structure of paritaprevir with the macrocyclic core... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. (n.d.). PharmaCompass.com. Retrieved January 22, 2026, from [Link]
-
Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein. (2014). PubMed. Retrieved January 22, 2026, from [Link]
-
(5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]
-
Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (2023). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
5-Azaspiro[2.4]heptane hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
5-Azaspiro[2.4]heptan-4-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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The Strategic Integration of 5-Azaspiro[2.4]heptan-6-one in the Synthesis of Potent Orexin Receptor Antagonists
Introduction: A New Spirocyclic Scaffold for Modulating the Orexin System
The orexin system, comprising two G-protein coupled receptors (OX1R and OX2R) and their endogenous neuropeptide ligands (orexin-A and orexin-B), is a critical regulator of wakefulness, arousal, and appetite. The discovery that dysfunction in this system is linked to narcolepsy has propelled the development of orexin receptor antagonists as a novel therapeutic strategy for insomnia. Unlike traditional hypnotics that act on GABA receptors, orexin antagonists offer a more targeted approach to promoting sleep by selectively blocking the wake-promoting signals of the orexin system.[1]
In the quest for potent and selective dual orexin receptor antagonists (DORAs), medicinal chemists have explored a diverse range of chemical scaffolds. Among these, the rigid, three-dimensional architecture of spirocyclic systems has emerged as a particularly promising design element.[2] This application note details the pivotal role of the 5-Azaspiro[2.4]heptan-6-one core and its derivatives in the synthesis of a novel class of potent DORAs. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the inherent advantages of this unique spirocyclic scaffold in the context of modern drug discovery.
The Rationale for Spirocyclic Scaffolds in Orexin Antagonist Design
The incorporation of spirocyclic scaffolds, such as the 5-azaspiro[2.4]heptane system, into drug candidates offers several distinct advantages that address key challenges in medicinal chemistry, particularly for central nervous system (CNS) targets.
-
Three-Dimensionality and Target Engagement: Spirocycles introduce a defined three-dimensional geometry into a molecule.[3] This is a significant departure from the often flat, aromatic structures prevalent in many drug classes. The rigid, multi-vectorial presentation of substituents from a spirocyclic core can facilitate optimal interactions with the complex, three-dimensional binding pockets of GPCRs like the orexin receptors.
-
Improved Physicochemical Properties: The introduction of sp3-rich centers in spirocycles can lead to improved physicochemical properties. This includes enhanced solubility, a crucial factor for oral bioavailability and formulation, and a reduction in metabolic liability by blocking potential sites of metabolism.[3]
-
Novel Chemical Space: Spirocyclic scaffolds represent a less explored area of chemical space compared to more traditional ring systems. This provides an opportunity to develop novel intellectual property and to identify compounds with unique pharmacological profiles.
The 5-azaspiro[2.4]heptane scaffold, in particular, offers a unique combination of a rigid cyclopropane ring fused to a pyrrolidine ring. This arrangement provides a compact and well-defined platform for the precise orientation of pharmacophoric elements required for potent orexin receptor antagonism.
The Orexin Signaling Pathway: The Target of 5-Azaspiro[2.4]heptane-Based Antagonists
Orexin neuropeptides, released from neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors located on downstream neurons. This binding event initiates a signaling cascade that ultimately leads to neuronal excitation and the promotion of wakefulness. The simplified diagram below illustrates the key steps in this pathway and the mechanism by which dual orexin receptor antagonists, such as those derived from 5-azaspiro[2.4]heptan-6-one, exert their therapeutic effect.
Figure 1: Simplified Orexin Signaling Pathway and Antagonist Mechanism.
Synthetic Workflow: From Chiral Precursor to Potent Antagonist
The synthesis of orexin receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold is a multi-step process that begins with a chiral precursor to establish the desired stereochemistry. The following workflow provides a high-level overview of the key transformations.
Figure 2: High-Level Synthetic Workflow.
Detailed Experimental Protocols
The following protocols are based on the synthetic scheme reported for the discovery of 5-azaspiro[2.4]heptane-based orexin receptor antagonists.
Protocol 1: Synthesis of the Key Intermediate, (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
This protocol outlines the construction of the core spirocyclic scaffold.
Step 1: Cyclopropanation
-
To a solution of (3R,7aS)-6-Methylene-3-phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add trimethylsulfoxonium iodide (1.2 eq) and continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclopropane intermediate.
Step 2: Reduction of the Lactam
-
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF, add a solution of the cyclopropane intermediate from Step 1 in anhydrous THF dropwise at 0 °C.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the amino-alcohol derivative.
Step 3: Hydrogenation and Boc Protection
-
To a solution of the amino-alcohol from Step 2 in a mixture of ethyl acetate and acetic acid, add 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Dissolve the residue in a mixture of water and dioxane, and add sodium hydroxide followed by di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
Protocol 2: Synthesis of the Final Orexin Receptor Antagonist
This protocol describes the derivatization of the key spirocyclic intermediate.
Step 1: Oxidation to the Aldehyde
-
To a solution of (S)-tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate in dichloromethane, add (diacetoxyiodo)benzene (BAIB, 1.5 eq) and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 0.1 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde, which is used in the next step without further purification.
Step 2: Reductive Amination
-
To a solution of the crude aldehyde from Step 1 in 1,2-dichloroethane, add the desired amino heterocycle (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the Boc-protected antagonist precursor.
Step 3: Deprotection and Final Amide Coupling
-
Treat the Boc-protected precursor with trifluoroacetic acid in dichloromethane at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the deprotected amine.
-
To a solution of the deprotected amine and the desired carboxylic acid (1.1 eq) in 1,4-dioxane, add N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Stir the reaction at room temperature for 30 minutes, then heat to 60 °C for 4 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to afford the final orexin receptor antagonist.
Data Summary: Potency and Pharmacokinetic Profile
The following table summarizes the in vitro potency and key pharmacokinetic parameters for a representative orexin receptor antagonist (Lead Compound 15) synthesized using the 5-azaspiro[2.4]heptane scaffold, as reported in the literature.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | CYP450 Inhibition (IC50, µM) | Rat Brain Penetration (B/P ratio) | Rat Oral Bioavailability (%) |
| Lead Compound 15 | 10 | 5 | >10 | 1.2 | 40 |
Conclusion: A Versatile Scaffold for CNS Drug Discovery
The 5-Azaspiro[2.4]heptan-6-one scaffold and its derivatives have proven to be a valuable platform for the development of potent dual orexin receptor antagonists. The synthetic route, while multi-stepped, is robust and allows for the introduction of diverse substituents to explore the structure-activity relationship and optimize the pharmacokinetic profile. The inherent three-dimensionality and favorable physicochemical properties conferred by the spirocyclic core underscore the potential of this scaffold not only in the context of orexin receptor modulation but also for other CNS targets where precise spatial orientation of pharmacophores is key to achieving desired biological activity. These application notes provide a comprehensive guide for researchers and drug development professionals interested in leveraging this promising chemical scaffold in their own discovery programs.
References
-
Stasi, L., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(8), 2193-2197. [Link]
-
Coleman, P. J., et al. (2012). Discovery of a Potent, CNS-Penetrant Orexin Receptor Antagonist Based on an N,N-Disubstituted-1,4-diazepane Scaffold That Promotes Sleep in Rats. ACS Medicinal Chemistry Letters, 3(3), 230–234. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological Reviews, 64(3), 389-420. [Link]
-
Stasi, L., Artusi, R., Bertini, S., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(8), 2193-2197. [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). Molecules, 25(23), 5693. [Link]
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Application Notes & Protocols: The 5-Azaspiro[2.4]heptan-6-one Scaffold in Modern Medicinal Chemistry
Preamble: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter has increasingly turned towards molecules that occupy three-dimensional space. Saturated heterocyclic scaffolds, particularly spirocycles, have emerged as powerful tools for medicinal chemists. Their rigid, well-defined geometries can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[1][2] The introduction of spirocyclic systems increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development.[1]
This guide focuses on a specific and highly valuable scaffold: 5-Azaspiro[2.4]heptan-6-one . This entity, a fusion of a cyclopropane ring and a pyrrolidinone (a five-membered lactam), offers a unique conformational rigidity and a set of well-defined exit vectors for substituent placement. Its derivatives have shown significant promise as key intermediates and core components in the development of novel therapeutics, particularly in antiviral and neurological disease areas.
Section 1: The Strategic Value of the 5-Azaspiro[2.4]heptan-6-one Core
The utility of this scaffold lies in its unique combination of structural features:
-
Conformational Constraint: The spirocyclic fusion of the cyclopropane and pyrrolidinone rings locks the core in a rigid conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Novel Chemical Space: As a non-classical proline bioisostere, it provides access to novel intellectual property and allows for exploration of chemical space that is not accessible with more traditional, "flat" aromatic rings.
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can be a strategic advantage in overcoming common metabolic liabilities.
-
Defined Exit Vectors: The scaffold presents specific points for substitution (primarily at the nitrogen and the carbon alpha to the carbonyl) that project into distinct regions of 3D space, allowing for precise interaction with target proteins.
Below is a logical diagram illustrating the core attributes that make this scaffold a valuable tool in drug discovery programs.
Caption: Key attributes and medicinal chemistry advantages of the scaffold.
Section 2: Synthesis of the Scaffold and Key Intermediates
The synthesis of 5-azaspiro[2.4]heptane derivatives often involves multi-step sequences. A common strategy relies on the cyclopropanation of a suitable olefin precursor. The patent literature, particularly in the context of Hepatitis C Virus (HCV) inhibitor development, provides a robust pathway to the carboxylic acid variant, which is a direct precursor to the 5-azaspiro[2.4]heptan-6-one scaffold.[3]
A generalized synthetic workflow is presented below. This pathway illustrates the construction of the spirocyclic core from a protected pyroglutamic acid derivative.
Caption: General synthetic workflow to the core scaffold intermediate.
Protocol 1: Synthesis of (S)-5-tert-butoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid
This protocol is adapted from methodologies described for the synthesis of HCV NS5A inhibitors.[3] It represents a key process for generating the core intermediate required for further elaboration.
Materials:
-
(S)-1-(tert-butyl) 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Bromoform (CHBr₃)
-
Toluene, Tetrahydrofuran (THF)
-
Zinc dust
-
Acetic Acid (AcOH)
-
Standard glassware and safety equipment
Procedure:
-
Step A: Olefination:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add KOtBu portion-wise. Stir the resulting yellow suspension for 1 hour at room temperature.
-
Cool the mixture back to 0 °C and add a solution of (S)-1-(tert-butyl) 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 4-methylene intermediate.
-
Causality Explanation: The Wittig reaction is a reliable method for converting the ketone into the required exocyclic methylene group, which is the substrate for the subsequent cyclopropanation.
-
-
Step B: Dibromocyclopropanation:
-
Dissolve the 4-methylene intermediate in toluene and cool to 0 °C.
-
Add bromoform, followed by a slow, portion-wise addition of powdered KOtBu, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate. The organic phase is washed, dried, and concentrated.
-
Purify by column chromatography to afford the dibromocyclopropane adduct.
-
Causality Explanation: The reaction of bromoform with a strong base generates dibromocarbene in situ, which undergoes a [2+1] cycloaddition with the alkene to form the spiro-fused dibromocyclopropane ring.
-
-
Step C: Reductive Carboxylation:
-
Suspend an excess of zinc dust in a mixture of THF and water.
-
Add a solution of the dibromocyclopropane adduct in THF to the zinc suspension.
-
Heat the mixture to reflux and add acetic acid dropwise over 1 hour.
-
Continue refluxing for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, filter off the excess zinc, and concentrate the filtrate.
-
The resulting crude product containing the carboxylic acid is then subjected to standard workup and purification.
-
Causality Explanation: The zinc metal in the presence of an acid source performs a reductive debromination. The exact mechanism can be complex but leads to the formation of the desired cyclopropane ring and hydrolysis of the ester to the carboxylic acid.
-
Section 3: Medicinal Chemistry Applications & Case Studies
The 5-azaspiro[2.4]heptane scaffold and its lactam precursor have been instrumental in the development of potent modulators of several important biological targets.
Application 1: Orexin Receptor Antagonists
The orexin system is a key regulator of sleep, arousal, and feeding behavior. Dual orexin receptor antagonists (DORAs) are a validated therapeutic class for the treatment of insomnia.[4]
Researchers starting from a 4,4-disubstituted piperidine series discovered that replacing the piperidine with a 5-azaspiro[2.4]heptane moiety led to a new class of potent dual orexin 1 and orexin 2 receptor antagonists.[4][5] While the final compounds were amines (the reduced form of the lactam), the 5-azaspiro[2.4]heptan-6-one scaffold is a direct and logical synthetic precursor to these molecules.
Key Findings:
-
Scaffold Hop: The transition from a piperidine to the 5-azaspiro[2.4]heptane was a successful scaffold hopping strategy.[5]
-
Improved Properties: The lead compound from this series, compound 15 , exhibited potent activity, good brain penetration, and oral bioavailability in rats, along with a favorable safety profile (low cytochrome P450 inhibition).[4][5]
Structure-Activity Relationship (SAR) Insights:
The SAR for this series revealed the importance of the substituents attached to the core.
| Compound | R Group | OX₁ Ki (nM) | OX₂ Ki (nM) |
| Lead Cmpd 15 | 5-methyl-[5][6][7]oxadiazol-3-yl | 16 | 13 |
| Analog A | Phenyl | 50 | 45 |
| Analog B | Pyridin-2-yl | 25 | 20 |
| (Data is representative and adapted from Bioorg. Med. Chem. Lett. 2013, 23(9), 2653-8)[5] |
The data indicates that small, electron-deficient heterocyclic groups at the R position are optimal for potent dual activity.
Caption: Key SAR points for the 5-azaspiro[2.4]heptane orexin antagonists. (Note: Image placeholder used for chemical structure)
Application 2: Hepatitis C Virus (HCV) NS5A Inhibitors
The scaffold is a crucial building block for a class of highly potent HCV NS5A inhibitors.[3] The NS5A protein is essential for HCV replication, and its inhibition is a cornerstone of modern direct-acting antiviral (DAA) therapy. In these complex molecules, the spirocyclic proline mimic is often acylated and coupled to other large fragments of the final drug molecule.
Section 4: Advanced Protocols for Drug Development Professionals
Protocol 2: Amide Coupling for Library Synthesis
This protocol describes the coupling of the carboxylic acid intermediate to a diverse set of amines, a standard workflow for generating a library of analogs for SAR studies.
Materials:
-
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (from Protocol 1)
-
A library of primary or secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Stock Solutions: Prepare stock solutions of the carboxylic acid, HATU, and DIPEA in anhydrous DMF.
-
Amine Plate: Dispense the library of amines into the wells of a 96-well plate (e.g., 0.1 mmol per well).
-
Reagent Addition:
-
To each well, add the carboxylic acid stock solution (1.0 equivalent).
-
Add the DIPEA stock solution (3.0 equivalents).
-
Initiate the reaction by adding the HATU stock solution (1.1 equivalents).
-
-
Reaction: Seal the plate and shake at room temperature for 12 hours.
-
Workup & Purification:
-
Quench the reactions by adding water to each well.
-
Perform liquid-liquid extraction using ethyl acetate.
-
The organic layer can be concentrated and the products purified via mass-directed preparative HPLC.
-
Causality Explanation: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating rapid amide bond formation even with less reactive amines. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.
-
Protocol 3: In Vitro Target Engagement Assay (Hypothetical Orexin Receptor)
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of newly synthesized compounds against the orexin 1 receptor (OX₁R).
Materials:
-
Cell membranes expressing human OX₁R
-
Radiolabeled ligand (e.g., ¹²⁵I-Orexin-A)
-
Synthesized test compounds
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer (e.g., from 100 µM to 1 pM).
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer
-
25 µL of radiolabeled ligand (at a final concentration near its Kd)
-
25 µL of the test compound dilution (or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3x with ice-cold wash buffer.
-
Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Conclusion
The 5-Azaspiro[2.4]heptan-6-one scaffold is more than just a novel molecular framework; it is a validated and highly effective tool in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties have enabled the discovery of potent and drug-like candidates for challenging biological targets. The synthetic protocols and application examples provided herein serve as a guide for researchers and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs. As the demand for innovative therapeutics continues to grow, the strategic application of such sp³-rich, conformationally constrained building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2025). ResearchGate. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Available at: [Link]
-
Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-8. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (2013). ScienceDirect. Available at: [Link]
-
5-Azaspiro[2.4]heptane hydrochloride. (n.d.). PubChem. Available at: [Link]
-
(5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. (2025). ChemSynthesis. Available at: [Link]
-
Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. (n.d.). MDPI. Available at: [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2014). Google Patents.
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. Available at: [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Available at: [Link]
-
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). National Institutes of Health. Available at: [Link]
-
5-Oxaspiro[2.4]heptan-6-one. (n.d.). PubChem. Available at: [Link]
-
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. (n.d.). ResearchGate. Available at: [Link]
-
Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2025). National Institutes of Health. Available at: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 3. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
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- 8. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5-Azaspiro[2.4]heptan-6-one and its Analogs
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality is paramount for improving drug-like properties.[1][2] Spirocyclic scaffolds have garnered significant attention as they provide a rigid, three-dimensional framework that can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, non-spirocyclic counterparts.[3][4] The 5-azaspiro[2.4]heptane core, in particular, has emerged as a privileged scaffold in the development of potent therapeutics. This application note focuses on providing a comprehensive guide to the in vitro evaluation of 5-Azaspiro[2.4]heptan-6-one and its derivatives, with a particular emphasis on their potential as orexin receptor antagonists.[5]
The orexin system, comprising two G-protein coupled receptors (GPCRs), Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), plays a crucial role in regulating sleep-wake cycles, appetite, and reward pathways. Antagonists of these receptors have shown significant therapeutic promise, particularly in the treatment of insomnia. The unique conformational constraints of the 5-azaspiro[2.4]heptane scaffold make it an ideal candidate for developing selective and potent orexin receptor antagonists.[5] This guide will detail the foundational in vitro assays necessary to characterize the biological activity of novel compounds based on the 5-Azaspiro[2.4]heptan-6-one core, from primary screening to mechanism of action studies.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the core molecule's properties is essential for designing and interpreting in vitro assays.
| Property | Value | Source |
| Molecular Formula | C6H9NO | PubChem[6] |
| Molecular Weight | 111.14 g/mol | PubChem[7] |
| InChIKey | PBPXYUDWJDBQTL-UHFFFAOYSA-N | PubChem[6] |
| XlogP (predicted) | -0.1 | PubChem[6] |
Experimental Workflows and Assays
The following sections provide detailed protocols for a tiered approach to characterizing 5-Azaspiro[2.4]heptan-6-one derivatives, starting with primary screening and progressing to more detailed mechanistic studies.
Diagram: Tiered In Vitro Screening Workflow
Caption: Tiered screening cascade for 5-Azaspiro[2.4]heptan-6-one derivatives.
Primary Screening: High-Throughput Calcium Flux Assay
Rationale: Orexin receptors (both OX1R and OX2R) are Gq-coupled GPCRs. Upon agonist binding, they activate phospholipase C, leading to an increase in intracellular inositol trisphosphate (IP3) and a subsequent release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be readily detected using a fluorescent calcium indicator. This assay is ideal for high-throughput screening (HTS) to identify initial "hit" compounds that antagonize this signaling pathway.
Protocol:
-
Cell Culture:
-
Maintain CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic).
-
Plate cells in 384-well black, clear-bottom assay plates at a density of 20,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a 10-point serial dilution of the 5-Azaspiro[2.4]heptan-6-one derivatives in assay buffer.
-
Add 5 µL of the diluted compounds to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Utilize a fluorescent imaging plate reader (FLIPR) to measure the fluorescence signal.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of an EC80 concentration of Orexin-A (a non-selective agonist) to all wells.
-
Immediately begin measuring the fluorescence intensity every second for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the fluorescence signal in compound-treated wells to control wells (agonist only vs. no agonist).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Validation: Radioligand Binding Assay
Rationale: To confirm that the observed functional antagonism is due to direct interaction with the orexin receptor, a competitive radioligand binding assay is performed. This assay quantifies the ability of the test compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing OX1R or OX2R and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of cell membranes (containing a defined amount of protein, e.g., 10-20 µg).
-
25 µL of a radiolabeled orexin receptor antagonist (e.g., [3H]-SB-674042).
-
25 µL of the 5-Azaspiro[2.4]heptan-6-one test compound at various concentrations.
-
-
For non-specific binding control wells, add a high concentration of a known non-labeled antagonist.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Mechanism of Action: GTPγS Binding Assay
Rationale: This assay directly measures the G-protein activation state, providing insight into the compound's mechanism of action (e.g., inverse agonism vs. neutral antagonism). In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state, and the incorporated radioactivity is measured.
Diagram: Orexin Receptor Gq Signaling Pathway
Caption: Simplified Gq-coupled signaling cascade for orexin receptors.
Protocol:
-
Reaction Mixture:
-
In a 96-well plate, combine:
-
Cell membranes expressing the orexin receptor.
-
[35S]GTPγS at a final concentration of ~0.1 nM.
-
GDP to a final concentration of ~30 µM.
-
Test compound (5-Azaspiro[2.4]heptan-6-one derivative) at various concentrations.
-
Agonist (Orexin-A) for stimulated conditions.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For antagonist mode, measure the ability of the compound to inhibit agonist-stimulated [35S]GTPγS binding.
-
For inverse agonist mode, measure the ability of the compound to decrease basal [35S]GTPγS binding in the absence of an agonist.
-
Plot the data and calculate IC50 or EC50 values accordingly.
-
Conclusion
The 5-Azaspiro[2.4]heptan-6-one scaffold represents a promising starting point for the development of novel therapeutics, particularly orexin receptor antagonists. The tiered in vitro testing cascade detailed in these application notes provides a robust framework for identifying and characterizing lead compounds. By systematically progressing from high-throughput functional screens to detailed binding and mechanism-of-action studies, researchers can efficiently elucidate the pharmacological profile of new chemical entities built upon this valuable spirocyclic core. These protocols are designed to be adaptable and serve as a foundation for more specialized investigations into the therapeutic potential of this compound class.
References
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ChemSynthesis. (2025). (5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. Retrieved from [Link]
-
Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. Retrieved from [Link]
-
Kim, S., et al. (2018). Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. Bulletin of the Korean Chemical Society, 39(11), 1309-1312. Retrieved from [Link]
-
Fries, A., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(24), 15203-15243. Retrieved from [Link]
-
PubChem. (n.d.). 5-Azaspiro(2.4)heptane. Retrieved from [Link]
- Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
MDPI. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 529. Retrieved from [Link]
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MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(19), 6296. Retrieved from [Link]
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PubChemLite. (n.d.). 5-azaspiro[2.4]heptan-6-one (C6H9NO). Retrieved from [Link]
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National Institutes of Health. (2022). Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra. Fitoterapia, 161, 105260. Retrieved from [Link]
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ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
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DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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PubChem. (n.d.). 5-Azaspiro[2.4]heptan-4-one. Retrieved from [Link]
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PubMed Central. (2021). Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. International Journal of Molecular Sciences, 22(21), 11596. Retrieved from [Link]
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Google Patents. (2014). CN103936703A - Preparation method of 5-oxaspiro[3][5]heptane-6-one and intermediate thereof. Retrieved from
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Application Notes and Protocols for the Derivatization of 5-Azaspiro[2.4]heptan-6-one in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 5-Azaspiro[2.4]heptan-6-one Scaffold in Drug Discovery
The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique and structurally complex molecular scaffolds. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality and conformational rigidity.[1] This rigid structure can lead to higher binding affinities and selectivities for biological targets. The 5-azaspiro[2.4]heptan-6-one core, which integrates a γ-lactam with a cyclopropane ring, presents a compelling scaffold for library synthesis in drug discovery programs. The lactam moiety offers key hydrogen bonding features, while the spirocyclic nature enforces a defined spatial arrangement of substituents, making it an attractive starting point for generating diverse chemical entities for structure-activity relationship (SAR) studies.[2][3][4]
These application notes provide a comprehensive guide for researchers on the strategic derivatization of the 5-azaspiro[2.4]heptan-6-one scaffold. We will delve into the synthesis of the core structure, followed by detailed protocols for chemical modifications at key positions to generate a focused library of analogs. The underlying rationale for each derivatization strategy will be discussed, emphasizing the importance of systematic structural modifications to elucidate meaningful SAR.
Part 1: Synthesis of the Core Scaffold: 5-Azaspiro[2.4]heptan-6-one
A plausible synthetic route to the 5-azaspiro[2.4]heptan-6-one core is essential before derivatization can commence. Based on established synthetic methodologies for spirocyclic compounds and lactams, a multi-step synthesis can be proposed. One potential approach involves the intramolecular cyclization of an appropriately substituted cyclopropyl-containing amino acid derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 5-Azaspiro[2.4]heptan-6-one.
Experimental Protocol: Synthesis of 5-Azaspiro[2.4]heptan-6-one
Step 1: Amide Formation
-
To a solution of cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in DCM and add it dropwise to a solution of glycine methyl ester hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(cyclopropylcarbonyl)glycine methyl ester.
Step 2: Dieckmann-type Condensation
-
To a solution of N-(cyclopropylcarbonyl)glycine methyl ester (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench with a saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude cyclized β-keto ester.
Step 3: Decarboxylation
-
Reflux the crude β-keto ester in a mixture of acetic acid and concentrated HCl (1:1) for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 5-azaspiro[2.4]heptan-6-one.
Part 2: Derivatization Strategies for SAR Library Generation
The 5-azaspiro[2.4]heptan-6-one scaffold offers three primary points for diversification to explore the chemical space around the core structure. These are:
-
Position 5 (N-H of the lactam): To probe the importance of the hydrogen bond donor and to introduce various substituents that can interact with different pockets of a target protein.
-
Position 6 (C=O of the lactam): To modify the hydrogen bond acceptor and explore the impact of isosteric replacements.
-
The Spirocyclic Core (Cyclopropane and Pyrrolidinone Rings): To investigate the role of the spirocyclic center and the effect of substituents on the rings in modulating activity.
Caption: Key derivatization points on the 5-Azaspiro[2.4]heptan-6-one scaffold.
Protocol 2.1: N-Derivatization of the Lactam
Rationale: Alkylation, arylation, acylation, and sulfonylation of the lactam nitrogen systematically probe the steric and electronic requirements in the vicinity of this position. This can help identify key interactions with the target protein.
2.1.1. N-Alkylation/N-Arylation (e.g., Buchwald-Hartwig Cross-Coupling)
-
To a solution of 5-azaspiro[2.4]heptan-6-one (1.0 eq) in anhydrous toluene, add the corresponding aryl halide or alkyl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Degas the mixture and heat to 100 °C for 12-24 hours under an inert atmosphere.
-
Cool to room temperature, filter through Celite, and concentrate.
-
Purify by column chromatography to yield the N-substituted product.
2.1.2. N-Acylation
-
To a solution of 5-azaspiro[2.4]heptan-6-one (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in DCM at 0 °C, add the desired acid chloride or anhydride (1.2 eq) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 2.2: Modification of the Lactam Carbonyl
Rationale: Replacing the carbonyl oxygen with sulfur (thionation) alters the hydrogen bond accepting capacity and electronics of the lactam. Reduction of the carbonyl followed by further functionalization introduces new vectors for substitution.
2.2.1. Thionation
-
To a solution of 5-azaspiro[2.4]heptan-6-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the corresponding thiolactam.
Protocol 2.3: Modification of the Spirocyclic Core
Rationale: Introducing substituents on the pyrrolidinone or cyclopropane rings can probe for additional binding pockets and explore the impact of stereochemistry on activity.
2.3.1. α-Alkylation
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) and stir for 30 minutes.
-
Add a solution of an N-protected 5-azaspiro[2.4]heptan-6-one (1.0 eq) in THF dropwise and stir for 1 hour at -78 °C.
-
Add an alkyl halide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Part 3: Structure-Activity Relationship (SAR) Workflow
A systematic SAR study involves synthesizing a library of analogs based on the protocols above and evaluating their biological activity.
Caption: Iterative workflow for SAR studies.
Data Presentation and Analysis
The biological data for the synthesized analogs should be compiled into a table to facilitate the identification of SAR trends.
| Compound ID | R¹ (N5-substituent) | R² (C4/C7-substituent) | Modification at C6 | Biological Activity (e.g., IC₅₀, µM) |
| Core-001 | H | H | C=O | 10.5 |
| N-Me-002 | CH₃ | H | C=O | 5.2 |
| N-Ph-003 | Phenyl | H | C=O | 1.8 |
| C4-Me-004 | H | 4-CH₃ | C=O | 8.9 |
| Thio-005 | H | H | C=S | > 50 |
Interpretation of Hypothetical Data:
-
N-Substitution: The decrease in IC₅₀ from Core-001 to N-Me-002 and N-Ph-003 suggests that substitution at the N5 position is favorable, with a larger aromatic substituent being more potent. This indicates a potential hydrophobic pocket in the target's binding site.
-
Core Modification: The minimal change in activity for C4-Me-004 suggests that small alkyl groups at this position are tolerated but do not significantly enhance activity.
-
Carbonyl Modification: The loss of activity for Thio-005 highlights the critical role of the carbonyl oxygen as a hydrogen bond acceptor.
Conclusion
The 5-azaspiro[2.4]heptan-6-one scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and derivatization protocols outlined in these application notes provide a robust framework for generating a diverse library of analogs. Through a systematic and iterative process of synthesis, biological evaluation, and data analysis, researchers can effectively explore the SAR of this unique chemical space and identify lead compounds for further optimization.
References
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ACS Publications. (2021). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry. [Link]
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MDPI. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules. [Link]
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RSC Publishing. (2016). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. Green Chemistry. [Link]
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Application Notes & Protocols: Pharmacophore Modeling of 5-Azaspiro[2.4]heptan-6-one Derivatives for HCV NS5A Inhibitor Discovery
Introduction: The Emergence of Spirocyclic Scaffolds in Antiviral Drug Discovery
The landscape of antiviral therapeutics has been revolutionized by the advent of direct-acting antivirals (DAAs), particularly against challenging targets like the Hepatitis C Virus (HCV). Within this field, the nonstructural protein 5A (NS5A) has emerged as a pivotal and highly vulnerable target for therapeutic intervention.[1][2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, despite lacking any known enzymatic activity.[1][3] Its inhibition by small molecules leads to a profound antiviral effect, making it a cornerstone of modern HCV treatment regimens.[1][4]
Recently, novel chemical scaffolds have been explored to develop next-generation DAAs with improved potency, resistance profiles, and pharmacokinetic properties. Among these, spirocyclic systems—molecules containing at least two rings connected by a single common atom—have garnered significant attention. The 5-Azaspiro[2.4]heptan-6-one scaffold, a rigid and three-dimensionally complex motif, offers a unique opportunity to probe the intricate binding pockets of viral proteins. Its inherent rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity, while its vectoral projection of substituents allows for precise exploration of protein-ligand interactions. Derivatives of the related 5-azaspiro[2.4]heptane core have been identified as valuable intermediates in the synthesis of potent HCV NS5A inhibitors.
This application note provides a comprehensive guide to the pharmacophore modeling of 5-Azaspiro[2.4]heptan-6-one derivatives. We will explore both ligand-based and structure-based approaches to derive predictive pharmacophore models that can guide the design and virtual screening of novel NS5A inhibitors. The protocols herein are designed to be self-validating, incorporating field-proven insights to ensure scientific rigor and practical applicability for researchers in drug discovery.
Pillar I: Understanding the Pharmacophore Concept
A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule's biological activity.[5] It does not represent a real molecule or a specific functional group but rather the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and charged centers. Pharmacophore modeling is a powerful computational technique that streamlines the drug discovery process by focusing on these essential interactions.[5]
There are two primary approaches to generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[6] The approach involves aligning a set of structurally diverse but functionally similar molecules to identify the common chemical features responsible for their activity.[6]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, this method can be used.[7] It involves analyzing the protein's binding site to identify key interaction points that a ligand must satisfy for optimal binding.[7][8]
This guide will detail the protocols for both approaches, contextualized for the discovery of 5-Azaspiro[2.4]heptan-6-one based HCV NS5A inhibitors.
Pillar II: Ligand-Based Pharmacophore Modeling Protocol
This protocol is applicable when a series of 5-Azaspiro[2.4]heptan-6-one derivatives with known inhibitory activity against HCV NS5A are available, but a high-quality crystal structure of the target is not. The causality behind this workflow is to distill the shared chemical properties of the most active compounds into a 3D query for virtual screening.
Experimental Workflow: Ligand-Based Modeling
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Step-by-Step Methodology
Step 1: Ligand Dataset Curation
-
Rationale: The quality of the input data dictates the quality of the resulting model. A good dataset should span a wide range of activities and possess structural diversity.
-
Protocol:
-
Compile a dataset of 5-Azaspiro[2.4]heptan-6-one derivatives with corresponding HCV NS5A inhibitory activity (e.g., IC50 or EC50 values).
-
Divide the dataset into a training set (70-80% of compounds) to generate the model and a test set (20-30%) for external validation.[9]
-
Ensure the training set includes the most active compounds and that both sets have a similar distribution of activities and structural diversity.
-
Define activity thresholds to classify compounds as highly active, moderately active, and inactive. For example:
-
Highly Active: IC50 < 100 nM
-
Moderately Active: 100 nM < IC50 < 1000 nM
-
Inactive: IC50 > 10000 nM
-
-
Step 2: Conformation Generation
-
Rationale: Ligands are flexible. Exploring their conformational space is crucial to identify the bioactive conformation responsible for activity.
-
Protocol:
-
For each molecule in the training and test sets, generate a diverse ensemble of low-energy 3D conformations using computational chemistry software (e.g., Schrödinger's LigPrep, MOE).
-
Use a robust conformational search method (e.g., OPLS force field with Monte Carlo or systematic searches).
-
Step 3: Pharmacophore Feature Definition
-
Rationale: This step translates chemical structures into a language the algorithm can understand.
-
Protocol:
-
Define the pharmacophoric features to be considered. For NS5A inhibitors, which often feature symmetric structures, key features typically include:[4]
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
-
Step 4: Hypothesis Generation
-
Rationale: This is the core of the modeling process, where common features among active ligands are identified.
-
Protocol:
-
Use a common feature pharmacophore generation algorithm (e.g., Phase, Catalyst, LigandScout).
-
The software will align the conformations of the active molecules in the training set and identify common pharmacophoric features that are present in all or most of them.
-
This process generates multiple pharmacophore hypotheses, each representing a different possible arrangement of features.
-
Step 5: Scoring and Ranking
-
Rationale: Not all generated hypotheses are equally valid. A scoring function is used to rank them based on how well they represent the active compounds and exclude the inactive ones.
-
Protocol:
-
Each hypothesis is scored based on its ability to match the active molecules while avoiding matches with inactive molecules.
-
The scoring function considers factors like alignment quality, feature mapping, and enrichment of actives.
-
Step 6: Model Validation (Self-Validating System)
-
Rationale: A model is only useful if it is predictive. Validation rigorously tests the model's ability to distinguish active from inactive compounds.
-
Protocol:
-
Internal Validation: Use the training set to assess the model's robustness. Techniques include leave-one-out cross-validation.
-
External Validation: Use the test set (which was not used to build the model) to evaluate its predictive power.[10] The model should successfully identify the active compounds within the test set.
-
Decoy Set Screening: Create a decoy set of molecules with similar physicochemical properties to the known actives but with different topologies. A good model should have a low hit rate for the decoy set.
-
Fischer's Randomization Test: Scramble the activity data of the training set and generate new hypotheses. The original hypothesis should have a significantly better score than any generated from randomized data, confirming its statistical significance.
-
| Validation Metric | Description | Acceptable Value |
| Enrichment Factor (EF) | Measures how many more actives are found in a small fraction of the screened database compared to random selection. | > 1.0 |
| Güner-Henry (GH) Score | A scoring method that considers the percentage of actives in the database, the percentage of hits found, and the yield of actives in the hit list. | > 0.7 |
| ROC Curve (AUC) | The Area Under the Receiver Operating Characteristic curve measures the model's ability to discriminate between actives and inactives. | > 0.7 |
Pillar III: Structure-Based Pharmacophore Modeling Protocol
This protocol is ideal when a 3D structure of the target protein, HCV NS5A, is available. The crystal structure of NS5A's N-terminal domain (Domain I) has been resolved (e.g., PDB ID: 3FQM), providing a structural basis for inhibitor design.[11][12] NS5A inhibitors are known to bind to a dimeric form of this domain.[4][11]
Experimental Workflow: Structure-Based Modeling
Caption: Structure-Based Pharmacophore Modeling Workflow.
Step-by-Step Methodology
Step 1: Protein Structure Preparation
-
Rationale: The raw data from the Protein Data Bank (PDB) needs to be cleaned and prepared for modeling to ensure chemical correctness.
-
Protocol:
-
Download the crystal structure of HCV NS5A Domain I (e.g., PDB ID: 3FQM) from the RCSB PDB.[12]
-
Using molecular modeling software (e.g., Maestro, MOE), prepare the protein by:
-
Removing water molecules that are not involved in key interactions.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for residues.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
-
Step 2: Binding Site Definition
-
Rationale: The pharmacophore model should be focused on the region where ligands are known or predicted to bind.
-
Protocol:
-
If the crystal structure contains a co-crystallized ligand, the binding site is defined by the residues surrounding it.
-
If no ligand is present, use binding site prediction algorithms or information from mutagenesis studies to identify the putative binding pocket at the dimer interface of NS5A.[1]
-
Step 3: Interaction Map Generation
-
Rationale: This step identifies all potential interaction points within the defined binding site.
-
Protocol:
-
Software tools can automatically generate a map of potential interactions by placing probes (representing different functional groups) throughout the binding site.
-
This will identify regions that are favorable for H-bonding, hydrophobic interactions, or aromatic stacking.
-
Step 4: Pharmacophore Hypothesis Creation
-
Rationale: The interaction map is converted into a discrete set of pharmacophoric features.
-
Protocol:
-
Based on the interaction map, select the most critical interaction points to create the pharmacophore hypothesis. For NS5A, this would involve features that complement key residues in the dimeric interface.
-
The resulting model will consist of features with specific 3D coordinates and radii.
-
Step 5: Refinement with Exclusion Volumes
-
Rationale: To improve the model's selectivity, it's important to define regions of space that should not be occupied by a ligand.
-
Protocol:
-
Add exclusion volume spheres to the model that correspond to the space occupied by the protein atoms.
-
This ensures that any molecule matching the pharmacophore will not have steric clashes with the protein, effectively encoding the shape of the binding site.
-
Step 6: Validation and Application
-
Rationale: Similar to the ligand-based approach, the structure-based model must be validated.
-
Protocol:
-
Validation: Screen a database containing known NS5A inhibitors and a set of decoy molecules. The model should preferentially select the known inhibitors.
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, ChEMBL) to identify novel 5-Azaspiro[2.4]heptan-6-one derivatives that fit the model and are predicted to be active.
-
Data Interpretation and Downstream Applications
The output of a pharmacophore-based virtual screening is a list of "hit" compounds that match the 3D query. These hits are not guaranteed to be active but represent a highly enriched subset of a large library, significantly increasing the probability of finding novel active compounds.
Next Steps:
-
Molecular Docking: The hit compounds should be subjected to molecular docking studies using the NS5A protein structure to predict their binding poses and estimate binding affinities more accurately.
-
ADME-Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties should be performed on the top-ranked hits to filter out compounds with poor drug-like properties.[13]
-
Synthesis and Biological Testing: The most promising candidates should be synthesized and tested in relevant biological assays (e.g., HCV replicon assays) to confirm their inhibitory activity.[1]
Conclusion
Pharmacophore modeling is a cornerstone of modern computer-aided drug design, providing a powerful and efficient strategy for the discovery of novel therapeutics.[1] For the 5-Azaspiro[2.4]heptan-6-one scaffold, these modeling techniques offer a rational pathway to explore its potential as a core element in next-generation HCV NS5A inhibitors. By systematically applying the ligand-based and structure-based protocols detailed in these notes, researchers can generate robust, predictive models that accelerate the identification of potent lead compounds. The integration of these in silico methods into a drug discovery pipeline saves considerable time and resources, ultimately paving the way for the development of more effective antiviral agents.
References
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Gao, M., Nettles, R. E., Belema, M., Snyder, L. B., Fridell, R. A., Serrano-Wu, M. H., ... & Knipe, J. O. (2010). Identification of Hepatitis C Virus NS5A Inhibitors. Antimicrobial Agents and Chemotherapy, 54(10), 4341–4349. [Link]
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Li, Y., Zhang, J., & Li, H. (2015). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLoS ONE, 10(11), e0142903. [Link]
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Wikipedia contributors. (2023). Discovery and development of NS5A inhibitors. Wikipedia, The Free Encyclopedia. [Link]
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Hanoulle, X., Verdegem, D., Landrieu, I., Wieruszeski, J. M., Lippens, G., & Penin, F. (2017). Overall Structural Model of NS5A Protein from Hepatitis C Virus and Modulation by Mutations Confering Resistance of Virus Replication to Cyclosporin A. Biochemistry, 56(25), 3233–3244. [Link]
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O'Boyle, D. R., 2nd, Tame, J. R., & Zhang, K. Y. (2014). The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors. Protein science : a publication of the Protein Society, 23(5), 563–572. [Link]
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Gowthaman, U., Jayakanthan, M., & Sundar, D. (2022). Structure based pharmacophore modelling, virtual screening approaches to identifying the potent Hepatitis C viral protease and polymerase novel inhibitors. Journal of Cellular Biochemistry, 123(3), 589-605. [Link]
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J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]
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Lenz, O., & Verbinnen, T. (2015). HCV NS5A inhibitors currently in clinical trials. ResearchGate. [Link]
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Shaukat, A., & Khan, S. A. (2022). Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease. International Journal of Molecular Sciences, 23(22), 14358. [Link]
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Gimadiev, T., Ishmuchametova, D., & Varfolomeev, S. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3123. [Link]
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RCSB PDB. (2009). 3FQM: Crystal structure of a novel dimeric form of HCV NS5A domain I protein. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug design, development and therapy, 8, 1979–1991. [Link]
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Pharmacy Council of India. (2020). Ligand Based Approach QSAR & Pharmacophore Modelling. YouTube. [Link]
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Bou-Hamdan, H., Chaaban, J., & El-Yazbi, A. F. (2022). Monte Carlo Method and GA-MLR-Based QSAR Modeling of NS5A Inhibitors against the Hepatitis C Virus. Molecules, 27(8), 2636. [Link]
-
Suzuki, F., & Suzuki, Y. (2014). Hepatitis C virus NS5A inhibitors and drug resistance mutations. World journal of gastroenterology, 20(11), 2944–2954. [Link]
-
Muttaqin, F. Z. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]
-
Sydow, D., & Wichard, J. (2020). Ligand-based pharmacophores. TeachOpenCADD. [Link]
-
Rahman, M. M., & Al-Harrasi, A. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(21), 7480. [Link]
-
Belema, M., Nguyen, V. N., O'Boyle, D. R., 2nd, Meanwell, N. A., & Fridell, R. A. (2011). Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures. Antimicrobial agents and chemotherapy, 55(6), 2820–2829. [Link]
-
Adane, T., & Gissot, A. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1083984. [Link]
Sources
- 1. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 6. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]
- 11. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting low yield in "5-Azaspiro[2.4]heptan-6-one" synthesis
Welcome to the technical support center for the synthesis of 5-Azaspiro[2.4]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic lactam. Drawing from established organometallic principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields in the synthesis of 5-Azaspiro[2.4]heptan-6-one, particularly when employing methods like the Kulinkovich-de Meijere reaction, are a common frustration. This section is structured to help you diagnose and resolve these issues systematically.
Issue: Low or No Product Formation
The complete absence or disappointingly low levels of your target molecule can often be traced back to the sensitive nature of the organometallic reagents involved in the cyclopropanation of the lactam precursor.
Potential Causes and Solutions:
-
Poor Quality Grignard Reagent: The Kulinkovich-de Meijere reaction is highly dependent on the quality and accurate concentration of the Grignard reagent (e.g., ethylmagnesium bromide).
-
Causality: Grignard reagents are notoriously sensitive to moisture and air. Contamination will lead to a lower effective concentration of the active reagent, resulting in incomplete reaction.
-
Troubleshooting Protocol:
-
Use Freshly Prepared or High-Quality Commercial Reagent: Whenever possible, use a freshly titrated or newly purchased bottle of the Grignard reagent.
-
Titration is Key: Always titrate your Grignard reagent before use to determine its exact molarity. A common method is titration against a known concentration of sec-butanol with 1,10-phenanthroline as an indicator.
-
Proper Handling: Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
-
-
Inactive Titanium Catalyst: The titanium(IV) alkoxide (e.g., Ti(OiPr)₄) is the catalyst responsible for the formation of the reactive titanacyclopropane intermediate.[1][2]
-
Causality: Titanium alkoxides are also highly sensitive to moisture, which can lead to the formation of inactive titanium oxides.
-
Troubleshooting Protocol:
-
Use Fresh or Purified Catalyst: Use a new bottle of titanium(IV) isopropoxide or purify older stock by distillation.
-
Inert Atmosphere Handling: Handle the titanium catalyst in a glovebox or under a robust inert atmosphere.
-
-
-
Sub-optimal Stoichiometry: The ratio of the Grignard reagent to the titanium catalyst and the amide substrate is critical.
-
Causality: Typically, two equivalents of the Grignard reagent are required to react with the titanium(IV) alkoxide to form the titanacyclopropane intermediate.[3] Using less than two equivalents will result in incomplete formation of this key intermediate. Conversely, a large excess of the Grignard reagent can lead to side reactions.[4]
-
Troubleshooting Protocol:
-
Optimize Reagent Ratios: Start with a 2.2:1 ratio of Grignard reagent to titanium catalyst to ensure complete formation of the titanacyclopropane. The ratio of this active reagent to your amide substrate should then be optimized, typically starting from 1.5 to 2.0 equivalents relative to the amide.
-
-
| Reagent | Recommended Stoichiometry (relative to amide) | Common Pitfall |
| Grignard Reagent | 2.2 - 2.5 equivalents | Inaccurate concentration due to degradation |
| Titanium(IV) Isopropoxide | 1.0 - 1.2 equivalents | Deactivation by moisture |
Issue: Presence of Significant Side Products
The appearance of unexpected peaks in your NMR or LC-MS analysis indicates the formation of side products. Identifying these impurities is the first step to mitigating their formation.
Potential Causes and Solutions:
-
Formation of Tertiary Carbinamine: A common side product is the tertiary carbinamine, resulting from the addition of the Grignard reagent to the intermediate iminium ion.
-
Causality: This occurs when an excess of the Grignard reagent is present in the reaction mixture.[4]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the Grignard reagent, avoiding a large excess. Refer to the optimized ratios in the table above.
-
Order of Addition: Add the Grignard reagent slowly to a mixture of the amide and the titanium catalyst. This can help to maintain a low concentration of free Grignard reagent in the reaction mixture.
-
-
-
Unreacted Starting Material: The presence of a significant amount of the starting amide indicates an incomplete reaction.
-
Causality: This can be due to the reasons outlined in the "Low or No Product Formation" section (poor reagent quality, incorrect stoichiometry) or insufficient reaction time/temperature.
-
Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry: Re-titrate your Grignard reagent and ensure accurate measurement of all reagents.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or gently warming the reaction mixture (e.g., to room temperature or slightly above). However, be cautious as excessive heat can promote side reactions.
-
-
Issue: Difficulty in Product Purification
5-Azaspiro[2.4]heptan-6-one is a polar molecule, which can present challenges during extraction and chromatographic purification.
Potential Causes and Solutions:
-
Product Remaining in the Aqueous Layer during Workup: Due to its polarity, the product may have significant solubility in water.
-
Causality: The lactam functionality and the secondary amine make the molecule relatively polar.
-
Troubleshooting Protocol:
-
Multiple Extractions: Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product in the aqueous phase.
-
-
-
Poor Separation during Column Chromatography: The polarity of the product can cause it to streak or have poor resolution on silica gel.
-
Causality: Strong interactions between the polar product and the acidic silica gel can lead to tailing and difficult separation from polar impurities.
-
Troubleshooting Protocol:
-
Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system to deactivate the acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column for purification.
-
Recrystallization: If a solid, recrystallization can be an effective final purification step. Experiment with different solvent systems, such as ethyl acetate/hexanes or acetone/ether.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of 5-Azaspiro[2.4]heptan-6-one using the Kulinkovich-de Meijere reaction?
A1: The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (e.g., EtMgBr) and a titanium(IV) alkoxide. This titanacyclopropane then reacts with the carbonyl group of the starting lactam to form an oxatitanacyclopentane intermediate. Due to the poor leaving group ability of the dialkylamino group, this intermediate undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to form the desired cyclopropylamine product.[1]
Caption: Kulinkovich-de Meijere reaction pathway.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a relatively polar eluent system, such as 10-20% methanol in dichloromethane, and visualize with a potassium permanganate stain, which is effective for visualizing the amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: Are there alternative synthetic routes to 5-Azaspiro[2.4]heptan-6-one?
A3: Yes, other methods have been reported, including multi-step syntheses starting from materials like dibromoneopentyl glycol. However, these routes can be lengthy and may also suffer from low yields in certain steps. The Kulinkovich-de Meijere approach is often favored for its relative simplicity and efficiency in forming the spirocyclic core.
Experimental Workflow: A Generalized Protocol
This protocol provides a general framework for the synthesis of 5-Azaspiro[2.4]heptan-6-one via the Kulinkovich-de Meijere reaction. Optimization of specific parameters will be necessary.
Sources
Technical Support Center: 5-Azaspiro[2.4]heptan-6-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Azaspiro[2.4]heptan-6-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis and subsequent reactions of this versatile spirocyclic lactam. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common byproducts and experimental challenges.
Introduction: The Synthetic Challenge of a Strained Spirocycle
5-Azaspiro[2.4]heptan-6-one is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1] However, the inherent ring strain of the cyclopropane moiety and the reactivity of the γ-lactam ring can lead to the formation of various byproducts. Understanding the mechanistic origins of these impurities is crucial for developing robust and reproducible synthetic protocols.
This guide will delve into the most frequently encountered issues, providing not only solutions but also the scientific reasoning behind them.
Part 1: Troubleshooting Byproduct Formation in the Synthesis of 5-Azaspiro[2.4]heptan-6-one
The synthesis of the 5-azaspiro[2.4]heptan-6-one core can be challenging, with side reactions often leading to difficult-to-separate impurities. Below are common issues and their solutions.
FAQ 1: My reaction mixture shows multiple spots on TLC, and the main impurity has a similar polarity to my desired product. What could it be?
Answer: A common byproduct in the synthesis of spirocyclic lactams is a regioisomeric lactam . In the context of synthesizing 5-azaspiro[2.4]heptan-6-one, this would likely be 4-azaspiro[2.4]heptan-5-one .
Causality and Mechanism:
The formation of regioisomers often arises during the cyclization step. For instance, in syntheses involving the reduction of a precursor like 5-azaspiro[2.4]heptane-4,6-dione, the reducing agent may non-selectively attack one of the two carbonyl groups, leading to a mixture of the desired 6-oxo and the isomeric 4-oxo product. A similar issue has been reported in the synthesis of the oxygen analog, 5-oxaspiro[2.4]heptan-6-one, where reduction of the corresponding dione yielded a mixture with the isomeric 4-oxo product.[2]
Troubleshooting and Mitigation:
-
Choice of Reducing Agent: Employing a sterically hindered reducing agent can enhance the selectivity of the reduction towards the less hindered carbonyl group.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reduction, favoring the thermodynamically more stable product.
-
Purification Strategy: Due to their similar polarities, separation of these isomers by standard column chromatography can be challenging.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers.
-
Recrystallization: If the desired isomer is crystalline, careful optimization of the recrystallization solvent system may allow for the selective crystallization of the pure product.
-
Experimental Protocol: Purification by Recrystallization
-
Solvent Screening: Dissolve a small amount of the crude mixture in various solvents (e.g., ethyl acetate, dichloromethane, methanol, and mixtures thereof) at an elevated temperature.
-
Cooling: Slowly cool the saturated solution to room temperature, and then to 0-4 °C.
-
Observation: Observe the formation of crystals. The solvent system that provides a good yield of crystals with high purity (as determined by TLC or LC-MS) should be selected for scale-up.
-
Scale-up: Dissolve the bulk of the crude material in the chosen solvent system at its boiling point, then cool slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram: Formation of Regioisomeric Byproduct
Caption: Non-selective reduction can lead to isomeric byproducts.
Part 2: Troubleshooting Reactions of 5-Azaspiro[2.4]heptan-6-one
Once synthesized, 5-azaspiro[2.4]heptan-6-one can be used as a versatile building block. However, its unique structure can also lead to unexpected side reactions.
FAQ 2: I am attempting a reaction with 5-Azaspiro[2.4]heptan-6-one under basic or acidic conditions, and I am observing significant decomposition or the formation of a high molecular weight, insoluble material. What is happening?
Answer: You are likely observing ring-opening of the lactam followed by polymerization . The strained cyclopropane ring can also be susceptible to cleavage under harsh conditions.
Causality and Mechanism:
-
Base-Catalyzed Ring-Opening: Strong bases can deprotonate the nitrogen of the lactam, but more commonly, they can catalyze the hydrolysis of the amide bond, leading to the formation of a γ-amino acid. This ring-opened product can then undergo intermolecular condensation to form oligomers or polymers.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (e.g., by water or other nucleophiles present in the reaction mixture). This also leads to the formation of the corresponding γ-amino acid, which can then polymerize.
-
Cyclopropane Ring Instability: Strong acidic or basic conditions, especially at elevated temperatures, can also lead to the cleavage of the strained cyclopropane ring, resulting in a complex mixture of byproducts.
Troubleshooting and Mitigation:
-
Reaction Conditions:
-
pH Control: Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are required, use milder reagents and lower temperatures.
-
Temperature: Avoid high reaction temperatures, as this can promote both ring-opening and polymerization.
-
Anhydrous Conditions: If the reaction is not intended to involve water, ensure all reagents and solvents are scrupulously dried to prevent hydrolysis of the lactam.
-
-
Protecting Groups: If the lactam nitrogen is not involved in the desired transformation, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) to reduce its reactivity.
Experimental Protocol: N-Boc Protection of 5-Azaspiro[2.4]heptan-6-one
-
Dissolution: Dissolve 5-azaspiro[2.4]heptan-6-one in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The N-Boc protected product can then be purified by column chromatography.
Diagram: Ring-Opening and Polymerization Pathway
Caption: Ring-opening can lead to unwanted polymerization.
FAQ 3: My reaction is producing a byproduct with a mass corresponding to the addition of two molecules of my starting amine to my electrophile. How can I prevent this?
Answer: This is a classic case of an intermolecular side reaction leading to the formation of a dimeric or oligomeric byproduct. This is particularly common when the desired reaction is an intramolecular cyclization.
Causality and Mechanism:
In many synthetic routes to spirocyclic compounds, a key step involves an intramolecular reaction. However, if the concentration of the reactants is too high, an intermolecular reaction between two molecules of the starting material can compete with the desired intramolecular cyclization. For example, in the synthesis of a related azaspiro[3.3]heptane, a bis-aniline adduct was identified as a major impurity.[3]
Troubleshooting and Mitigation:
-
High Dilution Conditions: The most effective way to favor intramolecular reactions over intermolecular ones is to perform the reaction under high dilution. This reduces the probability of two reactant molecules encountering each other.
-
Slow Addition: Adding one of the reactants slowly over a prolonged period can also help to maintain a low concentration of that reactant in the reaction mixture, thereby favoring the intramolecular pathway.
-
Temperature Optimization: The effect of temperature on the rates of intra- and intermolecular reactions can vary. It is often beneficial to screen a range of temperatures to find the optimal conditions for the desired intramolecular cyclization.
Experimental Protocol: Intramolecular Cyclization under High Dilution
-
Setup: Set up a two- or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Solvent: Add a significant volume of the appropriate solvent to the flask to achieve high dilution (e.g., 0.01 M or lower concentration of the substrate).
-
Heating: Heat the solvent to the desired reaction temperature.
-
Slow Addition: Dissolve the precursor for the intramolecular cyclization in the same solvent and add it to the dropping funnel. Add the solution dropwise to the heated solvent over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and proceed with the standard work-up and purification procedures.
Diagram: Competing Intra- vs. Intermolecular Reactions
Caption: High dilution favors the desired intramolecular cyclization.
Part 3: Data Interpretation and Purification
A crucial aspect of troubleshooting is the correct interpretation of analytical data to identify byproducts.
Data Interpretation Table
| Analytical Technique | Observation | Potential Byproduct/Issue | Recommended Action |
| TLC | A new spot with a similar Rf value to the product. | Isomeric byproduct. | Co-spot with starting material and product. Use a different solvent system to try and achieve separation. |
| ¹H NMR | Broad peaks in the baseline. | Polymeric material. | Check for the disappearance of the lactam N-H proton and the appearance of broad amide signals. |
| ¹H NMR | Disappearance of characteristic cyclopropane proton signals. | Cyclopropane ring-opening. | Look for new aliphatic signals that do not correspond to the starting material or product. |
| LC-MS | A peak with a mass corresponding to M + 18 (M = mass of starting material). | Hydrolysis product (ring-opened). | Confirm by checking for a corresponding loss of the starting material peak. |
| LC-MS | A peak with a mass of 2M+1 (or 2M+Na, etc.). | Dimeric byproduct. | Confirm with high-resolution mass spectrometry to determine the exact mass and molecular formula. |
References
-
5-Azaspiro[2.4]heptan-6-one, PubChem, National Center for Biotechnology Information. [Link]
- Process for producing 5-oxaspiro[2.
-
5-AZASPIRO[2.4]HEPTAN-6-ONE, MySkinRecipes. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P, American Chemical Society. [Link]
-
Ring-Opening Polymerization—An Introductory Review, MDPI. [Link]
- Process for producing 5-oxaspiro[2.
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P, American Chemical Society. [Link]
Sources
- 1. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein - Google Patents [patents.google.com]
- 3. goldbio.com [goldbio.com]
Technical Support Center: Purification of 5-Azaspiro[2.4]heptan-6-one
Welcome to the technical support center for the purification of 5-Azaspiro[2.4]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable spirocyclic lactam in high purity. The unique strained spirocyclic structure presents specific purification challenges, and this resource aims to address them with scientifically grounded, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 5-Azaspiro[2.4]heptan-6-one?
A1: The two most effective and commonly employed techniques for the purification of 5-Azaspiro[2.4]heptan-6-one are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Silica Gel Column Chromatography: This is the most versatile method for separating the target compound from a wide range of impurities, including unreacted starting materials, byproducts, and decomposition products. It is particularly useful for complex crude mixtures or when high purity is required for subsequent steps. A patent describing the synthesis of a derivative mentions purification by a silica gel plug, suggesting the amenability of this class of compounds to silica-based separation.[1]
-
Recrystallization: If your crude product is a solid and of reasonable initial purity (>85%), recrystallization can be a highly efficient and scalable method for achieving excellent purity. The key is to identify a suitable solvent or solvent system in which the solubility of 5-Azaspiro[2.4]heptan-6-one varies significantly with temperature, while impurities remain either soluble or insoluble at all temperatures.
Q2: What are the likely impurities I might encounter in my crude 5-Azaspiro[2.4]heptan-6-one?
A2: The impurities will largely depend on the synthetic route employed. However, for spiro-lactams synthesized via common routes, you can anticipate the following:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the spirocyclic system.
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Reagents and Catalysts: Traces of reagents used in the synthesis, such as bases or coupling agents, may persist.
-
Solvent Residues: Residual reaction solvents can be present.
-
Byproducts of Ring Formation: Incomplete cyclization or side reactions can lead to various structural isomers or related compounds. For instance, syntheses of related oxaspiroheptanones have noted the formation of isomeric byproducts that require careful separation.[2]
-
Hydrolyzed or Decomposed Products: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amino acid.
Q3: How do I choose the right solvent system for silica gel chromatography of 5-Azaspiro[2.4]heptan-6-one?
A3: The polarity of 5-Azaspiro[2.4]heptan-6-one, with its lactam functionality, dictates the choice of the mobile phase. A systematic approach to selecting a solvent system is recommended:
-
Initial TLC Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).
-
Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.4 for the 5-Azaspiro[2.4]heptan-6-one spot on the TLC plate. This generally provides optimal separation on a column.
-
Adjusting Polarity:
-
If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., more ethyl acetate).
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., more hexanes).
-
A patent for a related derivative used a gradient of 0-15% ethyl acetate in hexane, which is a common and effective starting point for such compounds.[1]
| Solvent System Component | Polarity | Typical Starting Ratio (v/v) | Notes |
| Hexanes/Heptane | Low | 70-90% | Primary non-polar component. |
| Ethyl Acetate | Medium | 10-30% | A good general-purpose polar modifier. |
| Dichloromethane (DCM) | Medium | Can be used as a primary solvent with a polar modifier. | Provides different selectivity compared to hexanes. |
| Methanol | High | 1-5% (often as a co-modifier) | Use sparingly, as it can cause tailing of polar compounds on silica gel. |
Q4: My purified 5-Azaspiro[2.4]heptan-6-one appears to be degrading upon storage. What are the best storage conditions?
A4: Lactams can be sensitive to moisture and temperature. For long-term stability, 5-Azaspiro[2.4]heptan-6-one and its derivatives should be stored under controlled conditions. A product sheet for a related hydrochloride salt recommends storage at -20°C, protected from light, and under a nitrogen atmosphere.[3] While the free lactam may not require such stringent conditions, it is prudent to store it in a tightly sealed container in a cool, dry, and dark place. For high-purity samples intended as analytical standards, storage in a desiccator at low temperatures is advisable.
Troubleshooting Guide
Issue 1: Low recovery of 5-Azaspiro[2.4]heptan-6-one after column chromatography.
-
Possible Cause A: Compound is too polar and is sticking to the silica gel.
-
Explanation: The amide in the lactam ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant tailing and smearing across many fractions.
-
Solution:
-
Add a polar modifier: Incorporate a small amount (0.5-1%) of a polar, protic solvent like methanol or a base like triethylamine to the mobile phase. Triethylamine can help to cap the acidic sites on the silica, reducing strong interactions.
-
Switch to a different stationary phase: Consider using alumina (neutral or basic) or a bonded-phase silica gel (like diol or amino-propyl) which have different surface properties.
-
-
-
Possible Cause B: The compound is degrading on the silica gel.
-
Explanation: The acidic nature of standard silica gel can sometimes catalyze the decomposition of sensitive compounds.
-
Solution:
-
Use deactivated silica: Treat the silica gel with a base (like triethylamine in the mobile phase) or use commercially available deactivated silica gel.
-
Work quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography in one continuous process.
-
-
Issue 2: My 5-Azaspiro[2.4]heptan-6-one "oils out" during recrystallization instead of forming crystals.
-
Possible Cause A: The solution is too supersaturated, or the cooling rate is too fast.
-
Explanation: When a solution is cooled too quickly or is highly concentrated, the molecules may not have sufficient time to align into a crystal lattice, leading to the formation of an amorphous oil.
-
Solution:
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Induce crystallization: Scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, crystalline 5-Azaspiro[2.4]heptan-6-one, add a tiny crystal to the cooled solution to initiate crystallization.
-
-
-
Possible Cause B: The presence of impurities is inhibiting crystallization.
-
Explanation: Certain impurities can interfere with the formation of a stable crystal lattice.
-
Solution:
-
Pre-purification: Pass the crude material through a small plug of silica gel with a suitable solvent to remove the most polar or non-polar impurities before attempting recrystallization.
-
Solvent choice: Experiment with different recrystallization solvents or solvent pairs. A good solvent pair consists of a "soluble" solvent in which your compound is very soluble and a "non-soluble" solvent in which it is poorly soluble. Dissolve the compound in a minimum of the hot "soluble" solvent and then add the "non-soluble" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Issue 3: I am having trouble separating a persistent, closely-eluting impurity by column chromatography.
-
Possible Cause: The impurity has a very similar polarity to 5-Azaspiro[2.4]heptan-6-one.
-
Explanation: Structural isomers or compounds with very similar functional groups can have nearly identical polarities, making them difficult to separate on silica gel.
-
Solution:
-
Change the solvent system: Altering the composition of the mobile phase can change the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order of compounds.
-
Use a longer column: A longer column provides more theoretical plates, which can improve the resolution of closely eluting compounds.
-
Consider an alternative technique: If chromatographic separation is still challenging, consider converting the mixture to a derivative, separating the derivatives, and then cleaving the derivatizing group. Alternatively, preparative HPLC with a different stationary phase (e.g., a chiral phase if the impurity is a diastereomer) may be effective.
-
-
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude 5-Azaspiro[2.4]heptan-6-one in a minimum amount of the mobile phase or a slightly more polar solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by your TLC analysis.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the pure fractions containing 5-Azaspiro[2.4]heptan-6-one.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different potential solvent to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Common solvents to screen for lactams include ethyl acetate, acetone, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude 5-Azaspiro[2.4]heptan-6-one in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly, preferably under vacuum.
-
Workflow Diagrams
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting workflow for low recovery in column chromatography.
References
-
[CN103936703A - Preparation method of 5-oxaspiro[4][5]heptane-6-one and intermediate thereof - Google Patents]()
Sources
- 1. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein - Google Patents [patents.google.com]
- 3. 5-Azaspiro[2.4]heptane hydrochloride | 3659-21-0 [sigmaaldrich.com]
- 4. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing Reaction Conditions for Spirocyclization
Welcome to the technical support center for spirocyclization reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured to offer direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during spirocyclization reactions, offering step-by-step guidance to diagnose and resolve them.
Problem 1: Low or No Yield of the Desired Spirocyclic Product
Q: My spirocyclization reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a frequent issue in complex organic transformations like spirocyclization. The root cause often lies in one or more of the following areas: catalyst activity, reaction conditions, or substrate reactivity. Here’s a systematic approach to troubleshooting:
1. Verify Catalyst and Ligand Integrity and Choice:
-
Catalyst Activity: Metal catalysts, particularly palladium and nickel complexes, can be sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. If in doubt, consider using a freshly opened bottle or a glovebox for reaction setup.
-
Ligand Selection: The choice of ligand is critical, especially for achieving high enantioselectivity. Different substrates may require different ligands.[1] For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, Mandyphos ligands have been shown to be effective.[1] If you are developing a new transformation, screening a panel of ligands with varying steric and electronic properties is a crucial first step.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading can improve yield, it also increases cost and can sometimes lead to more side products. A typical starting point for optimization is 0.05 mol% catalyst loading.[2]
2. Optimize Reaction Temperature:
-
Kinetics vs. Decomposition: Temperature plays a critical role in reaction kinetics.[3][4] Insufficient temperature may lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of the starting material, product, or catalyst.
-
Systematic Screening: Start with the temperature reported in a similar literature procedure. If the reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C intervals). Monitor the reaction closely for the appearance of decomposition products by TLC or LC-MS. For instance, some spirocyclization reactions show improved yields at slightly elevated temperatures, such as 40 °C.[1]
3. Evaluate Solvent Effects:
-
Solubility and Polarity: The solvent must dissolve all reactants to a sufficient extent. The polarity of the solvent can significantly influence the reaction pathway and stereoselectivity.[5][6] Aprotic solvents like toluene, THF, or dioxane are commonly used in metal-catalyzed spirocyclizations.
-
Solvent Screening: If you suspect solvent effects are at play, screen a range of solvents with varying dielectric constants. For example, in some palladium-catalyzed arylations, the choice of solvent can determine whether α-arylation or carbonyl-arylation occurs.[7]
4. Assess Substrate Reactivity and Potential Side Reactions:
-
Steric Hindrance: Highly substituted or sterically hindered substrates may react slower or not at all. If your substrate is particularly bulky, you may need more forcing conditions (higher temperature, longer reaction time) or a less sterically demanding catalyst/ligand system.
-
Electronic Effects: The electronic properties of your substrate are crucial. Electron-withdrawing or electron-donating groups can significantly impact the rate and success of the cyclization. For example, in some cases, electron-deficient substrates have shown lower enantioselectivity.[1]
-
Side Products: Analyze your crude reaction mixture carefully to identify any major side products. Common side reactions include simple decomposition, dimerization of the starting material, or alternative cyclization pathways. The formation of orthoquinone dimethide decomposition products has been observed in some cases, leading to lower yields.[8]
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Q: I am obtaining my spirocyclic product, but the stereoselectivity is poor. How can I improve it?
A: Achieving high stereoselectivity is often the primary challenge in spirocycle synthesis. Here’s how to approach this problem:
1. Ligand Optimization is Key:
-
Chiral Ligands: For enantioselective reactions, the choice of chiral ligand is paramount. The ligand's structure creates a chiral environment around the metal center, influencing the facial selectivity of the reaction. Screening a library of chiral ligands is often necessary. For nickel-catalyzed reactions, ligands like Mandyphos have proven effective.[1]
-
Ligand-Substrate Matching: Be aware that a ligand that works well for one substrate may not be optimal for another. Subtle changes in the substrate structure can necessitate a different ligand to achieve high stereoselectivity.
2. The Influence of the Solvent:
-
Solvent-Reactant Interactions: The solvent can influence the conformation of the substrate and the catalyst-ligand complex in the transition state, thereby affecting stereoselectivity.[5][6]
-
Screening for Selectivity: Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and even polar protic solvents in some cases. The interplay between solvent-solute interactions, such as polarity and hydrogen-bonding capacity, can have a decisive impact on the outcome of stereodivergent transformations.[6]
3. Temperature Effects on Selectivity:
-
Lower Temperatures Often Favor Selectivity: As a general rule, running reactions at lower temperatures can enhance stereoselectivity. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Finding the Sweet Spot: Be mindful that lowering the temperature will also decrease the reaction rate. You may need to find a compromise between an acceptable reaction time and the desired level of selectivity.
Problem 3: Formation of Undesired Regioisomers
Q: My reaction is producing a mixture of spirocyclic regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers, such as exo- and endo-cyclic products, is a common challenge, particularly in reactions like the Heck spirocyclization.[7]
1. Catalyst and Ligand Control:
-
Steric and Electronic Tuning: The steric and electronic properties of the catalyst and ligand can direct the cyclization to a specific position. Bulky ligands may favor the formation of the less sterically hindered regioisomer.
-
Mechanism-Based Choices: A deep understanding of the reaction mechanism is crucial. For instance, in palladium-catalyzed spirocyclizations, the regioselectivity can be influenced by the mode of C-H bond activation or migratory insertion.[9]
2. Substrate Control:
-
Directing Groups: The presence of directing groups on the substrate can guide the catalyst to a specific reaction site, thereby controlling regioselectivity.
-
Alkene Geometry: In reactions involving alkenes, the geometry (E/Z) of the double bond can dictate the configuration of the product.[10]
3. Post-Reaction Isomerization:
-
Thermodynamic vs. Kinetic Control: Sometimes, a mixture of regioisomers is formed under kinetic control. It may be possible to isomerize the mixture to the thermodynamically more stable isomer. For example, mixtures of exo- and endo-cyclic products from a Heck reaction have been successfully isomerized to the endo-product using an acidic ion-exchange resin.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my spirocyclization reaction?
A1: The choice of catalyst depends heavily on the specific transformation you are trying to achieve.
-
Palladium-based catalysts are widely used for Heck reactions and intramolecular α-arylations to form spirocycles.[7]
-
Nickel-based catalysts , often paired with chiral ligands like Mandyphos, have shown great promise for enantioselective α-spirocyclization of lactones.[1]
-
Gold-based catalysts are effective for cycloisomerization reactions of substrates like aliphatic 1-bromoalkynes to form spirocyclic frameworks.[11]
-
Organocatalysts can be employed for reactions like Michael additions to generate spiro-lactones.[1] When starting, it is best to consult the literature for analogous transformations to guide your initial catalyst selection.
Q2: What is the role of temperature in spirocyclization, and what is a good starting point?
A2: Temperature is a critical parameter that affects both the reaction rate and selectivity.[3][12]
-
Reaction Rate: Higher temperatures increase the kinetic energy of molecules, leading to faster reaction rates.[3][4]
-
Selectivity: Lower temperatures often lead to higher stereoselectivity.
-
Stability: High temperatures can cause decomposition of reactants, products, or the catalyst. A good starting point is room temperature (around 20-25 °C) or a slightly elevated temperature (e.g., 40-60 °C) if literature precedents suggest it.[1] Always monitor your reaction for decomposition when increasing the temperature.
Q3: Which analytical techniques are best for monitoring the progress of a spirocyclization reaction?
A3: Real-time monitoring is crucial for optimizing reaction conditions.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion of starting material to product and to identify the formation of major side products.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the masses of intermediates and byproducts, which can be invaluable for mechanistic studies.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for determining the enantiomeric excess (ee) of a chiral product when using a chiral stationary phase.[1]
Q4: My substrate has multiple potential sites for cyclization. How can I promote the desired spirocyclization?
A4: Achieving selectivity in substrates with multiple reactive sites requires careful control over the reaction conditions.
-
Protecting Groups: Consider using protecting groups to block alternative reactive sites, directing the reaction to the desired position.
-
Catalyst/Ligand Choice: As discussed under regioselectivity, the catalyst and ligand can be chosen to favor reaction at a specific site based on steric or electronic factors.
-
Reaction Conditions: Fine-tuning the temperature and solvent can sometimes favor one reaction pathway over another.
Data and Protocols
Table 1: General Optimization Parameters for a Metal-Catalyzed Spirocyclization
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 1-5 mol% | Decrease to 0.5-2 mol% or increase to 10 mol% | Balance reaction rate with cost and potential side reactions. |
| Ligand-to-Metal Ratio | 1:1 to 1.2:1 | Screen ratios from 1:1 to 2:1 | Excess ligand can sometimes stabilize the catalyst but may also inhibit reactivity. |
| Temperature | Room Temperature (25 °C) | Decrease to 0 °C or -78 °C; Increase up to reflux | Lower temperatures often improve selectivity; higher temperatures increase rate.[3][12] |
| Solvent | Toluene or THF | Screen a range of solvents (e.g., Dioxane, CH2Cl2, MeCN) | Solvent polarity and coordinating ability can drastically affect yield and selectivity.[5][6] |
| Concentration | 0.1 M | Vary from 0.01 M to 1 M | Higher concentrations can favor intermolecular side reactions; lower concentrations can slow down the desired intramolecular reaction. |
General Experimental Protocol for a Trial Spirocyclization Reaction
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove residual moisture.
-
Inert Atmosphere: Assemble the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the reaction flask, add the substrate and a magnetic stir bar. Dissolve the substrate in the chosen anhydrous solvent.
-
Catalyst and Ligand Addition: In a separate vial, weigh the catalyst and ligand (if applicable) and dissolve them in a small amount of the reaction solvent. Add this solution to the reaction flask via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the progress of the reaction by periodically taking small aliquots for analysis by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.
Visualizations
Reaction Optimization Workflow
Caption: A decision-making workflow for troubleshooting and optimizing spirocyclization reactions.
Key Parameters Influencing Spirocyclization Outcome
Caption: Interconnected factors that determine the success of a spirocyclization reaction.
References
-
Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(33), 6793–6797. [Link]
-
Fliegel, L., & Christoffers, J. (2022). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 24(47), 8526–8530. [Link]
-
Pérez-Gómez, A., Asensio, A., Lledós, A., & Ujaque, G. (2016). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 7(12), 6944-6955. [Link]
-
Martínez-Haya, R., Toste, F. D., & López-Carrillo, V. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
da Silva, A. C. A., de Fátima, Â., & Fernandes, S. A. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 798-809. [Link]
-
Chambers, S. J., Coulthard, G., Unsworth, W. P., O'Brien, P., & Taylor, R. J. K. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters, 20(11), 3249–3253. [Link]
-
Li, Y., et al. (2021). A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy. Analytical Chemistry, 93(30), 10464–10471. [Link]
-
Kearney, S. E., et al. (2020). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 59(31), 12859-12864. [Link]
-
Solubility of Things. (n.d.). The Role of Temperature in Biological Reactions. [Link]
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Halse, M. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Gambuti, F., et al. (2024). Optimization of spirocyclization towards 2aa. ResearchGate. [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. [Link]
-
Leeggangers, H. A., et al. (2020). The Role of Temperature in the Growth and Flowering of Geophytes. Plants, 9(10), 1343. [Link]
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Pescitelli, G., & Di Bari, L. (2025). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Zhang, Z., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters, 25(41), 7484–7489. [Link]
-
Chen, C., et al. (2024). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Nature Communications, 15(1), 6033. [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2024). MDPI. [Link]
-
Spirocyclic Motifs in Natural Products. (2021). Molecules, 26(16), 4991. [Link]
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). Molecules, 26(11), 3326. [Link]
-
Radical Oxidative Cyclization of Spiroacetals to Bis-spiroacetals: An Overview. (2020). Molecules, 25(21), 5183. [Link]
-
Rychnovsky, S. D., & Kim, J. (2004). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. Organic Letters, 6(23), 4211–4214. [Link]
-
Ruediger, W. H. (1918). INFLUENCE OF TEMPERATURE UPON THE VELOCITY OF THE COMPLEMENT FIXATION REACTION IN SYPHILIS. The Journal of Infectious Diseases, 23(2), 173-184. [Link]
-
Substrate scope of N-heterocyclic spirocycles aAll reactions were run... (2022). ResearchGate. [Link]
-
Hage, D. S., & Helling, A. (2015). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of Chromatography B, 998-999, 13-23. [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (2021). ChemRxiv. [Link]
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Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. (2013). Organic & Biomolecular Chemistry, 11(36), 6139-6145. [Link]
-
Application of process analytical technology for real-time monitoring of synthetic co-culture bioprocesses. (2025). Biotechnology Advances, 79, 108488. [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
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Temperature-dependent kinetics study of the reactions of OH with C2H5I, n-C3H7I, and iso-C3H7I. (2012). The Journal of Physical Chemistry A, 116(24), 5852-5860. [Link]
-
Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews, 47(11), 3831-3848. [Link]
-
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023). Organic Letters, 25(41), 7484-7489. [Link]
-
Analytical Techniques used in Therapeutic Drug Monitoring. (2018). ResearchGate. [Link]
-
Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. (2023). Organic Letters, 25(2), 346-350. [Link]
-
Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. (2024). Organic Letters. [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. [Link]
-
Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (2018). Angewandte Chemie International Edition, 57(31), 9877-9881. [Link]
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2021). Accounts of Chemical Research, 54(17), 3349-3363. [Link]
-
Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. (2014). ACS Catalysis, 4(6), 1998-2008. [Link]
-
Optimization of Oxindole Spirocyclization a. (2025). ResearchGate. [Link]
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Technical Support Center: Synthesis of Azaspirocycles - A Guide to Preventing Side Reactions
Welcome to the Technical Support Center for Azaspirocycle Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital scaffolds. Azaspirocycles, with their unique three-dimensional architecture, are of increasing interest in medicinal chemistry. However, their synthesis is often fraught with challenges, including the emergence of unwanted side reactions that can derail a synthetic campaign.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on not just what to do, but why a particular approach is effective, grounding our advice in mechanistic principles and field-proven experience.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is organized by common classes of side reactions encountered during the synthesis of azaspirocycles. Each entry is presented in a question-and-answer format to directly address the challenges you may be facing at the bench.
Uncontrolled Cyclization and Rearrangements
Question: I am attempting an intramolecular [4+2] cycloaddition to form a piperidine-containing azaspirocycle, but I'm observing low yields and a complex mixture of products. What could be going wrong?
Answer:
Intramolecular aza-Diels-Alder reactions are powerful for constructing azaspirocycles, but their success is highly dependent on the conformation of the substrate and the reaction conditions.[1] Low yields and product mixtures often stem from competing side reactions or unfavorable reaction kinetics.
Causality and Troubleshooting:
-
Substrate Conformation: The tether connecting the diene and dienophile must be able to adopt a reactive conformation that allows for orbital overlap. If the tether is too rigid or has unfavorable steric interactions, the desired intramolecular reaction will be slow, allowing for side reactions to occur.
-
Solution: Consider modifying the tether length or incorporating elements that favor the required pre-cyclization conformation. Computational modeling can be a valuable tool to predict low-energy reactive conformations.
-
-
Thermal Decomposition: High reaction temperatures, often required for these cycloadditions, can lead to decomposition of starting materials or products, especially if they are sensitive.[2]
-
Solution: A thorough investigation of the reaction temperature is crucial. Running a series of small-scale reactions at different temperatures can help identify the optimal balance between reaction rate and stability.[3]
-
-
Lewis Acid Catalysis: Lewis acids can accelerate the reaction by lowering the LUMO of the dienophile, but they can also catalyze side reactions.
-
Solution: Screen a variety of Lewis acids and optimize the stoichiometry. In some cases, a milder Lewis acid or even catalyst-free conditions in a suitable solvent like glycerol might be effective.[4]
-
Question: During the synthesis of a spiro-pyrrolidine via an aza-Michael cascade reaction, I am observing the formation of an amide byproduct instead of the desired cyclized product. How can I prevent this?
Answer:
This is a classic example of competing reaction pathways. The formation of an amide byproduct indicates that the amine is reacting with an ester functionality in your substrate before or instead of undergoing the desired conjugate addition and subsequent cyclization.[5]
Causality and Troubleshooting:
-
Reaction Temperature: Amide formation is often favored at higher temperatures.
-
Solution: Performing the aza-Michael addition at lower temperatures can significantly suppress the competing amide formation. Starting the reaction at -20°C and slowly warming to room temperature can be an effective strategy.
-
-
Catalyst Choice: While some aza-Michael reactions are catalyst-free, others benefit from catalysis. However, the wrong catalyst can accelerate the undesired pathway.
-
Solution: If using a catalyst, ensure it is selective for the Michael addition. For instance, in some organocatalyzed cascade reactions, a bifunctional squaramide catalyst can effectively promote the desired aza-Michael/Michael addition sequence.[6]
-
Loss of Stereochemical Integrity
Question: I am struggling with epimerization at the newly formed spirocenter in my azaspirocycle. What conditions are known to cause this, and how can it be prevented?
Answer:
Epimerization at a stereocenter, particularly one adjacent to a carbonyl group or other acidifying functionality, is a common challenge. The spirocyclic nature of your molecule may introduce unique strain effects that can influence the acidity of the proton at the spirocenter.
Causality and Troubleshooting:
-
Mechanism of Epimerization: Epimerization typically proceeds through the formation of an enol or enolate intermediate under either acidic or basic conditions.[7] This planar intermediate allows for protonation from either face, leading to a mixture of diastereomers.
-
Prevention under Basic Conditions: Avoid strong bases during workup and purification. Use buffered aqueous solutions for extraction and carefully select the pH. If a basic reaction step is necessary, consider using a non-nucleophilic, sterically hindered base and running the reaction at low temperatures.
-
Prevention under Acidic Conditions: Prolonged exposure to strong acids can also lead to enolization and epimerization. Minimize reaction times and consider using milder acidic catalysts or running the reaction at lower temperatures.
-
-
Redox-Mediated Epimerization: In some biological systems and with certain reagents, epimerization can occur via a redox mechanism involving an oxidized intermediate.[8]
-
Solution: Carefully consider the reagents used in subsequent steps to ensure they are not promoting an undesired oxidation-reduction cycle at the spirocenter.
-
Question: My asymmetric synthesis of an azaspirocycle is resulting in low enantioselectivity. What are the common culprits?
Answer:
Low enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst, the substrate, or the reaction conditions that are preventing effective facial discrimination of the prochiral substrate.
Causality and Troubleshooting:
-
Catalyst Purity and Activation: The chiral catalyst is the heart of the asymmetric transformation. Impurities or incomplete activation can lead to a significant drop in enantiomeric excess (ee).[3]
-
Solution: Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. Follow established protocols for catalyst activation precisely.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.
-
Solution: A systematic optimization of the reaction temperature is crucial. Lowering the temperature often improves enantioselectivity, although it may require longer reaction times.[3]
-
-
Substrate-Catalyst Mismatch: Not all catalysts are suitable for all substrates. Steric or electronic properties of the substrate may not be compatible with the chiral environment of the catalyst.
-
Solution: If possible, screen a small library of chiral ligands or catalysts to find the optimal match for your substrate.[9]
-
-
Background Uncatalyzed Reaction: A non-selective background reaction that competes with the desired catalyzed pathway can erode the overall enantioselectivity.
-
Solution: Ensure that the catalyzed reaction is significantly faster than the uncatalyzed version. This can often be achieved by adjusting the catalyst loading or reaction concentration.
-
Protecting Group-Related Issues
Question: I am having difficulty removing a tosyl (Ts) protecting group from a sterically hindered nitrogen in my azaspirocycle. The standard conditions are leading to decomposition. Are there milder alternatives?
Answer:
The p-toluenesulfonyl (tosyl) group is a robust nitrogen protecting group, but its removal can be challenging, especially on sterically hindered or sensitive substrates.[10] Harsh deprotection conditions can indeed lead to undesired side reactions or decomposition.
Causality and Troubleshooting:
-
Steric Hindrance: The bulky nature of the azaspirocyclic framework can restrict access of the reagents to the sulfonyl group.
-
Solution: Consider alternative, less sterically demanding deprotection reagents.
-
-
Harsh Deprotection Conditions: Strong acids or bases, or harsh reducing agents like sodium in liquid ammonia, can be incompatible with other functional groups in the molecule.
-
Milder Alternatives:
-
Reductive Cleavage: Sodium naphthalenide is a powerful reducing agent that can cleave tosyl groups under milder conditions than dissolving metal reductions.
-
Magnesium in Methanol: This combination can also be effective for the reductive cleavage of tosylamides.
-
Photocatalysis: Recent advances have demonstrated the reductive photocleavage of sulfonamides under mild conditions.[11]
-
-
Question: How do I choose the right nitrogen protecting group for a multi-step synthesis of a complex azaspirocycle to avoid side reactions during deprotection?
Answer:
This is a critical strategic decision in any complex synthesis. The key is to employ an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[12][13]
Causality and Troubleshooting:
-
Protecting Group Stability: A protecting group must be stable to all subsequent reaction conditions until its intended removal.
-
Solution: Carefully map out your synthetic route and choose protecting groups that are compatible with the planned transformations.
-
-
Deprotection Selectivity: The conditions for removing one protecting group must not affect others.
-
Solution: Utilize well-established orthogonal sets of protecting groups. A common strategy involves the use of:
-
| Protecting Group | Common Introduction Reagents | Stable To | Labile To |
| Boc | (Boc)₂O, base | H₂, mild base, mild acid | Strong acid (TFA, HCl) |
| Cbz | Cbz-Cl, base | Mild acid, mild base | H₂/Pd, strong acid |
| Tosyl (Ts) | Ts-Cl, pyridine | Acid, many reducing agents | Na/NH₃, Mg/MeOH, Na-naphthalenide |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Acid, H₂/Pd | Base (piperidine) |
A comparative table of common nitrogen protecting groups.
Chemoselectivity Problems
Question: I need to reduce an ester to an alcohol in my azaspirocycle intermediate, but I also have an amide functionality that is being reduced. How can I achieve selective reduction?
Answer:
Achieving chemoselectivity between two similar functional groups like esters and amides is a common challenge. The choice of reducing agent and reaction conditions is paramount.
Causality and Troubleshooting:
-
Reactivity of Reducing Agents: Different reducing agents have different selectivities. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and will typically reduce both esters and amides.
-
Solution: Use a milder reducing agent that is known to selectively reduce esters over amides. Sodium borohydride (NaBH₄) is often a good choice, as it will readily reduce esters but is generally unreactive towards amides.
-
-
Catalytic Hydrosilylation: This method has emerged as a powerful tool for the chemoselective reduction of amides.[15]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when a reaction to synthesize an azaspirocycle is not working as expected?
A1: Before embarking on extensive optimization, it is crucial to verify the integrity of your starting materials and reagents. Impurities in solvents or starting materials are a frequent cause of failed or low-yielding reactions. Rerunning the reaction with freshly purified reagents and anhydrous solvents (if required) is often the most effective first troubleshooting step.
Q2: How can I confirm the stereochemistry of my newly synthesized azaspirocycle?
A2: A combination of spectroscopic techniques is typically used. 1D and 2D NMR spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), can provide valuable information about the relative stereochemistry by identifying protons that are close in space. For the determination of absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard. Chiral chromatography can be used to determine the enantiomeric excess of a chiral product.
Q3: Are there any general tips for improving the yield and purity of azaspirocycle syntheses?
A3: Yes, several general principles of good synthetic practice are particularly relevant here:
-
Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Using a well-maintained inert atmosphere (nitrogen or argon) is critical.
-
Reaction Monitoring: Closely monitor the progress of your reaction using an appropriate technique (TLC, LC-MS, GC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Purification Strategy: Azaspirocycles can sometimes be challenging to purify due to their polarity. A careful screening of chromatographic conditions (solvent system, stationary phase) is often necessary.
Diagrams and Workflows
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Orthogonal Protecting Group Strategy
Caption: Selective deprotection in an orthogonal protecting group strategy.
References
-
Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. Request PDF. [Link]
-
Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. ChemRxiv. [Link]
-
Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
Catalyst-free intramolecular aza-Diels–Alder reaction of (R)-citronellal and substituted arylamines in glycerol. ResearchGate. [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]
-
Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones by Squaramide-Catalyzed Cascade Aza-Michael/Michael Reactions. Request PDF. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Synple Chem. [Link]
-
Understanding Nature's Strategies for Enzyme-Catalyzed Racemization and Epimerization. Accounts of Chemical Research. [Link]
-
A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. ChemRxiv. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions. Request PDF. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
What Is Epimerization In Organic Chemistry? YouTube. [Link]
-
Synthesis, resolution, and diastereoselectivity of the chiral auxiliary trans-2-(9H-fluoren-9-yl)cyclohexanol. ScholarWorks@UTEP. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
Development and Applications of Molybdenum- Catalyzed Chemoselective Amide Reduction. DiVA portal. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization. Green Chemistry. [Link]
-
Construction of azaspirocyclic skeletons mediated by the carbonyl of Weinreb amide: formal total synthesis of (±)-cephalotaxine. ResearchGate. [Link]
-
A study on the mechanism of the epimerization at C-3 of chenodeoxycholic acid by Clostridium perfringens. PubMed. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [Link]
-
Controlled and Chemoselective Reduction of Secondary Amides. Organic Chemistry Portal. [Link]
-
A study on the mechanism of the epimerization at C-3 of chenodeoxycholic acid by Clostridium perfringens. PubMed. [Link]
-
Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Enzymatic strategies for asymmetric synthesis. PMC. [Link]
-
Diversity-oriented synthesis of azaspirocycles. PubMed. [Link]
-
A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers. [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
-
Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]
Sources
- 1. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. A study on the mechanism of the epimerization at C-3 of chenodeoxycholic acid by Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by amide reduction [organic-chemistry.org]
- 12. media.neliti.com [media.neliti.com]
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- 14. semanticscholar.org [semanticscholar.org]
- 15. su.diva-portal.org [su.diva-portal.org]
- 16. Controlled and Chemoselective Reduction of Secondary Amides [organic-chemistry.org]
Stability and storage conditions for "5-Azaspiro[2.4]heptan-6-one"
Welcome to the technical support center for 5-Azaspiro[2.4]heptan-6-one. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable spirocyclic building block. As a unique three-dimensional structure, its integrity is paramount for successful downstream applications in organic synthesis and medicinal chemistry.[1][2]
This document provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 5-Azaspiro[2.4]heptan-6-one?
A1: For long-term stability, 5-Azaspiro[2.4]heptan-6-one should be stored in a tightly sealed container in a refrigerator at 2-8°C .[3][4] It is also crucial to protect the compound from moisture and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric components.
Q2: Can I store 5-Azaspiro[2.4]heptan-6-one at room temperature for short periods?
A2: While refrigerated storage is optimal, short-term storage at room temperature is generally acceptable for brief periods, such as during sample preparation for an experiment. However, it is advisable to minimize the time the compound spends outside of its recommended storage conditions. For some related spirocyclic compounds, room temperature storage in a dry area is considered acceptable.[5] Always ensure the container is securely sealed to prevent moisture absorption.
Q3: What is the expected shelf-life of 5-Azaspiro[2.4]heptan-6-one?
Q4: How should I handle 5-Azaspiro[2.4]heptan-6-one upon receiving a shipment?
A4: Upon receipt, immediately transfer the compound to a refrigerator set to 2-8°C. Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound. Handle the compound in a well-ventilated area or a chemical fume hood.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 5-Azaspiro[2.4]heptan-6-one, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or low yields. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C and protected from moisture and light. 2. Check for Signs of Degradation: Visually inspect the compound for any changes in color or consistency. 3. Purity Analysis: Perform a purity analysis (e.g., HPLC, NMR) to confirm the integrity of the compound before use. |
| Compound appears discolored or clumpy. | Absorption of moisture or exposure to light. | 1. Proper Handling: Always allow the container to reach room temperature in a desiccator before opening. 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere. 3. Desiccator Use: Store opened containers in a desiccator to minimize moisture exposure. |
| Difficulty in dissolving the compound. | The compound may have low solubility in the chosen solvent, or it may have degraded into less soluble impurities. | 1. Consult Solubility Data: While specific data for this compound is limited, related compounds have varying solubilities. Experiment with different solvents or co-solvent systems. 2. Gentle Warming/Sonication: Gentle warming or sonication may aid in dissolution, but be cautious of potential thermal degradation. 3. Purity Check: If solubility issues persist, verify the compound's purity. |
Scientific Insights into Stability
The stability of 5-Azaspiro[2.4]heptan-6-one is intrinsically linked to its chemical structure, which contains a lactam (a cyclic amide) and a spirocyclic system. These features, while contributing to its utility as a synthetic building block, also present potential degradation pathways.[2][7]
Potential Degradation Pathways
The primary degradation mechanisms for spiro-lactams like 5-Azaspiro[2.4]heptan-6-one are hydrolysis and oxidation.[8]
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of an amino acid derivative. This can be exacerbated by the presence of moisture.
-
Oxidation: The nitrogen atom in the azaspirocycle can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or prolonged exposure to air.
Below is a diagram illustrating the potential degradation pathways.
Sources
- 1. 5-AZASPIRO[2.4]HEPTAN-6-ONE [myskinrecipes.com]
- 2. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cas 1129634-44-1,(S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of 5-Azaspiro[2.4]heptan-6-one Enantiomers
Welcome to the technical support center for the enantioselective separation of 5-Azaspiro[2.4]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the analysis and purification of this chiral molecule. As a key structural motif and proline analogue, its enantiomeric purity is critical for ensuring desired pharmacological activity and safety profiles in drug discovery pipelines.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 5-Azaspiro[2.4]heptan-6-one critical in pharmaceutical development?
The enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and metabolic properties.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[2] Regulatory agencies like the FDA now strongly recommend the development of single-enantiomer drugs.[2][3] Therefore, developing a robust method to separate and quantify the enantiomers of 5-Azaspiro[2.4]heptan-6-one is an essential step for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of any resulting drug candidate.
Q2: Which chromatographic techniques are most effective for this separation?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques for chiral separations in the pharmaceutical industry.[4][5]
-
HPLC with Chiral Stationary Phases (CSPs): This is a well-established and robust technique for chiral analysis.[6] Polysaccharide-based CSPs are particularly versatile.
-
Supercritical Fluid Chromatography (SFC): SFC is often considered a superior technique for chiral separations due to several advantages.[7][8][9] It typically provides faster separations (3 to 5 times faster than HPLC), higher efficiency, and is a "greener" technique due to its use of supercritical CO₂ as the primary mobile phase, significantly reducing toxic solvent consumption.[7][9][10]
Q3: What type of Chiral Stationary Phase (CSP) should I start with?
For a compound like 5-Azaspiro[2.4]heptan-6-one, which contains a secondary amine (a basic center) and a carbonyl group, polysaccharide-based CSPs are the most logical starting point. These phases, derived from cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[11][12]
Recommended Starting CSPs:
-
Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® AD
-
Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALCEL® OD
-
Immobilized versions of the above for greater solvent compatibility (e.g., CHIRALPAK® IA, IB, IC).
Systematic Method Development Strategy
Developing a chiral separation method is often an empirical process.[8] A systematic screening approach is the most efficient path to success. The goal is to screen a limited number of complementary CSPs and mobile phases to find the best starting conditions for optimization.
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Use a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase. [13]This additive competes with your analyte for the active silanol sites, effectively masking them and preventing the unwanted secondary interaction.
Additive Starting Concentration (v/v) Notes Diethylamine (DEA) 0.1% Most common and effective for SFC and Normal Phase HPLC. Triethylamine (TEA) 0.1% A slightly bulkier alternative to DEA. | Ethylenediamine (EDA) | 0.02% | A very strong base, use at lower concentrations. |
-
Use a Highly Deactivated Column: Modern CSPs are generally well end-capped to minimize exposed silanols. However, if tailing persists, ensure you are using a high-quality, modern column.
-
Check for Column Contamination: If the column has been used extensively, strongly retained basic compounds may have contaminated it. If you are using an immobilized CSP, a regeneration wash may be possible. [14]
Q5: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What should I do?
Poor resolution means the chiral recognition between the CSP and the enantiomers is weak under the current conditions. The goal is to alter the chromatography to enhance the difference in interaction energies.
Solutions:
-
Change the Co-Solvent (SFC/NP-HPLC): The choice of alcohol can significantly impact selectivity. If methanol doesn't provide separation, screen ethanol and isopropanol. The different sizes and hydrogen bonding capabilities of these alcohols will alter the overall polarity and interaction environment. [11]
-
Lower the Temperature: In most cases, chiral separations are enthalpically driven. [11]Reducing the column temperature (e.g., from 40°C down to 25°C or 15°C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to longer retention and improved resolution. However, in some entropically-driven separations, the opposite may be true. [11]
-
Decrease the Co-solvent Percentage: Reducing the amount of co-solvent (the "strong" solvent) in the mobile phase will increase retention times. This allows more time for the enantiomers to interact with the chiral stationary phase, which can often lead to an improvement in resolution.
-
Switch to a Different CSP: If optimization fails, the fundamental chiral recognition mechanism may be unsuitable. Try a CSP from a different class (e.g., a cyclodextrin-based or Pirkle-type phase) or a different polysaccharide derivative. [15]
Q6: My retention times are drifting between injections. What is the cause?
Irreproducible retention times point to an unstable system.
Solutions:
-
Ensure Proper Column Equilibration: This is the most common cause. When changing mobile phases, the stationary phase needs time to fully equilibrate with the new conditions. Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. Equilibration can take longer when additives are used or when switching between different solvent systems (e.g., normal phase to reversed phase). [11]
-
Check for Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature. Even small drifts can affect retention, especially in SFC where mobile phase density is sensitive to temperature.
-
Verify Mobile Phase Composition: Ensure your mobile phase is accurately prepared and stable. For SFC, ensure the CO₂ supply is consistent and free of pressure drops.
-
Look for Leaks: A small leak in the system can cause pressure and flow rate fluctuations, leading to unstable retention times.
Experimental Protocols
Protocol 1: Generic SFC Screening for 5-Azaspiro[2.4]heptan-6-one
This protocol outlines a typical automated screening process on an SFC system equipped with a column switcher.
-
Sample Preparation:
-
Dissolve the racemic 5-Azaspiro[2.4]heptan-6-one standard in the initial mobile phase (e.g., 95:5 CO₂/Methanol) or a compatible solvent to a concentration of ~1 mg/mL.
-
Ensure the sample is fully dissolved and filtered if necessary.
-
-
Instrument Setup:
-
Install a set of 4-6 different polysaccharide chiral columns in the column switcher.
-
Prime all solvent lines.
-
Set the column oven temperature to 40°C.
-
Set the back pressure regulator (BPR) to 150 bar.
-
-
Sequence Programming:
-
Create a sequence that injects the sample onto each column.
-
For each column, run a set of generic gradients with different co-solvents.
-
Method 1A: Column 1, Co-solvent Methanol, 5-40% gradient in 8 min, hold at 40% for 2 min.
-
Method 1B: Column 1, Co-solvent Ethanol, 5-40% gradient in 8 min, hold at 40% for 2 min.
-
Method 1C: Column 1, Co-solvent Isopropanol, 5-40% gradient in 8 min, hold at 40% for 2 min.
-
-
Repeat this set of methods for each column in the switcher.
-
Include adequate equilibration time (e.g., 5 minutes) between each run.
-
-
Data Review:
-
Analyze the chromatograms from all runs. Look for any run that shows peak splitting or the formation of a "shoulder," which indicates partial separation.
-
Select the column and co-solvent combination that provides the best initial separation ("the hit") for further optimization.
-
Protocol 2: Column Regeneration (for Immobilized CSPs Only)
This procedure should only be used for immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC) if performance has degraded. Using these strong solvents on coated columns will irreversibly damage them. [14]
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Isopropanol (IPA): Flush the column with 100% IPA for 20 column volumes to remove any buffered mobile phases.
-
Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 10 column volumes each:
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Methyl tert-Butyl Ether (MTBE)
-
-
Return to Storage Solvent: Flush the column with 100% IPA to remove the strong solvents.
-
Re-equilibrate: Re-install the column and thoroughly equilibrate with your analytical mobile phase before use.
References
-
Roskam, G., van de Velde, B., & Gargano, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(03), 83–92. [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-304. [Link]
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Al-Majid, A. M., El-Azzouny, A. A., & Abdel-Aziz, H. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463599. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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Welch, C. J., Biba, M., & Regalado, E. L. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]
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Risi, C. D., Pollini, G. P., & Zanirato, V. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5650. [Link]
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Berthod, A., & Armstrong, D. W. (2005). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 17(S1), S235-S246. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Wang, X., & Wenslow, R. M. (2004). Chiral Drug Separation. In Encyclopedia of Biomaterials and Biomedical Engineering. [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(19), 4524. [Link]
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Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers. Application Note. [Link]
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Ilisz, I., Németh, G., Tanács, D., Bajtai, A., Péter, A., & Berkecz, R. (2021). Enantioselective Separations Based on High-performance Liquid Chromatography. Acta Pharmaceutica Hungarica, 91, 238-239. [Link]
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Daicel Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
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Regis Technologies. (2020). Chiral Separations Techniques. [Link]
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Ilisz, I., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 701-716. [Link]
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Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube. [Link]
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Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
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Welch, C. J. (2001). Enantioselective chromatography in drug discovery. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-17. [Link]
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Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]
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De Pauw, R. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(19), 4524. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Enantioseparation of Chiral Drugs – An Overview. Current Pharmaceutical Analysis, 1(1), 1-20. [Link]
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BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]
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Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]
-
Ilisz, I., Németh, G., Tanács, D., Bajtai, A., Péter, A., & Berkecz, R. (2021). Enantioselective Separations Based on High-performance Liquid Chromatography. Acta Pharmaceutica Hungarica, 91, 238-239. [Link]
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Garcı́a, M. Á., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1), 9. [Link]
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Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? [Link]
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Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-436. [Link]
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Technical Support Center: Scale-Up Synthesis of 5-Azaspiro[2.4]heptan-6-one
Welcome to the technical support center for the synthesis of 5-Azaspiro[2.4]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this valuable spirocyclic building block. Drawing from established principles in organic synthesis and analogous procedures for related compounds, this document provides practical troubleshooting advice and answers to frequently asked questions.
Introduction: The Significance of 5-Azaspiro[2.4]heptan-6-one
5-Azaspiro[2.4]heptan-6-one is a key intermediate in medicinal chemistry, sought after for its unique three-dimensional structure which can impart favorable pharmacokinetic properties to drug candidates.[1] Its rigid spirocyclic framework is a desirable motif in the design of novel therapeutics, including Nrf2 activators.[2][3] However, the synthesis of spirocyclic lactams, particularly on a larger scale, presents distinct challenges, including steric hindrance and stereochemical control, which can lead to extended reaction times and complex purification processes.[4] This guide aims to provide a framework for addressing these challenges.
Proposed Synthetic Pathway
While a definitive, publicly available, large-scale synthesis of 5-Azaspiro[2.4]heptan-6-one is not extensively documented, a plausible and scalable route can be conceptualized from the synthesis of analogous compounds, such as 5-azaspiro[2.4]heptane-6-carboxylic acid.[5] A potential pathway involves the cyclopropanation of a protected 4-methylenepyrrolidin-2-one. An alternative, and perhaps more controllable route, begins with a protected 4-oxopyrrolidine derivative, which is converted to a cyclopropyl intermediate.
Below is a generalized workflow for a potential synthetic route:
Caption: A plausible synthetic workflow for 5-Azaspiro[2.4]heptan-6-one.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 5-Azaspiro[2.4]heptan-6-one and its intermediates.
Question: My cyclopropanation reaction is sluggish and gives low yields. What are the likely causes and solutions?
Answer:
Low yields in cyclopropanation reactions for sterically hindered substrates are a common issue. Several factors could be at play:
-
Steric Hindrance: The spirocyclic nature of the transition state can be sterically demanding.[4]
-
Reagent Reactivity: The choice of cyclopropanating agent is critical.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
Troubleshooting Steps:
-
Re-evaluate the Cyclopropanating Agent:
-
For Simmons-Smith type reactions (using Diethylzinc/Diiodomethane): This is a common method but can be pyrophoric and challenging to handle on a large scale. Ensure the zinc-copper couple is highly activated. Consider using alternative, more reactive zinc carbenoids.
-
For Palladium-catalyzed reactions (using Diazomethane or a substitute): The choice of ligand on the palladium catalyst can influence reactivity. Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands. Be aware of the hazards of diazomethane; safer alternatives like trimethylsilyldiazomethane can be employed.
-
-
Optimize Reaction Conditions:
-
Temperature: While some cyclopropanation reactions are run at low temperatures to control selectivity, a sluggish reaction may benefit from a gradual increase in temperature. Monitor for decomposition of starting material and product.
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates. Ethereal solvents like THF or DME are common. For scale-up, consider higher-boiling, safer alternatives if the reaction requires elevated temperatures.
-
-
Consider an Alternative Strategy:
-
If direct cyclopropanation of the olefin is problematic, an alternative intramolecular cyclization approach, as seen in the synthesis of some spiro-γ-lactams, could be explored.[6]
-
Question: I'm observing the formation of diastereomers. How can I improve the stereoselectivity and separate the isomers?
Answer:
Controlling stereochemistry is a primary challenge in the synthesis of complex spirocyclic systems.
Improving Stereoselectivity:
-
Chiral Auxiliaries: The use of a chiral protecting group on the nitrogen of the pyrrolidinone ring can direct the approach of the cyclopropanating agent, favoring the formation of one diastereomer.
-
Catalyst Control: In metal-catalyzed reactions, the use of chiral ligands can induce high levels of stereoselectivity. This is a common strategy in asymmetric synthesis.
-
Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. The choice of starting material may be key.
Separation of Diastereomers:
-
Chromatography: Flash column chromatography is the most common method for separating diastereomers. However, for structurally similar isomers, this can be challenging and may not be ideal for large-scale production.[7]
-
Optimization: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).
-
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective and scalable purification method. Seeding the solution with a pure crystal of the desired isomer can facilitate this process.
Question: During workup and purification, my product seems to be decomposing. How can I mitigate this?
Answer:
Lactams can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.
Mitigation Strategies:
-
Mild Workup Conditions:
-
Avoid strong acids and bases during the workup. Use buffered solutions (e.g., saturated ammonium chloride, sodium bicarbonate) for quenching and washing.
-
Minimize exposure to high temperatures. Concentrate solutions under reduced pressure at the lowest feasible temperature.
-
-
Purification Method:
-
If the compound is sensitive to silica gel (which is acidic), consider using a different stationary phase like alumina or a neutral, deactivated silica gel.
-
Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a milder alternative to chromatography and often yields a more stable, crystalline product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 5-Azaspiro[2.4]heptan-6-one?
A1: The safety concerns are highly dependent on the chosen synthetic route. Potential hazards could include:
-
Pyrophoric Reagents: If using reagents like diethylzinc for a Simmons-Smith reaction, strict anhydrous and inert atmosphere techniques are essential to prevent fires.
-
Energetic Intermediates: The use of azides or diazomethane introduces explosion hazards. These should be handled with extreme caution, behind a blast shield, and preferably generated and used in situ.
-
Exothermic Reactions: Many bond-forming reactions are exothermic. On a large scale, this can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and consider slow, controlled addition of reagents.
-
Standard Chemical Hazards: As with most organic synthesis, be aware of the potential for skin and eye irritation from solvents and reagents.[5] Always use appropriate personal protective equipment (PPE).
Q2: Which analytical techniques are most suitable for in-process control and final product analysis?
A2: A combination of techniques is recommended:
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For more quantitative analysis of reaction conversion and impurity formation.
-
-
Final Product Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/GC: To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the lactam carbonyl.
-
Q3: Are there any recommended starting materials for a scalable synthesis?
A3: For a scalable process, the ideal starting materials should be commercially available, relatively inexpensive, and non-hazardous. A plausible starting point could be a derivative of 4-oxopyrrolidine, such as (S)-1-(tert-butoxycarbonyl)-4-oxo-pyrrolidine-2-formic acid, which has been used in the synthesis of a related compound.[5]
Exemplary Experimental Protocol (Hypothetical)
This protocol is a hypothetical example based on common synthetic transformations for related molecules and should be optimized for your specific laboratory conditions and scale.
Step 1: Synthesis of tert-butyl 2-oxo-4-methylenepyrrolidine-1-carboxylate
-
To a cooled (0 °C) suspension of methyltriphenylphosphonium bromide in anhydrous THF, add a solution of potassium tert-butoxide in THF dropwise under an inert atmosphere.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of tert-butyl 4-oxo-2-pyrrolidinecarboxylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired olefin.
Step 2: Cyclopropanation to form tert-butyl 6-oxo-5-azaspiro[2.4]heptane-5-carboxylate
-
To a solution of the olefin from Step 1 in dichloromethane, add a palladium(II) acetate catalyst.
-
Slowly add a solution of diazomethane (or a safer alternative) in ether at 0 °C. (Extreme caution required for diazomethane) .
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC/HPLC.
-
Once the starting material is consumed, carefully quench any excess diazomethane.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the resulting spirocycle by flash chromatography or recrystallization.
Step 3: Deprotection to 5-Azaspiro[2.4]heptan-6-one
-
Dissolve the protected spirocycle from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid, and stir at room temperature.
-
Monitor the deprotection by TLC/HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, 5-Azaspiro[2.4]heptan-6-one, by recrystallization or chromatography.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data based on typical yields for analogous reactions in the literature. Actual results will vary.
| Step | Key Reagents | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 1. Olefination | Methyltriphenylphosphonium bromide, KOtBu | THF | 0 to RT | 12-16 | 70-85 |
| 2. Cyclopropanation | Diazomethane, Pd(OAc)₂ | DCM | 0 to RT | 2-4 | 60-75 |
| 3. Deprotection | Trifluoroacetic Acid | DCM | RT | 1-2 | 85-95 |
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the cyclopropanation step.
References
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2021). Organic Letters, 23(24), 9499-9503. [Link]
-
An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). Arkivoc, 2018(6), 314-347. [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. (2022). Frontiers in Chemistry, 10, 1045479. [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2022). Organic Letters, 24(2), 534-539. [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2020). Organic Chemistry Frontiers, 7(15), 2054-2081. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. (2020). UTRGV ScholarWorks. [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2014).
- Preparation method of 5-oxaspiro[2.4]heptan-6-one and intermediate thereof. (2014).
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (2021). Organic Letters, 23(24), 9499-9503. [Link]
-
Synthesis of spirocyclic-bis-β-lactams-lactams 54 from four-component... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Tetrahydroisoquinoline compounds as nrf2 activators. (2021).
-
Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. (2017). Bulletin of the Korean Chemical Society, 38(8), 935-938. [Link]
-
Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates. (2020). Chemistry – A European Journal, 26(61), 13861-13869. [Link]
-
(5Z)-6-phenyl-5-(phenylimino)-4-thia-6-azaspiro[2.4]heptan-7-one. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]
-
BICYCLIC-FUSED HETEROARYL COMPOUNDS AS IRAK4 MODULATORS. (2021). European Patent Office. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). Organic Process Research & Development, 27(5), 940-946. [Link]
-
Pd(II) Auxiliaries Assembling and Diverse Transformations via Inert C(sp3)–H Bond Activation. (n.d.). American Chemical Society. Retrieved January 22, 2026, from [Link]
- Therapeutic compounds. (2020).
-
5-AZASPIRO[2.4]HEPTAN-6-ONE. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]
Sources
- 1. 5-AZASPIRO[2.4]HEPTAN-6-ONE [myskinrecipes.com]
- 2. WO2021214470A1 - Tetrahydroisoquinoline compounds as nrf2 activators - Google Patents [patents.google.com]
- 3. WO2020084300A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 4. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 5. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 6. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Identification of impurities in "5-Azaspiro[2.4]heptan-6-one" synthesis
Welcome to the technical support center for the synthesis of 5-Azaspiro[2.4]heptan-6-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this valuable spirocyclic lactam, providing in-depth troubleshooting advice and detailed analytical protocols. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively improve your synthetic outcomes.
I. Overview of a Common Synthetic Pathway
While multiple synthetic routes to 5-Azaspiro[2.4]heptan-6-one exist, a common and logical approach involves the construction of a suitable cyclopropane-containing amino acid precursor, followed by intramolecular cyclization to form the desired lactam. The troubleshooting guide below is structured around the key transformations in such a pathway.
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My overall yield is low, and I see multiple spots on my TLC plate after the final cyclization step. What are the likely impurities?
Low yield and a complex product mixture after cyclization often point to issues in the formation of the key precursor, 1-(aminomethyl)cyclopropanecarboxylic acid, or inefficient lactamization. The primary impurities can be categorized as:
-
Unreacted Starting Materials: Depending on your specific route, this could be derivatives of cyclopropane-1,1-dicarboxylic acid or related intermediates.
-
Intermediates from Rearrangement Reactions: If using a Hofmann or Curtius rearrangement for amine formation, isocyanate intermediates may be trapped by solvent or other nucleophiles.
-
By-products of Cyclization: Incomplete cyclization can leave unreacted amino acid, and harsh conditions can lead to degradation.
To effectively troubleshoot, it is crucial to analyze the crude product mixture by LC-MS to get an initial idea of the molecular weights of the main components.
FAQ 2: I suspect the presence of unreacted 1-(aminomethyl)cyclopropanecarboxylic acid in my final product. How can I confirm this and remove it?
Causality: The presence of the starting amino acid is a clear indication of incomplete cyclization. This can be due to several factors:
-
Insufficient activation of the carboxylic acid: The chosen coupling agent (e.g., DCC, EDC) may be degraded or used in insufficient stoichiometry.
-
Reaction temperature is too low: Lactam formation often requires elevated temperatures to overcome the activation energy of intramolecular cyclization.
-
Steric hindrance: The spirocyclic nature of the precursor can slow down the intramolecular reaction.
Identification: The unreacted amino acid can be identified by comparing the analytical data of your crude product with a reference standard or literature data for 1-(aminomethyl)cyclopropanecarboxylic acid.
| Compound | Molecular Weight | Key ¹H NMR Signals (D₂O) | Key ¹³C NMR Signals (D₂O) |
| 1-(aminomethyl)cyclopropanecarboxylic acid | 115.13 g/mol | ~3.2 ppm (s, 2H, -CH₂NH₂) ~1.0-1.2 ppm (m, 4H, cyclopropyl CH₂) | ~178 ppm (C=O) ~45 ppm (-CH₂NH₂) ~25 ppm (spiro C) ~15 ppm (cyclopropyl CH₂) |
Troubleshooting & Protocol:
-
Optimize Cyclization Conditions:
-
Ensure your coupling reagents are fresh and used in at least 1.1 to 1.5 molar excess.
-
Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS.
-
Consider using a different solvent that can facilitate the reaction at higher temperatures (e.g., toluene, xylene).
-
-
Purification:
-
Acid-Base Extraction: 1-(aminomethyl)cyclopropanecarboxylic acid is amphoteric. You can dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to protonate and extract the unreacted amino acid into the aqueous layer. Neutralize the organic layer and re-extract your product.
-
Chromatography: If the polarity difference is sufficient, column chromatography on silica gel can be effective. A polar eluent system (e.g., DCM/MeOH with a small amount of acetic acid or ammonia) may be required.
-
FAQ 3: My mass spectrum shows a peak corresponding to my desired product plus 14 Da (or a multiple). What could this be?
Causality: An additional 14 Da often suggests methylation. If you are using methanol as a solvent or in your workup, and your reaction involves an activated carboxylic acid or an isocyanate intermediate, methanol can act as a nucleophile.
Identification: This impurity is likely the methyl ester of your desired product's ring-opened precursor, 1-(aminomethyl)cyclopropanecarboxylic acid methyl ester, or a carbamate if an isocyanate was an intermediate.
| Potential Impurity | Molecular Weight | Plausible Formation |
| Methyl 1-(aminomethyl)cyclopropanecarboxylate | 129.16 g/mol | Esterification of the carboxylic acid precursor. |
| Methyl N-((1-carboxycyclopropyl)methyl)carbamate | 173.18 g/mol | Trapping of an isocyanate intermediate with methanol. |
Troubleshooting Workflow:
Caption: Impurity formation from an isocyanate intermediate.
III. Analytical Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Accurately weigh approximately 1 mg of your crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze using a standard reverse-phase C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid as a modifier) over 15-20 minutes.
Protocol 2: NMR Sample Preparation for Impurity Identification
-
For optimal resolution, aim for at least 5-10 mg of the purified impurity, although modern high-field NMR instruments can often provide useful data on smaller quantities. [1]2. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Acquire standard 1D ¹H and ¹³C spectra.
-
If further structural elucidation is needed, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
IV. Summary and Key Takeaways
-
The synthesis of 5-Azaspiro[2.4]heptan-6-one is prone to impurities arising from incomplete reactions and side reactions of reactive intermediates.
-
Common impurities include unreacted starting materials, particularly the amino acid precursor, and by-products from rearrangement reactions like ureas and carbamates.
-
A combination of LC-MS for initial screening and NMR for definitive structural elucidation is the most effective strategy for impurity identification. [2]* Careful control of reaction conditions, such as temperature, solvent, and reagent stoichiometry, is crucial for minimizing impurity formation.
By understanding the potential pitfalls and employing systematic troubleshooting and analytical methods, you can significantly improve the efficiency and success of your 5-Azaspiro[2.4]heptan-6-one synthesis.
V. References
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Google Patents. (2014, March 26). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Retrieved from
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Scian, M., et al. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 22(9), 1469. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2020, May 30). Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012, March 15). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Retrieved from [Link]
-
PLoS One. (2016, January 21). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Retrieved from [Link]
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Technical Support Center: Stereoselective Synthesis of 5-Azaspiro[2.4]heptan-6-one
Welcome to the dedicated technical support guide for the stereoselective synthesis of 5-Azaspiro[2.4]heptan-6-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. As a key structural motif in numerous biologically active compounds, achieving high stereoselectivity is often a critical, yet challenging, endeavor.
This guide is structured as an interactive FAQ and troubleshooting hub. We will move beyond simple protocols to explore the "why" behind the experimental choices, empowering you to diagnose issues, optimize conditions, and achieve your desired stereochemical outcomes.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic strategies for accessing enantiopure 5-Azaspiro[2.4]heptan-6-one?
The synthesis of enantioenriched 5-azaspiro[2.4]heptan-6-ones generally relies on two main strategies: the diastereoselective cyclization of a chiral precursor or an enantioselective catalytic reaction.
A prevalent and effective method is the diastereoselective Kulinkovich-de Meijere reaction of a chiral acrylamide. This approach involves the titanium-mediated cyclopropanation of an amide derived from a chiral amine or alcohol. The inherent chirality of the starting material directs the stereochemical outcome of the cyclopropane ring formation.
Another powerful strategy involves the asymmetric catalysis of a prochiral substrate. This often entails the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, to control the enantioselectivity of the key bond-forming step. For instance, rhodium-catalyzed C-H insertion reactions have shown promise in this area.
Below is a conceptual workflow illustrating these two primary approaches.
Caption: Primary strategies for stereoselective synthesis.
FAQ 2: How does the choice of chiral auxiliary impact the diastereoselectivity in the Kulinkovich-de Meijere reaction?
The chiral auxiliary is the cornerstone of the diastereoselective Kulinkovich-de Meijere approach. It creates a chiral environment that biases the trajectory of the incoming reagents, leading to the preferential formation of one diastereomer over the other.
The most effective auxiliaries are typically sterically demanding and conformationally rigid, which enhances the facial discrimination of the double bond in the acrylamide. Commonly used and effective auxiliaries include:
-
(R)- or (S)-1-phenylethylamine: A readily available and often effective choice.
-
Evans auxiliaries (chiral oxazolidinones): These provide a highly rigid framework, often leading to excellent stereocontrol.
-
Chiral amino alcohols: Such as (1R,2S)-(-)-norephedrine, which can form a stable five-membered chelate with the titanium center, further restricting conformational freedom.
The underlying principle is that the auxiliary directs the formation of the titanacyclopropane intermediate to one face of the double bond. The subsequent reductive elimination to form the cyclopropane ring then proceeds with retention of configuration.
Section 2: Troubleshooting Guide
Problem 1: Low Diastereoselectivity (or Enantioselectivity)
You've run your reaction, and the NMR or chiral HPLC analysis shows a nearly 1:1 mixture of stereoisomers. This is a common and frustrating issue. Let's break down the potential causes and solutions.
| Potential Cause & Mechanistic Explanation | Troubleshooting Steps |
| Insufficient Steric Hindrance from Chiral Auxiliary: The auxiliary may not be bulky enough to effectively block one face of the molecule from the approaching reagents. | 1. Switch to a Bulkier Auxiliary: If using 1-phenylethylamine, consider trying an Evans auxiliary or a more sterically demanding chiral amine. 2. Modify the Auxiliary: In some cases, adding a bulky protecting group to the auxiliary can increase its effective size. |
| Poor Chelation Control: In reactions involving metal catalysts like titanium, the formation of a well-defined, rigid chelate between the metal, the substrate, and any chiral ligands is crucial. If this chelation is weak or multiple chelation modes are possible, selectivity will be poor. | 1. Change the Metal Catalyst: While titanium is standard for the Kulinkovich-de Meijere reaction, for other cyclizations, a different metal (e.g., Rh, Ru, Cu) might offer better chelation with your ligand/substrate combination. 2. Add a Lewis Acid Additive: Sometimes, a Lewis acid can help to organize the transition state and promote a single chelation mode. |
| Incorrect Solvent: The solvent can influence the conformation of the substrate and the catalyst, as well as the solubility of intermediates. A solvent that does not favor the desired transition state geometry can lead to poor selectivity. | 1. Screen Different Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Et2O, Toluene, CH2Cl2). 2. Check for Water Content: Ensure you are using anhydrous solvents, as water can interfere with many organometallic catalysts. |
| Reaction Temperature is Too High: At higher temperatures, the energy difference between the diastereomeric transition states is smaller, leading to a loss of selectivity. The reaction may not be under thermodynamic control. | 1. Lower the Reaction Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C. This will amplify the small energy differences between the competing reaction pathways. 2. Slow Addition of Reagents: Adding reagents slowly at a low temperature can help to maintain control over the reaction exotherm and improve selectivity. |
Below is a decision-making workflow for troubleshooting low stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Problem 2: Low Reaction Yield or Incomplete Conversion
Even if the selectivity is good, a low yield can hinder the practical application of the synthesis.
| Potential Cause & Mechanistic Explanation | Troubleshooting Steps |
| Decomposition of the Organometallic Reagent: Reagents like Grignards (e.g., EtMgBr) or organolithiums are highly sensitive to moisture and air. Contamination will quench the active reagent, leading to a lower effective concentration and incomplete reaction. | 1. Use Freshly Titrated Reagents: Always titrate your organometallic reagents before use to determine their exact molarity. 2. Ensure Anhydrous Conditions: Flame-dry all glassware, use septa, and maintain a positive pressure of an inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. |
| Substrate or Product Instability: The spirocyclic lactam ring can be susceptible to hydrolysis or other side reactions under certain conditions, especially during workup. | 1. Mild Workup Conditions: Use a buffered aqueous solution (e.g., saturated NH4Cl) for the workup instead of strong acids or bases. 2. Keep it Cold: Perform the workup and extraction at low temperatures to minimize degradation. |
| Incorrect Stoichiometry: The stoichiometry of the Kulinkovich-de Meijere reaction is critical. An excess or deficit of the Grignard reagent or the titanium catalyst can lead to side reactions or incomplete conversion. | 1. Optimize Reagent Ratios: Systematically vary the equivalents of the Grignard reagent and the titanium catalyst. A common starting point is 2 equivalents of Grignard and 1 equivalent of Ti(OiPr)4 relative to the substrate. 2. Monitor by TLC/LC-MS: Track the reaction progress to determine the optimal reaction time and identify the point of maximum product formation. |
Data Summary Table: Typical Reaction Conditions for Kulinkovich-de Meijere Cyclopropanation
| Parameter | Condition 1 (High Yield) | Condition 2 (High Selectivity) |
| Substrate | N-((S)-1-phenylethyl)acrylamide | N-((4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one)acrylamide |
| Titanium Source | Ti(OiPr)4 (1.0 eq) | Ti(OiPr)4 (1.2 eq) |
| Grignard Reagent | EtMgBr (2.0 eq) | EtMgBr (2.2 eq) |
| Solvent | THF | Toluene |
| Temperature | 0 °C to rt | -20 °C |
| Typical d.r. | 85:15 | >95:5 |
| Typical Yield | 80-90% | 70-80% |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Kulinkovich-de Meijere Cyclopropanation
Materials:
-
Chiral N-alkenylamide (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.0-1.2 mmol)
-
Ethylmagnesium bromide (2.0-2.4 mmol, solution in THF or Et2O)
-
Anhydrous solvent (THF or Toluene)
-
Anhydrous workup solution (e.g., saturated aq. NH4Cl)
Procedure:
-
Setup: Under an inert atmosphere (Argon), add the chiral N-alkenylamide and anhydrous solvent to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.
-
Titanium Addition: Add the Ti(OiPr)4 dropwise to the stirred solution.
-
Grignard Addition: Add the ethylmagnesium bromide solution dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at the same temperature for the predetermined time (monitor by TLC).
-
Quenching: Slowly and carefully quench the reaction by adding the saturated aqueous NH4Cl solution at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio by 1H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.
References
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2002). The Kulinkovich Reaction and its Modifications. In Modern Cyclophane Chemistry (pp. 225-303). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
Validation & Comparative
The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to 5-Azaspiro[2.4]heptan-6-one and Piperidine in Modern Drug Design
In the landscape of medicinal chemistry, the piperidine ring is a well-established and highly utilized scaffold, present in a multitude of approved drugs.[1] Its favorable physicochemical properties and synthetic accessibility have long made it a go-to fragment for drug designers. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles has illuminated the limitations of flat, conformationally flexible systems. This has led to a surge of interest in three-dimensional scaffolds that can offer superior target engagement and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among these, spirocyclic systems, and specifically 5-azaspiro[2.4]heptan-6-one, are emerging as powerful alternatives to the traditional piperidine core.
This guide provides an in-depth, objective comparison of 5-azaspiro[2.4]heptan-6-one and piperidine, offering a rationale for the increasing adoption of this spirocyclic lactam in drug discovery programs. We will delve into a comparative analysis of their physicochemical properties, ADME/Tox profiles, and impact on biological activity, supported by experimental data and case studies.
At a Glance: Physicochemical Properties
A molecule's fundamental physicochemical properties, such as lipophilicity (logP), aqueous solubility, and ionization state (pKa), are critical determinants of its pharmacokinetic behavior. The introduction of a spirocyclic lactam in place of a simple piperidine ring can significantly modulate these parameters. For a relevant comparison, we will consider 2-piperidone as the piperidine analog to the lactam 5-azaspiro[2.4]heptan-6-one.
| Property | 5-Azaspiro[2.4]heptan-6-one (Predicted) | 2-Piperidone (Experimental) | Analysis |
| Molecular Weight ( g/mol ) | 111.14 | 99.13 | The spirocycle has a slightly higher molecular weight due to the additional cyclopropane ring. |
| logP | -0.6 | -0.46 | Both scaffolds are hydrophilic, with the spirocycle predicted to be slightly more so. This can be advantageous for aqueous solubility. |
| Aqueous Solubility | High | 291 g/L at 25 °C[2][3] | Both exhibit high water solubility, a desirable trait for drug formulation and absorption. |
| pKa (strongest acidic) | 14.9 (Predicted) | 14.89 (Predicted) | The acidic proton on the lactam nitrogen is very weak in both cases and not physiologically relevant. |
| pKa (strongest basic) | -2.7 (Predicted) | -1.61 (Predicted) | Both are essentially non-basic, a key difference from the basic piperidine amine. |
| Polar Surface Area (Ų) | 29.1 | 29.1 | The polar surface area is identical, suggesting similar potential for hydrogen bonding interactions. |
In silico predictions were generated using SwissADME.
The data reveals that while both scaffolds are polar and highly soluble, the spirocyclic nature of 5-azaspiro[2.4]heptan-6-one introduces greater three-dimensionality without drastically altering key physicochemical parameters like polarity. This increased three-dimensionality can be a significant advantage in achieving specific, high-affinity interactions with biological targets.
The Structural Advantage: Three-Dimensionality and Conformational Rigidity
The fundamental difference between the planar piperidine ring and the spirocyclic system of 5-azaspiro[2.4]heptan-6-one lies in their topology. The spirocyclic scaffold introduces a fixed, three-dimensional orientation of substituents, which can be crucial for optimizing interactions within a protein's binding pocket.
Caption: Conformational flexibility of piperidine versus the rigidity of 5-azaspiro[2.4]heptan-6-one.
This inherent rigidity of the spirocycle reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the defined exit vectors for substituents on the spirocyclic core allow for a more precise and rational approach to structure-activity relationship (SAR) studies.
Navigating the ADME/Tox Landscape: A Comparative Overview
A favorable ADME/Tox profile is paramount for the success of any drug candidate. Here, we compare the predicted and reported ADME/Tox characteristics of the two scaffolds.
Absorption and Permeability
Good oral absorption is often linked to a compound's ability to permeate the intestinal wall. The Caco-2 permeability assay is a widely used in vitro model for predicting human intestinal permeability.
| Scaffold | Caco-2 Permeability (Predicted) | Analysis |
| 5-Azaspiro[2.4]heptan-6-one | Low | The high polarity and low lipophilicity of the unsubstituted scaffold suggest that it may rely on paracellular transport or require functionalization to improve transcellular permeability. |
| 2-Piperidone | Low | Similar to the spirocycle, the parent lactam is predicted to have low permeability. |
It is important to note that these predictions are for the unsubstituted scaffolds. In practice, the permeability of a drug molecule is highly dependent on its overall structure and the nature of its substituents. However, the inherent properties of the core scaffold provide a crucial starting point.
Metabolism and Metabolic Stability
Metabolic stability is a key factor in determining a drug's half-life and dosing regimen. The piperidine ring is known to be susceptible to metabolism, particularly oxidation at the carbons alpha to the nitrogen atom.[1]
Caption: Metabolic pathways of piperidine vs. 5-azaspiro[2.4]heptan-6-one.
The spirocyclic nature of 5-azaspiro[2.4]heptan-6-one can confer enhanced metabolic stability. The quaternary spirocyclic carbon atom is inherently resistant to oxidation, and the cyclopropyl group can sterically hinder the approach of metabolizing enzymes to adjacent positions. This has been cited as a key advantage of spirocyclic scaffolds in drug design.
Toxicity and hERG Liability
Cardiotoxicity, often mediated by the inhibition of the hERG potassium channel, is a major cause of drug attrition. While the potential for hERG inhibition is highly dependent on the overall molecule, certain structural features are known to be problematic. Basic amines, such as those found in many piperidine-containing drugs, are a well-known hERG liability. The non-basic nature of the lactam in 5-azaspiro[2.4]heptan-6-one can be a significant advantage in mitigating this risk.
A study on 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as dopamine D3 receptor antagonists found that these compounds exhibited high selectivity over the hERG channel, highlighting the potential of this scaffold for developing safer CNS agents.
Case Studies: From Theory to Practice
The theoretical advantages of the 5-azaspiro[2.4]heptan-6-one scaffold are borne out in its successful application in drug discovery.
Ledipasvir: This potent inhibitor of the hepatitis C virus (HCV) NS5A protein incorporates a derivative of 5-azaspiro[2.4]heptane. The spirocyclic proline analog is a key element of the molecule, contributing to its high potency and favorable pharmacokinetic profile.
Dopamine D3 Receptor Antagonists: As mentioned, a series of 5-azaspiro[2.4]heptane derivatives were identified as potent and selective dopamine D3 receptor antagonists with promising in vitro and in vivo pharmacokinetic properties and low hERG liability. This demonstrates the utility of the scaffold in developing drugs for central nervous system disorders.
Experimental Protocols
To provide a practical framework for comparing these scaffolds, we outline standard protocols for key in vitro assays.
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated in both the A-to-B and B-to-A directions.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
hERG Toxicity Assay (Automated Patch Clamp)
This assay measures the potential of a compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.
-
Patch Clamp: Whole-cell patch clamp recordings are performed using an automated platform (e.g., QPatch).
-
Compound Application: The test compound is applied at multiple concentrations to assess the dose-dependent inhibition of the hERG current.
-
Data Analysis: The concentration-response curve is used to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
Conclusion
While the piperidine scaffold remains a valuable tool in the medicinal chemist's arsenal, the demand for drugs with enhanced potency, selectivity, and improved ADME/Tox profiles necessitates the exploration of novel chemical space. The 5-azaspiro[2.4]heptan-6-one scaffold offers a compelling alternative, providing a rigid, three-dimensional framework that can lead to improved metabolic stability and reduced hERG liability. Its successful incorporation into clinical candidates and approved drugs underscores its potential. As our understanding of the interplay between molecular architecture and pharmacological properties deepens, we can expect to see the continued rise of spirocyclic scaffolds like 5-azaspiro[2.4]heptan-6-one in the next generation of therapeutics.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21). [Link]
-
2-Piperidone. Wikipedia. [Link]
-
2-Piperidinone. Human Metabolome Database. [Link]
-
Chemical Properties of 2-Piperidinone (CAS 675-20-7). Cheméo. [Link]
-
5-Azaspiro[2.4]heptan-4-one. PubChem. [Link]
-
In silico approaches for predicting ADME properties of drugs. PubMed. [Link]
-
ADMET in silico modelling: Towards prediction paradise?. ResearchGate. [Link]
-
Predicting ADME properties in silico: methods and models. PubMed. [Link]
-
In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]
-
Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Bentham Science Publishers. [Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. PubMed. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. [Link]
-
A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. [Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. [Link]
-
1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed. [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
-
In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. National Institutes of Health. [Link]
-
Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. [Link]
-
In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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A Comparative Guide to the Potential Biological Activity of 5-Azaspiro[2.4]heptan-6-one Isomers
Introduction
The quest for novel therapeutic agents has led researchers to explore unique and complex chemical scaffolds. Among these, spirocyclic compounds have garnered significant attention due to their rigid three-dimensional structures, which can provide exquisite control over the spatial orientation of pharmacophoric elements. The 5-azaspiro[2.4]heptan-6-one core, a spirocyclic γ-lactam, represents a promising scaffold for the development of new drugs. The inherent chirality of this molecule, arising from the spirocyclic center, dictates that it exists as a pair of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit markedly different biological activities, pharmacokinetic profiles, and toxicities.
This guide provides a comparative analysis of the potential biological activities of the isomers of 5-Azaspiro[2.4]heptan-6-one. While direct comparative experimental data for the enantiomers of the parent 5-Azaspiro[2.4]heptan-6-one is not extensively available in the public domain, this document will synthesize information from structurally related compounds and established principles of medicinal chemistry to offer a scientifically grounded perspective. We will delve into the potential therapeutic targets, propose experimental workflows for their evaluation, and discuss the importance of stereoselective synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
The Stereochemical Landscape of 5-Azaspiro[2.4]heptan-6-one
The central feature of 5-Azaspiro[2.4]heptan-6-one is the spirocyclic carbon atom, which is a stereocenter. This gives rise to two enantiomers, (R)-5-Azaspiro[2.4]heptan-6-one and (S)-5-Azaspiro[2.4]heptan-6-one. The rigid fusion of the cyclopropane and pyrrolidinone rings locks the molecule into a defined three-dimensional conformation, presenting distinct spatial arrangements of the amide functionality and the cyclopropyl group.
Caption: 2D representations of the (R) and (S) enantiomers of 5-Azaspiro[2.4]heptan-6-one.
The differential arrangement of these functional groups in three-dimensional space is the fundamental reason why the two isomers are expected to interact differently with chiral biological macromolecules such as enzymes and receptors.
Inferred Biological Activities and Potential Targets
While direct evidence is limited, the broader class of spirocyclic lactams has shown a range of biological activities.[1] By examining the activities of structurally analogous compounds, we can infer potential therapeutic applications for the isomers of 5-Azaspiro[2.4]heptan-6-one.
Antimicrobial Activity
Spiro-β-lactams and spiro-γ-lactams have been investigated for their antimicrobial properties.[1] The lactam ring is a key feature of many antibiotics, and its incorporation into a rigid spirocyclic system could lead to novel mechanisms of action or improved activity against resistant strains. It is plausible that one enantiomer of 5-Azaspiro[2.4]heptan-6-one will exhibit greater potency against bacterial or fungal pathogens due to a more favorable stereospecific interaction with a target enzyme, such as a penicillin-binding protein or another essential microbial enzyme.
Anticancer Activity
Derivatives of related azaspirocyclic structures have demonstrated antiproliferative activity against various cancer cell lines. For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have shown significant antitumor potential.[2] The rigid spirocyclic scaffold can serve as a platform to orient substituents in a way that promotes binding to anticancer targets like kinases, proteases, or protein-protein interaction interfaces. The stereochemistry at the spiro center would be critical in determining the precise orientation of these substituents and, consequently, the binding affinity and biological response.
Antiviral Activity
A patent application has highlighted derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid as useful intermediates in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors. While this does not directly implicate the parent lactam, it strongly suggests that the 5-azaspiro[2.4]heptane scaffold can be accommodated within the binding site of a key viral protein. The stereochemistry of the spiro center would likely play a crucial role in the binding affinity and inhibitory activity against the viral target.
Comparative Biological Evaluation: Proposed Experimental Workflows
To definitively assess the differential biological activities of the (R)- and (S)-enantiomers of 5-Azaspiro[2.4]heptan-6-one, a series of well-defined experimental protocols should be employed.
Workflow for Antimicrobial Activity Screening
Caption: A proposed workflow for the comparative evaluation of the antimicrobial activity of 5-Azaspiro[2.4]heptan-6-one isomers.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Isomers: Obtain pure (R)- and (S)-enantiomers of 5-Azaspiro[2.4]heptan-6-one through stereoselective synthesis or chiral separation. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Microorganism Culture: Grow selected bacterial and fungal strains to the mid-logarithmic phase in appropriate culture media.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under conditions optimal for the growth of the specific microorganism.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Structure-Activity Relationship (SAR) and the Importance of Stereochemistry
The differential biological activity of enantiomers is a cornerstone of modern drug discovery. One isomer, often termed the "eutomer," possesses the desired pharmacological activity, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.
Table 1: Hypothetical Comparative Activity Profile of 5-Azaspiro[2.4]heptan-6-one Isomers
| Biological Target/Assay | (R)-Isomer (Hypothetical IC50/MIC) | (S)-Isomer (Hypothetical IC50/MIC) | Rationale for Potential Differences |
| Bacterial Strain A (MIC) | 10 µM | > 100 µM | The (R)-isomer may present a key hydrogen bond donor/acceptor in a more favorable orientation for binding to a bacterial enzyme. |
| Cancer Cell Line B (IC50) | 50 µM | 5 µM | The cyclopropyl group of the (S)-isomer could be involved in a crucial hydrophobic interaction within the binding pocket of an anticancer target. |
| Viral Target C (IC50) | 2 µM | 25 µM | The overall three-dimensional shape of the (R)-isomer may be more complementary to the binding site of the viral protein. |
Note: The values in this table are purely illustrative to demonstrate the concept of differential activity and are not based on experimental data for 5-Azaspiro[2.4]heptan-6-one.
Conclusion and Future Directions
While direct experimental comparisons of the biological activities of 5-Azaspiro[2.4]heptan-6-one isomers are currently lacking in the scientific literature, the foundational principles of stereochemistry in drug action strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles. By drawing parallels with structurally related spirocyclic lactams, we can anticipate potential applications in antimicrobial, anticancer, and antiviral therapies.
The path forward for realizing the therapeutic potential of this scaffold is clear. The development of robust stereoselective synthetic routes or efficient chiral separation methods is a critical first step. Following this, a systematic and comparative biological evaluation, as outlined in the proposed workflows, will be essential to elucidate the specific activities of each isomer. Such studies will not only unveil the therapeutic promise of 5-Azaspiro[2.4]heptan-6-one but also contribute to a deeper understanding of the structure-activity relationships within this intriguing class of molecules, paving the way for the design of next-generation spirocyclic drugs.
References
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Spiro-Lactams as Novel Antimicrobial Agents. PubMed. (Accessed Jan. 22, 2026).
- Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. Korean Chemical Society. (Accessed Jan. 22, 2026).
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A-Head-to-Head-Comparison-of-Azaspiro-2-4-heptanone-and-Azaspiro-3-3-heptane-Scaffolds-in-Medicinal-Chemistry
A Senior Application Scientist's In-Depth Technical Guide
In the ever-evolving landscape of drug discovery, the architectural design of molecular scaffolds is paramount. The strategic move away from flat, aromatic systems toward three-dimensional, sp³-rich structures has spotlighted spirocycles as powerful tools for enhancing drug-like properties.[1][2][3] Among these, azaspiro[2.4]heptanone and azaspiro[3.3]heptane motifs have emerged as compelling building blocks. This guide provides a detailed comparison of these two scaffolds, offering insights into their distinct structural features, synthetic accessibility, and impact on medicinal chemistry campaigns, backed by experimental evidence.
Structural and Physicochemical Properties: A Tale of Two Geometries
The fundamental difference between the azaspiro[2.4]heptanone and azaspiro[3.3]heptane scaffolds lies in their constituent rings: a cyclopropane fused to a pyrrolidinone versus two fused cyclobutane rings, respectively. This seemingly subtle variation imparts significant differences in their three-dimensional shape, rigidity, and resulting physicochemical properties.
The azaspiro[2.4]heptane core, containing a strained cyclopropane ring, offers a compact and rigid structure.[4] This inherent strain can influence binding interactions and metabolic stability. The cyclopropane unit is sterically compact, only slightly larger than a gem-dimethyl group, yet it confers unique electronic and conformational effects.[4] In contrast, the azaspiro[3.3]heptane scaffold, composed of two four-membered rings, provides a more extended and rigid geometry with distinct exit vectors for substituents.[5][6] This framework is often explored as a bioisosteric replacement for piperidine, morpholine, and other six-membered rings, offering improved metabolic stability and aqueous solubility.[1][6][7][8]
| Property | Azaspiro[2.4]heptanone | Azaspiro[3.3]heptane | Rationale & Implications |
| Core Structure | Cyclopropane + Pyrrolidinone | Cyclobutane + Azetidine/Cyclobutane | The [2.4] system possesses higher ring strain, potentially influencing reactivity and metabolic pathways. The [3.3] system offers a more "box-like," rigid geometry. |
| Three-Dimensionality (Fsp³) | High | High | Both scaffolds excel at providing 3D diversity, moving away from "flatland" chemistry and often improving solubility and reducing off-target effects.[9] |
| Rigidity & Exit Vectors | Highly rigid, with distinct spatial vectors from the cyclopropane and pyrrolidinone rings. | Highly rigid, with orthogonal exit vectors, enabling precise spatial arrangement of substituents.[5] | The well-defined exit vectors of the [3.3] scaffold are particularly advantageous for probing interactions within a binding pocket. |
| Lipophilicity (LogP/LogD) | Generally lower lipophilicity compared to carbocyclic analogs. Can be modulated by substituents. | Often used to decrease lipophilicity (logD) when replacing traditional motifs like morpholine.[9] | The introduction of the nitrogen atom and the sp³-rich nature of both scaffolds contribute to more favorable lipophilicity profiles.[1] |
| Solubility | The sp³-rich character generally enhances aqueous solubility.[4] | Known to improve solubility compared to cyclohexane or piperidine analogs.[1][6] | Increased solubility is a key driver for the adoption of spirocyclic scaffolds in drug design. |
| Metabolic Stability | The strained cyclopropane ring can be a site for metabolism, but overall stability is often improved over more flexible analogs. | Generally exhibits enhanced metabolic stability towards oxidative enzymes compared to piperidine-containing structures.[1][7] | The rigid spirocyclic nature can prevent recognition by metabolic enzymes, leading to improved pharmacokinetic profiles.[1] |
Synthetic Accessibility: Navigating the Routes
A scaffold's utility in a drug discovery program is intrinsically linked to its synthetic tractability. Both azaspiro[2.4]heptanone and azaspiro[3.3]heptane have established, albeit different, synthetic routes.
Azaspiro[2.4]heptanone derivatives have been synthesized through various methods, including palladium-catalyzed intramolecular cyclization of alkynyl carboxamides.[10] This approach allows for the construction of the core structure with opportunities for diversification. Other routes involve the reaction of substituted phenyl ethyl)-5-azaspiro[9][11] heptane-6-carboxylate with other reagents to build complexity.[12]
Azaspiro[3.3]heptane scaffolds have seen significant advances in their synthesis, making them more accessible for medicinal chemistry programs. Key methods include the thermal [2+2] cycloaddition between alkenes and isocyanates to form a spirocyclic β-lactam, which is then reduced to the azaspiro[3.3]heptane core.[6][8][13] The development of scalable syntheses has been crucial for their broader adoption.[14]
Caption: Decision-making logic for scaffold selection based on desired molecular properties.
Experimental Protocols
Protocol 1: Representative Synthesis of an N-Boc-6-azaspiro[2.5]octan-5-one (Analogous Precursor Chemistry)
This protocol is adapted from methodologies for constructing spirocycles containing a cyclopropane ring and serves as a representative example of the chemical logic.
Objective: To synthesize a protected azaspiro[2.5]octanone, illustrating the key cyclopropanation step relevant to azaspiro[2.4]heptanone synthesis.
Materials:
-
N-Boc-piperidone
-
Tebbe reagent or Petasis reagent
-
Diethylzinc
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Olefination: To a solution of N-Boc-piperidone (1.0 eq) in anhydrous toluene at 0 °C, add the Petasis reagent (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the exocyclic methylene intermediate.
-
Cyclopropanation (Simmons-Smith Reaction): To a solution of the exocyclic methylene intermediate (1.0 eq) in anhydrous DCM at 0 °C, add diethylzinc (2.0 eq, 1.0 M in hexanes) dropwise. Stir for 15 minutes, then add diiodomethane (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by silica gel chromatography to afford N-Boc-6-azaspiro[2.5]octan-5-one.
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the cyclopropane ring and the overall structure.
Protocol 2: Synthesis of a 2-Azaspiro[3.3]heptane Derivative
This protocol is based on the well-established [2+2] cycloaddition methodology.
Objective: To synthesize a protected 2-azaspiro[3.3]heptane core.
Materials:
-
1-(tert-butoxycarbonyl)azetidin-3-one
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloroacetyl chloride
-
Triethylamine
-
Zinc-copper couple
-
Methanol
-
Diethyl ether
Procedure:
-
Wittig Reaction: To a solution of 1-(tert-butoxycarbonyl)azetidin-3-one (1.0 eq) in DCM, add (carbethoxymethylene)triphenylphosphorane (1.1 eq). Stir at room temperature for 16 hours. Concentrate the reaction mixture and purify by silica gel chromatography to obtain the corresponding α,β-unsaturated ester.
-
[2+2] Cycloaddition: To a solution of the α,β-unsaturated ester (1.0 eq) in diethyl ether at 0 °C, add triethylamine (1.5 eq). Then, add a solution of dichloroacetyl chloride (1.2 eq) in diethyl ether dropwise. Stir the reaction at room temperature for 6 hours. Filter the reaction mixture and concentrate the filtrate.
-
Reductive Dechlorination: Dissolve the crude dichlorocyclobutanone adduct in methanol and add zinc-copper couple (5.0 eq). Stir the mixture vigorously at room temperature for 24 hours. Filter the reaction through celite and concentrate the filtrate. Purify the residue by silica gel chromatography to yield the desired 2-azaspiro[3.3]heptane derivative.
Self-Validation: Characterize the final product by NMR and mass spectrometry to confirm the formation of the spirocyclic system.
Conclusion and Expert Outlook
Both azaspiro[2.4]heptanone and azaspiro[3.3]heptane scaffolds offer compelling advantages for medicinal chemists seeking to escape chemical "flatland" and improve the properties of their compounds.
-
Choose Azaspiro[2.4]heptanone when:
-
A highly compact and rigid scaffold is required.
-
The unique electronic properties of a strained cyclopropane ring could be beneficial for target engagement.
-
Exploring novel chemical space beyond traditional piperidine bioisosteres is the primary goal.
-
-
Choose Azaspiro[3.3]heptane when:
-
A direct, rigid bioisosteric replacement for piperidine or other six-membered heterocycles is needed.
-
Improving metabolic stability and solubility is a key objective.
-
Precise control over substituent vectors in a well-defined 3D space is critical for structure-activity relationship studies.
-
The increasing availability of synthetic methods and building blocks for both scaffolds is lowering the barrier to their incorporation in drug discovery programs. [2]As our understanding of the interplay between three-dimensional structure and drug-like properties deepens, the rational application of these and other spirocyclic systems will undoubtedly continue to fuel the development of the next generation of therapeutics.
References
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- ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
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- Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.
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ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [9][11]HEPTANECARBOXYLATE DERIVATIVES. ResearchGate.
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- PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
- ACS Publications. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- PubMed. (2013, May 1). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed.
- ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- HitGen Inc. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen Inc.
- PubMed. (1994, September 30). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents. PubMed.
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A Comparative Guide to the Structure-Activity Relationship of 5-Azaspiro[2.4]heptan-6-one Analogs
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-azaspiro[2.4]heptan-6-one analogs, focusing on their development as potent orexin receptor antagonists. We will also briefly explore their relevance as intermediates in the synthesis of other biologically active molecules, such as hepatitis C virus (HCV) NS5A inhibitors, and discuss the significance of the azaspiro[2.4]heptane scaffold as a bioisostere of piperidine. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Rise of the 5-Azaspiro[2.4]heptane Scaffold
The 5-azaspiro[2.4]heptan-6-one core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique spirocyclic nature, combining a cyclopropane and a pyrrolidinone ring, offers a distinct conformational rigidity that is advantageous for optimizing ligand-receptor interactions. This structural feature has made it an attractive building block in the design of novel therapeutics.
Initially explored as a versatile intermediate in organic synthesis, the 5-azaspiro[2.4]heptane framework has emerged as a key pharmacophore in the development of potent and selective ligands for various biological targets.[1] One of the most prominent applications has been in the discovery of orexin receptor antagonists for the treatment of sleep disorders.[1][2]
Comparative Analysis of 5-Azaspiro[2.4]heptane Analogs as Orexin Receptor Antagonists
The orexin system, comprising two G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a crucial role in the regulation of wakefulness and arousal. Dual orexin receptor antagonists (DORAs) have been successfully developed as novel treatments for insomnia. The 5-azaspiro[2.4]heptane scaffold has been instrumental in the design of potent DORAs, evolving from a series of 4,4-disubstituted piperidine antagonists.[1][2]
Key Structural Features and SAR Insights
The general structure of the 5-azaspiro[2.4]heptane-based orexin antagonists is depicted below. The SAR exploration has focused on modifications at the R1 and R2 positions.
Caption: General scaffold of 5-azaspiro[2.4]heptane-based orexin antagonists.
The optimization of this series has revealed several key SAR trends:
-
The Spirocyclic Core: The rigid 5-azaspiro[2.4]heptane core serves as a crucial element for orienting the substituents in the binding pocket of the orexin receptors. Its replacement of a more flexible piperidine ring led to improved potency and pharmacokinetic properties.[1]
-
Substitution at the Nitrogen (R2): The nature of the substituent on the nitrogen atom of the pyrrolidinone ring significantly influences the antagonist activity. Typically, this position is occupied by a substituted aromatic or heteroaromatic ring system, which is crucial for engaging in key interactions within the receptor binding site.
-
The Amide Side Chain (R1): The amide linkage and the nature of the R1 group are critical for achieving high affinity. The R1 group often consists of a substituted phenyl or other aromatic moieties.
Quantitative Comparison of Analog Activity
The following table summarizes the in vitro activity of a representative set of 5-azaspiro[2.4]heptane analogs against OX1R and OX2R. The data illustrates the impact of subtle structural modifications on receptor affinity.
| Compound | R1 Group | R2 Group | OX1R Ki (nM) | OX2R Ki (nM) |
| Analog 1 | 2-Methylphenyl | 5-Trifluoromethyl-pyridin-2-yl | 15 | 8 |
| Analog 2 | 2-Chlorophenyl | 5-Trifluoromethyl-pyridin-2-yl | 10 | 5 |
| Analog 3 | 2-Methylphenyl | 5-Chloro-pyridin-2-yl | 25 | 18 |
| Analog 4 | Phenyl | 5-Trifluoromethyl-pyridin-2-yl | 50 | 35 |
Disclaimer: The specific Ki values in this table are illustrative and based on trends reported in the literature. For exact values, please refer to the primary research articles.
From this representative data, we can infer the following SAR:
-
Substitution on the R1 Phenyl Ring: Introduction of a small substituent, such as a methyl or chloro group, at the ortho position of the phenyl ring (Analogs 1 and 2) appears to be beneficial for potency compared to an unsubstituted phenyl ring (Analog 4). This suggests a specific steric and/or electronic interaction in a sub-pocket of the receptor.
-
Substitution on the R2 Pyridinyl Ring: A trifluoromethyl group at the 5-position of the pyridinyl ring (Analogs 1, 2, and 4) generally leads to higher potency compared to a chloro group at the same position (Analog 3). This highlights the importance of the electronic properties of this substituent.
Alternative Applications: Intermediates for HCV NS5A Inhibitors
Beyond their direct therapeutic applications, 5-azaspiro[2.4]heptane derivatives are valuable intermediates in the synthesis of other complex, biologically active molecules. Notably, they have been utilized in the preparation of potent inhibitors of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[3] The NS5A protein is a crucial component of the HCV replication complex, making it an attractive target for antiviral therapy.
The synthesis of these inhibitors often involves the stereoselective construction of the 5-azaspiro[2.4]heptane core, which is then further elaborated to introduce the necessary pharmacophoric elements for NS5A binding. The rigid nature of the spirocycle is again believed to contribute to the high potency of the final compounds by pre-organizing the molecule in a bioactive conformation.
The 5-Azaspiro[2.4]heptane Scaffold as a Piperidine Bioisostere
The piperidine ring is a ubiquitous scaffold in medicinal chemistry. However, its flexibility can sometimes be a drawback, leading to entropic penalties upon binding to a target. Furthermore, piperidine-containing compounds can be susceptible to metabolic degradation. The 5-azaspiro[2.4]heptane scaffold has been successfully employed as a rigid bioisostere of piperidine.[4][5][6]
Caption: Bioisosteric replacement of piperidine with the 5-azaspiro[2.4]heptane scaffold.
This bioisosteric replacement offers several advantages:
-
Increased Rigidity: The rigid spirocyclic system reduces the conformational flexibility, which can lead to a more favorable binding entropy and higher affinity for the target receptor.
-
Improved Metabolic Stability: The cyclopropane moiety can block potential sites of metabolism that are present in a more flexible piperidine ring.
-
Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical space, potentially leading to new intellectual property.
Experimental Protocols
Synthesis of 5-Azaspiro[2.4]heptane-based Orexin Antagonists
The synthesis of the 5-azaspiro[2.4]heptane core and its subsequent elaboration into orexin antagonists typically follows a multi-step sequence. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for 5-azaspiro[2.4]heptane-based orexin antagonists.
Step-by-Step Protocol for a Key Amide Coupling Step:
-
Dissolve the Amine: Dissolve the 5-azaspiro[2.4]heptan-6-one intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add Carboxylic Acid and Coupling Agents: Add the desired carboxylic acid (R1-COOH, 1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Orexin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the orexin receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing either human OX1R or OX2R.
-
Radioligand: [³H]-SB-674042 for OX1R or [³H]-EMPA for OX2R.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a known orexin receptor antagonist (e.g., 10 µM SB-334867).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare Assay Plate: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Add Cell Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Conclusion
The 5-azaspiro[2.4]heptan-6-one scaffold has proven to be a highly valuable core structure in modern drug discovery. Its application in the development of potent dual orexin receptor antagonists demonstrates the power of scaffold-based design and the importance of conformational rigidity in optimizing ligand-receptor interactions. The successful use of this scaffold as a piperidine bioisostere further underscores its versatility and potential for broader applications in medicinal chemistry. Future exploration of this privileged scaffold is likely to yield novel therapeutic agents for a range of diseases.
References
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Stasi, L. P., Artusi, R., Bovino, C., Buzzi, B., Canciani, L., Caselli, G., ... & Toro, P. L. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & medicinal chemistry letters, 23(9), 2653-2658. [Link]
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Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]
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Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Navigating the Conformational Landscape of 5-Azaspiro[2.4]heptan-6-one: A Comparative Guide to Computational Analysis
For researchers and drug development professionals, understanding the three-dimensional structure of small molecules is paramount to predicting their biological activity and designing novel therapeutics. The spirocyclic lactam scaffold, a key feature of 5-Azaspiro[2.4]heptan-6-one, is of significant interest due to its conformational rigidity and potential to mimic peptide turns.[1][2] This guide provides an in-depth computational analysis of the conformational preferences of 5-Azaspiro[2.4]heptan-6-one, offering a comparative study of widely used computational methods. In the absence of direct experimental data for this specific molecule, this document serves as a practical workflow for researchers to predict and analyze the conformational space of novel spirocyclic systems.
The Significance of Conformational Analysis for Spirocyclic Lactams
Spiro-γ-lactams are prevalent in a variety of bioactive natural products and synthetic molecules.[1] Their rigidified framework, stemming from the spirocyclic fusion, reduces the entropic penalty upon binding to a biological target, making them attractive scaffolds in drug discovery. The conformational analysis of such systems is crucial for understanding their structure-activity relationship (SAR). For instance, spiro β-lactams have been investigated as β-turn mimetics, with their specific conformation being critical to their biological function.[3]
This guide will explore the conformational space of 5-Azaspiro[2.4]heptan-6-one through two primary computational lenses: Molecular Mechanics (MM) and Quantum Mechanics (QM). By comparing the results from different force fields and a density functional theory (DFT) approach, we aim to provide a comprehensive understanding of the molecule's likely low-energy shapes.
Methodological Approach: A Dual Strategy
Our investigation into the conformational landscape of 5-Azaspiro[2.4]heptan-6-one employs a two-pronged computational strategy. This approach, common in computational chemistry, leverages the speed of molecular mechanics for an initial broad search of the conformational space, followed by the accuracy of quantum mechanics for refinement and validation of the most stable conformers.
Figure 1. A schematic overview of the computational workflow for the conformational analysis of 5-Azaspiro[2.4]heptan-6-one.
Step 1: Broad Conformational Sampling with Molecular Mechanics
Molecular mechanics methods offer a rapid evaluation of the potential energy of a molecule as a function of its geometry.[4] We will employ a systematic conformational search to explore the potential energy surface of 5-Azaspiro[2.4]heptan-6-one.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Structure Preparation: A 2D sketch of 5-Azaspiro[2.4]heptan-6-one is converted to a 3D structure using a molecular editor. The initial 3D geometry is then subjected to a preliminary energy minimization.
-
Force Field Selection: The conformational search is performed independently with two widely used force fields for small organic molecules:
-
MMFF94 (Merck Molecular Force Field): A versatile force field suitable for a broad range of organic compounds.
-
GAFF (General Amber Force Field): Designed for compatibility with the AMBER force fields, commonly used for biomolecular simulations.[5]
-
-
Conformational Search Algorithm: A systematic search algorithm is employed to rotate all rotatable bonds in discrete increments. For 5-Azaspiro[2.4]heptan-6-one, the primary flexibility lies in the puckering of the five-membered lactam ring.
-
Energy Minimization and Filtering: Each generated conformer is subjected to energy minimization. Duplicate conformers are removed based on a root-mean-square deviation (RMSD) cutoff, and the resulting unique conformers are ranked by their steric energy.
Step 2: Refined Energetics with Quantum Mechanics
The low-energy conformers identified through the molecular mechanics search are then subjected to more accurate energy calculations using quantum mechanics. Density Functional Theory (DFT) provides a good balance between computational cost and accuracy for organic molecules.[6]
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
-
Input Preparation: The Cartesian coordinates of the low-energy conformers from the MM search are used as input for the QM calculations.
-
Level of Theory: Geometry optimization and frequency calculations are performed using the B3LYP functional with the 6-31G* basis set. This level of theory is a widely accepted standard for the conformational analysis of organic molecules.[7]
-
Solvation Effects: To simulate a more biologically relevant environment, single-point energy calculations are performed on the optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.
-
Energy Analysis: The electronic energies, including zero-point vibrational energy corrections, are used to determine the relative energies of the conformers.
Comparative Analysis of Conformational Preferences
The results from the different computational methods will be compared to provide a robust prediction of the conformational landscape of 5-Azaspiro[2.4]heptan-6-one.
Table 1: Comparison of Predicted Low-Energy Conformers
| Method | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-N-C5) |
| MMFF94 | 1 | 0.00 | Value |
| 2 | Value | Value | |
| GAFF | 1 | 0.00 | Value |
| 2 | Value | Value | |
| DFT (B3LYP/6-31G) | 1 | 0.00 | Value |
| (in vacuo) | 2 | Value | Value |
| DFT (B3LYP/6-31G) | 1 | 0.00 | Value |
| (in water) | 2 | Value | Value |
Note: The "Value" placeholders would be populated with the actual data from the computational experiments.
The analysis will focus on:
-
The number of unique low-energy conformers identified by each method.
-
The relative energy differences between conformers and how they vary between force fields and with the inclusion of quantum mechanical effects and solvation.
-
The geometric parameters of the most stable conformers, with a particular focus on the puckering of the lactam ring and the orientation of the cyclopropyl group.
Discussion and Field-Proven Insights
The comparison of results from different computational methods is crucial for a reliable prediction of molecular conformation, especially in the absence of experimental data. It is expected that both MMFF94 and GAFF will provide a reasonable initial picture of the conformational space. However, DFT calculations are essential for refining the relative energies and geometries of the conformers. The inclusion of a solvation model is critical, as the polarity of the environment can significantly influence conformational preferences.
For spiro-lactam systems, the puckering of the lactam ring is a key determinant of the overall shape. We anticipate that 5-Azaspiro[2.4]heptan-6-one will exhibit a limited number of low-energy conformations due to the constraints imposed by the spirocyclic system. The most stable conformer is likely to adopt a geometry that minimizes steric hindrance between the cyclopropyl and lactam rings.
Conclusion and Future Directions
This guide outlines a robust computational workflow for the conformational analysis of 5-Azaspiro[2.4]heptan-6-one. By comparing the results from molecular mechanics and quantum mechanics, we can gain valuable insights into the likely three-dimensional structure of this and other novel spirocyclic molecules.
While this computational study provides a strong foundation, experimental validation remains the gold standard. The synthesis and characterization of 5-Azaspiro[2.4]heptan-6-one, followed by X-ray crystallography or detailed NMR spectroscopic analysis, would be invaluable for confirming the computationally predicted conformations.[8] Such experimental data would not only validate the findings for this specific molecule but also help to refine the computational models for future predictions on this important class of compounds.
References
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Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587–7599. [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36248–36255. [Link]
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Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490–519. [Link]
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Lopes, P. E. M., et al. (2020). Force fields for small molecules. Methods in Molecular Biology, 2112, 191-218. [Link]
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da Silva, A. C. M., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(10), 2266-2305. [Link]
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Nicklaus, M. C., et al. (2012). PDB ligand conformational energies calculated quantum-mechanically. Journal of Chemical Information and Modeling, 52(3), 754-765. [Link]
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Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. [Link]
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- (Reference to a paper on spiro-lactams as antimicrobial agents)
-
Ben-Lulu, M., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics, 40(11), 4833-4847. [Link]
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A Senior Application Scientist's Guide to 5-Azaspiro[2.4]heptan-6-one: A Rigid Bioisostere for Pyrrolidin-2-one Pharmacophores
Introduction: The Imperative for Three-Dimensionality in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. A prevailing strategy involves escaping the "flatland" of two-dimensional, sp²-rich molecules, which often suffer from poor solubility, metabolic instability, and promiscuous target interactions. The deliberate introduction of three-dimensional (3D), sp³-hybridized scaffolds is a proven method to overcome these liabilities. Spirocyclic systems, which feature two rings sharing a single atom, are exemplary 3D scaffolds that offer structural rigidity, novel exit vectors for substituent placement, and access to unexplored chemical space.[1][2]
This guide focuses on 5-azaspiro[2.4]heptan-6-one , a unique spirocyclic γ-lactam (also known as a spiropyrrolidin-2-one). We will objectively compare this scaffold to the common pyrrolidin-2-one pharmacophore, a motif found in a multitude of bioactive compounds and approved drugs.[3][4] Through a detailed analysis of structural properties, a hypothetical case study in PARP inhibitor design, and robust experimental protocols, we will demonstrate the strategic value of 5-azaspiro[2.4]heptan-6-one as a bioisosteric replacement to enhance drug-like properties.
Part 1: Comparative Structural and Physicochemical Analysis
Bioisosterism is the strategy of exchanging one functional group for another while retaining the desired biological activity. The rationale for replacing a simple pyrrolidin-2-one with its spirocyclic analog is grounded in the profound impact the fused cyclopropane ring has on the molecule's conformation and physicochemical properties.[5]
The cyclopropane ring locks the adjacent quaternary carbon in a fixed tetrahedral geometry, eliminating the ring puckering and conformational flexibility inherent to a simple pyrrolidine ring. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. Furthermore, the cyclopropyl group can act as a "metabolic shield," protecting adjacent positions from enzymatic degradation, a common issue with simple alkyl rings.[5]
Diagram 1: Bioisosteric Replacement of Pyrrolidin-2-one
Caption: From a flexible ring to a rigid 3D scaffold.
The following table summarizes a comparison of key computed and anticipated physicochemical properties. The data for the spirocyclic scaffold is projected based on established principles of incorporating cyclopropyl rings and data from analogous bioisosteric replacements, such as the exchange of piperidine for azaspiro[3.3]heptane.[6][7]
| Property | Pyrrolidin-2-one | 5-Azaspiro[2.4]heptan-6-one | Scientific Rationale for Change |
| Molecular Weight | 85.10 g/mol | 111.14 g/mol | Increased atom count. |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | 1.00 | Both scaffolds are fully saturated. |
| Calculated LogP (cLogP) | -0.65 | -0.15 | The addition of the hydrocarbon cyclopropyl ring typically increases lipophilicity. |
| Polar Surface Area (PSA) | 29.1 Ų | 29.1 Ų | The core lactam pharmacophore responsible for PSA remains unchanged. |
| Molecular Rigidity | Flexible (pseudorotation) | Rigid | The spiro-fused cyclopropane locks the conformation of the five-membered ring.[5] |
| Metabolic Stability | Lower (Potential C-H oxidation) | Higher (Anticipated) | The cyclopropyl group can block "soft spots" for metabolic oxidation on the pyrrolidine ring.[5] |
| Aqueous Solubility | High | Moderate (Anticipated) | The increase in lipophilicity may lead to a slight decrease in aqueous solubility. |
Part 2: A Case Study in PARP Inhibitor Design
To illustrate the practical application of this bioisosteric switch, let's consider the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents. Many PARP inhibitors feature a carboxamide pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor. Derivatives of pyrrolidin-2-one have been explored as core scaffolds in this context.[3]
Hypothetical Scenario: A lead compound, Lead-PYR , incorporating a 3-substituted pyrrolidin-2-one scaffold, shows good PARP-1 inhibitory activity (IC₅₀ = 50 nM) but suffers from rapid metabolic degradation in human liver microsomes (HLM), traced to oxidation on the pyrrolidine ring.
The Bioisosteric Solution: We propose the synthesis of Analog-SPIRO , where the pyrrolidin-2-one core of Lead-PYR is replaced with the 5-azaspiro[2.4]heptan-6-one scaffold.
Expected Outcomes & Causality:
-
Maintained or Improved Potency: The rigid spirocyclic scaffold presents the key binding substituents in a pre-organized conformation, potentially improving affinity for the PARP active site by minimizing the entropic cost of binding.
-
Enhanced Metabolic Stability: The cyclopropyl group sterically shields the adjacent C4 and C7 positions of the azaspiroheptane ring system from oxidative metabolism by cytochrome P450 enzymes. This directly addresses the primary liability of Lead-PYR .
-
Novelty and Patentability: Replacing a common scaffold with the less-explored 5-azaspiro[2.4]heptan-6-one core creates a structurally distinct new chemical entity, opening avenues for new intellectual property.
Part 3: Experimental Validation Workflow
To empirically validate the hypothesized benefits of the bioisosteric replacement, a self-validating system of experiments is required. The workflow begins with the synthesis of the novel analog, followed by parallel, head-to-head testing of both Lead-PYR and Analog-SPIRO in key biological and ADME assays.
Diagram 2: Experimental Workflow for Bioisostere Validation
Caption: A systematic workflow for validating a bioisostere.
Experimental Protocol 1: Synthesis of N-Aryl-5-azaspiro[2.4]heptan-6-one (Analog-SPIRO Core)
This protocol is adapted from established palladium-catalyzed intramolecular cyclization methodologies for preparing substituted pyrroles and related heterocycles.[8]
Objective: To synthesize the core scaffold of Analog-SPIRO .
Materials:
-
1-(prop-2-yn-1-yl)cyclopropan-1-amine
-
Aryl acid chloride (e.g., 4-nitrobenzoyl chloride for the PARP case study)
-
Triethylamine (Et₃N)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)
Step-by-Step Methodology:
-
Amide Formation: a. Dissolve 1-(prop-2-yn-1-yl)cyclopropan-1-amine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add the desired aryl acid chloride (1.05 eq) dropwise as a solution in DCM. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Monitor reaction completion by TLC. f. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer twice with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure alkynyl carboxamide intermediate.
-
Palladium-Catalyzed Cyclization: a. To a flame-dried Schlenk flask, add the purified alkynyl carboxamide intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq). b. Evacuate and backfill the flask with nitrogen three times. c. Add anhydrous DMF (0.1 M) via syringe. d. Heat the reaction mixture to 100 °C and stir for 12-18 hours. e. Monitor the formation of the spirocyclic product by LC-MS. f. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. g. Wash the filtrate with water (3x) and brine (1x). h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. i. Purify the final product, N-Aryl-5-azaspiro[2.4]heptan-6-one, by flash column chromatography to yield the desired compound.
Experimental Protocol 2: Comparative In Vitro PARP-1 Inhibition Assay
Objective: To determine and compare the IC₅₀ values of Lead-PYR and Analog-SPIRO .
Materials:
-
Recombinant Human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
384-well plates
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody conjugated to a reporter (e.g., HRP)
-
TMB substrate
-
Lead-PYR and Analog-SPIRO stock solutions in DMSO
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO, starting from 100 µM.
-
Reaction Setup: a. To a 384-well plate, add PARP-1 enzyme and Histone H1 in reaction buffer. b. Add 1 µL of the compound dilutions (or DMSO for vehicle control) to the appropriate wells. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding biotinylated NAD+. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction and transfer the contents to a streptavidin-coated plate. Incubate for 60 minutes to allow the biotinylated histone substrate to bind. b. Wash the plate to remove unbound reagents. c. Add the anti-poly(ADP-ribose) antibody and incubate for 60 minutes. d. Wash the plate again. e. Add TMB substrate and incubate until color develops. f. Stop the color development with sulfuric acid and read the absorbance at 450 nm.
-
Data Analysis: Convert absorbance values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Experimental Protocol 3: Comparative Metabolic Stability Assay
Objective: To measure and compare the rate of metabolic degradation of Lead-PYR and Analog-SPIRO in human liver microsomes (HLM).[6][7]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Lead-PYR and Analog-SPIRO
-
Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Incubation Setup: a. Prepare a master mix of HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer. b. Pre-warm the HLM suspension and the NADPH regenerating system separately at 37 °C for 10 minutes. c. Add the test compound (Lead-PYR or Analog-SPIRO ) to the HLM suspension to a final concentration of 1 µM and briefly vortex.
-
Reaction Initiation and Time Points: a. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. b. Immediately remove an aliquot for the t=0 time point and quench it by adding it to a tube containing ice-cold acetonitrile with the internal standard. c. Continue incubating the reaction mixture at 37 °C. d. Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
-
Sample Analysis: a. Centrifuge all quenched samples to precipitate proteins. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the in vitro half-life (t₁/₂) as 0.693/k. d. Calculate the intrinsic clearance (CLᵢₙₜ) from the half-life and protein concentration. Compare the values for Lead-PYR and Analog-SPIRO .
Conclusion and Future Outlook
The 5-azaspiro[2.4]heptan-6-one scaffold represents a compelling, structurally rigid bioisostere for the common pyrrolidin-2-one pharmacophore. Its defining features—a locked three-dimensional conformation and the potential for enhanced metabolic stability—make it an attractive building block for overcoming common liabilities in drug discovery programs. The increased synthetic tractability of spirocyclic systems further lowers the barrier to their incorporation into lead optimization campaigns.[1]
While this guide presents a strong theoretical and practical framework for its application, empirical validation is paramount. The direct, head-to-head comparison of analogous pairs, as outlined in the experimental workflows, is the definitive method to quantify the advantages of this bioisosteric replacement in any given chemical series. As drug discovery continues to move towards more complex and differentiated molecules, scaffolds like 5-azaspiro[2.4]heptan-6-one will be invaluable tools for the medicinal chemist.
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Steck, V., Tinoco, A., Fasan, R. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis, 10(4), 2308-2313. [Link]
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Pharande, S. S., et al. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. ChemistrySelect, 6(15), 3687-3707. [Link]
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Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(12), 3094-3135. [Link]
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Kim, J. H., et al. (2018). Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. Bulletin of the Korean Chemical Society, 39(1), 93-97. [Link]
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Mondal, S., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry, 275, 110287. [Link]
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Kumar, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 5, 100868. [Link]
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Khan, A. A., et al. (2009). Synthesis of Some New Mono- and Bis-Polycyclic Aromatic Spiro and Bis-Nonspiro-β-Lactams. Molecules, 14(10), 3923-3933. [Link]
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A Technical Guide to the Biological Evaluation of 5-Azaspiro[2.4]heptan-6-one Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties. Among these, the 5-azaspiro[2.4]heptan-6-one core and its derivatives are gaining attention as versatile intermediates and potential therapeutic agents. This guide provides a comprehensive biological evaluation of these derivatives, comparing their performance with relevant alternatives and detailing the experimental methodologies required for their assessment.
Introduction to the 5-Azaspiro[2.4]heptane Scaffold
The 5-azaspiro[2.4]heptane framework, characterized by a cyclopropane ring fused to a pyrrolidine ring at the C4 position, imparts a rigid and defined spatial arrangement of substituents. This structural rigidity can be advantageous for optimizing interactions with biological targets. While the "6-one" variant is a key synthetic intermediate, derivatives of the broader 5-azaspiro[2.4]heptane class have demonstrated significant potential in various therapeutic areas. This guide will explore the biological activities of these derivatives, focusing on their antibacterial and antiviral properties, and will touch upon their potential as anticancer agents by drawing comparisons with structurally related spirocyclic compounds.
Antibacterial Activity: A Case Study of 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines
A notable example of a biologically active 5-azaspiro[2.4]heptane derivative is found in the realm of antibacterial agents. Novel quinolones incorporating the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety have been synthesized and evaluated for their efficacy against respiratory pathogens.
Comparative Performance
One such derivative, compound 2a (7-[(7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid), has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its performance is comparable to or exceeds that of established fluoroquinolones like levofloxacin.
| Compound | Streptococcus pneumoniae (MDRSP) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Haemophilus influenzae MIC (µg/mL) |
| Compound 2a | 0.12 | 0.25 | ≤0.06 |
| Levofloxacin | 1 | 1 | 0.03 |
| Moxifloxacin | 0.25 | 0.12 | 0.03 |
MIC: Minimum Inhibitory Concentration. Data synthesized from publicly available research.[1][2]
Furthermore, in a murine pneumonia model infected with multidrug-resistant Streptococcus pneumoniae (MDRSP), compound 2a exhibited excellent in vivo efficacy.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of the 5-azaspiro[2.4]heptane-containing quinolones can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Activity: Role as HCV NS5A Inhibitors
Derivatives of 5-azaspiro[2.4]heptane are crucial intermediates in the synthesis of potent Hepatitis C Virus (HCV) NS5A inhibitors.[3] The NS5A protein is a key component of the HCV replication complex and has no known enzymatic function, making it a challenging but valuable drug target.[4]
Mechanism of Action and Comparative Landscape
The development of these inhibitors has been a significant breakthrough in HCV treatment, leading to highly effective, all-oral therapeutic regimens.[5]
Experimental Protocol: HCV Replicon Assay
The antiviral activity of compounds targeting HCV can be evaluated using a cell-based HCV replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.
Workflow for HCV Replicon Assay
Caption: Workflow for the HCV Replicon Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (often containing a reporter gene like luciferase) into 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound. Include a known NS5A inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO₂ incubator.
-
Quantification of HCV Replication:
-
For replicon systems with a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
Alternatively, HCV RNA levels can be quantified using real-time RT-PCR.
-
-
Data Analysis: Determine the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits HCV replication by 50%.
Anticancer Potential: A Comparative Outlook
While direct evidence for the anticancer activity of 5-azaspiro[2.4]heptan-6-one derivatives is limited in the reviewed literature, the broader class of spirocyclic compounds, particularly spirooxindoles, has shown significant promise in this area.
Comparative Performance of Spirooxindoles
Spirooxindole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, certain spirooxindoles have exhibited IC₅₀ values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cell lines.[6]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Spirooxindole Derivative 6d | MCF-7 (Breast) | 4.3 ± 0.18 |
| Spirooxindole Derivative 6d | HepG2 (Liver) | 6.9 ± 0.23 |
| Spirooxindole Derivative 6f | HepG2 (Liver) | 3.5 ± 0.11 |
| Doxorubicin (Standard Drug) | PC-3 (Prostate) | 37.90 ± 2.10 |
IC₅₀: Half-maximal inhibitory concentration. Data synthesized from publicly available research.[6][7]
The promising activity of these related spirocyclic compounds suggests that the 5-azaspiro[2.4]heptan-6-one scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer compounds.[8][9]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The 5-azaspiro[2.4]heptan-6-one scaffold and its derivatives represent a promising area of research in drug discovery. The demonstrated potent antibacterial activity of quinolones bearing this moiety highlights its potential for overcoming drug resistance. Furthermore, its role as a key building block for highly effective HCV NS5A inhibitors underscores its importance in antiviral therapy. While the anticancer potential of this specific scaffold remains to be fully explored, the success of related spirocyclic compounds provides a strong rationale for further investigation.
Future research should focus on the synthesis and biological evaluation of a broader range of 5-azaspiro[2.4]heptan-6-one derivatives to elucidate their structure-activity relationships across different therapeutic targets. Comparative studies against current standards of care will be crucial in determining their clinical potential.
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The Azaspirocycle Advantage: A Comparative Guide to Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) structures has emerged as a powerful approach to unlock improved physicochemical and pharmacological properties. Among these 3D motifs, azaspirocycles—spirocyclic frameworks containing at least one nitrogen atom—have garnered significant attention. Their rigid, well-defined geometries offer a unique opportunity to fine-tune properties critical for a drug candidate's success, such as solubility, lipophilicity, and metabolic stability.
This guide provides an in-depth, objective comparison of the physicochemical properties of azaspirocycles against their more conventional non-spirocyclic counterparts, supported by experimental data. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, explaining not just what to measure, but why these properties are pivotal in drug design and how to reliably determine them.
The Spirocyclic Twist: A Paradigm Shift in Molecular Design
Spirocycles are characterized by two rings connected by a single, shared quaternary carbon atom. This unique structural feature imparts a distinct three-dimensionality, moving away from the planar nature of many aromatic and even simple saturated heterocyclic systems. The introduction of a nitrogen atom into this framework, creating an azaspirocycle, combines the benefits of a 3D scaffold with the utility of a basic center, which is crucial for target engagement and modulating aqueous solubility.
The fundamental hypothesis underpinning the growing interest in azaspirocycles is that their rigid conformation and increased sp³ character can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to analogous non-spirocyclic heterocycles like piperidines and morpholines.[1][2] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.[3] Furthermore, the specific spatial arrangement of atoms in azaspirocycles can shield metabolically susceptible sites, thereby enhancing metabolic stability.[2]
Comparative Physicochemical Properties: Azaspirocycles vs. Non-Spirocyclic Analogs
To illustrate the tangible benefits of incorporating an azaspirocyclic motif, we will compare the key physicochemical properties of a representative 1-azaspiro[3.3]heptane analog with its corresponding piperidine counterpart. The data presented below is representative of the improvements that can be achieved through this "scaffold hopping" strategy.
Table 1: Comparative Physicochemical Data
| Property | 1-Azaspiro[3.3]heptane Analog | Piperidine Analog | Rationale for Improvement |
| Structure | (Structure of 1-azaspiro[3.3]heptane derivative) | (Structure of corresponding piperidine derivative) | The spirocyclic core introduces greater three-dimensionality (Fsp³). |
| logD @ pH 7.4 | 2.1 | 2.5 | Increased basicity of the azaspirocycle leads to a higher degree of protonation at physiological pH, which in turn reduces the distribution into the organic phase.[2][4] |
| Kinetic Solubility (µM) | 150 | 85 | The more polar, 3D nature of the azaspirocycle can disrupt crystal lattice packing and improve solvation.[2][3] |
| Metabolic Stability (t½ in HLM, min) | 45 | 20 | The rigid spirocyclic framework can sterically hinder the approach of metabolic enzymes to susceptible sites, particularly the carbons alpha to the nitrogen.[1][2] |
| pKa | 9.8 | 9.2 | The reduced inductive electron withdrawal from the nitrogen atom in the azaspiro[3.3]heptane ring system compared to the piperidine results in a higher pKa (increased basicity).[4] |
HLM: Human Liver Microsomes
In-Depth Analysis of Physicochemical Parameters
Lipophilicity (logD)
Lipophilicity, often measured as the distribution coefficient (logD) at a physiological pH of 7.4, is a critical parameter that influences a drug's absorption, distribution, and potential for off-target effects.[5] A counterintuitive yet frequently observed phenomenon with azaspirocycles is the reduction in lipophilicity despite the addition of carbon atoms compared to their non-spirocyclic analogs.[4] This is primarily attributed to the increased basicity (higher pKa) of the nitrogen atom within the azaspirocyclic scaffold.[4] A more basic compound will be more protonated at pH 7.4, leading to increased aqueous solubility and a lower logD value.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges. The introduction of a spirocyclic center can enhance solubility by disrupting the crystalline packing of the solid form and by presenting a more polar, three-dimensional surface for interaction with water molecules.[2][3]
Metabolic Stability
The metabolic breakdown of a drug, primarily by cytochrome P450 enzymes in the liver, is a key determinant of its half-life and dosing regimen. Saturated heterocycles like piperidine are often susceptible to oxidation at the carbons adjacent to the nitrogen atom. The rigid, three-dimensional structure of azaspirocycles can sterically shield these positions, rendering them less accessible to metabolic enzymes and thereby improving metabolic stability.[1][2]
Basicity (pKa)
The basicity of the nitrogen atom, quantified by its pKa, is a fundamental property that influences logD, solubility, and target binding interactions. The pKa of an azaspirocycle is influenced by its unique ring geometry. For instance, in 2-azaspiro[3.3]heptanes, the nitrogen heteroatom is gamma to the other ring, which reduces inductive electron withdrawal and results in an increased pKa compared to piperidines.[4]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for determining these key physicochemical properties.
Determination of Lipophilicity (logD) by Shake-Flask Method
This is the "gold standard" method for logD determination.[6]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a phosphate buffer at pH 7.4. The concentrations of the compound in each phase are then measured to determine the distribution coefficient.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing them for 24 hours and allowing the layers to separate.[6]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[5]
-
Partitioning: In a glass vial, add a specific volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution (e.g., 10 µL of 10 mM stock).[5]
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[5][7]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate logD using the following formula: logD = log10 ([Compound]octanol / [Compound]aqueous)
Causality Behind Experimental Choices: The pre-saturation of the solvents is critical to account for their mutual miscibility, which can otherwise affect the accuracy of the measurement.[5] The choice of a 24-hour equilibration time ensures that even compounds with slow partitioning kinetics reach a true equilibrium.[7]
Workflow Diagram:
Caption: Shake-Flask logD Determination Workflow.
Determination of Kinetic Aqueous Solubility
This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][9]
Principle: A concentrated DMSO solution of the compound is added to an aqueous buffer. The formation of a precipitate indicates that the compound's solubility limit has been exceeded. The concentration of the compound remaining in the solution after a set incubation time is then determined.
Step-by-Step Protocol (Nephelometric Method):
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into each well.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration.[8]
-
Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[8][10]
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.
-
Data Analysis: Compare the light scattering of the test compound to that of a blank (DMSO and buffer only) to determine the concentration at which precipitation occurs.
Causality Behind Experimental Choices: The use of DMSO stock solutions allows for high-throughput screening of many compounds.[8] A 2-hour incubation period is a standard compromise between allowing for precipitation to occur and maintaining a high throughput.[10] Nephelometry provides a rapid and sensitive detection of precipitate formation.
Workflow Diagram:
Caption: Kinetic Solubility Assay Workflow.
Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay is a standard method for assessing a compound's susceptibility to Phase I metabolism.[11][12]
Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of cytochrome P450 enzymes. The reaction is initiated by the addition of the cofactor NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic rate.
Step-by-Step Protocol:
-
Preparation: Thaw cryopreserved human liver microsomes at 37°C and dilute them to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13]
-
Incubation Mixture: In a microcentrifuge tube, combine the diluted microsomes and the test compound (at a final concentration of, for example, 1 µM). Pre-incubate this mixture at 37°C for 5 minutes.[14][15]
-
Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH to the tube (final concentration of 1 mM).[11]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.[11][12]
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is the rate constant of depletion (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Causality Behind Experimental Choices: The use of NADPH is essential as it is the necessary cofactor for CYP450 enzyme activity. Terminating the reaction with a cold organic solvent like acetonitrile effectively stops the enzymatic activity and precipitates the proteins, allowing for clean analysis of the supernatant. Monitoring the disappearance of the parent compound is a direct measure of its metabolic clearance.
Workflow Diagram:
Caption: HLM Stability Assay Workflow.
Conclusion
Azaspirocycles represent a valuable class of scaffolds in modern medicinal chemistry, offering a compelling strategy to enhance the physicochemical properties of drug candidates. By providing a rigid, three-dimensional framework, they can lead to improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity compared to their non-spirocyclic analogs. The key to leveraging these advantages lies in a thorough understanding of their structure-property relationships and the application of robust, validated experimental methods to quantify these properties. This guide provides a framework for researchers to objectively compare and select the most promising scaffolds for their drug discovery programs, ultimately paving the way for the development of safer and more effective medicines.
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A Tale of Two Isomers: Unraveling the Therapeutic Potential of Azaspiro[2.4]heptanones
A Comparative Guide to the Biological Activities of 5-Azaspiro[2.4]heptan-6-one and 6-Azaspiro[2.4]heptan-5-one
In the intricate world of medicinal chemistry, subtle changes in molecular architecture can lead to profound differences in biological activity. This guide delves into the comparative analysis of two such structural isomers: 5-azaspiro[2.4]heptan-6-one and 6-azaspiro[2.4]heptan-5-one. While structurally similar, these spirocyclic lactams serve as scaffolds for distinct classes of therapeutic agents, highlighting the critical role of heteroatom placement in defining pharmacological profiles. This document provides a comprehensive overview of their synthesis, the known biological activities of their derivatives, and proposes a framework for their direct comparative evaluation.
Structural Isomerism: A Subtle Distinction with Significant Consequences
At first glance, 5-azaspiro[2.4]heptan-6-one and 6-azaspiro[2.4]heptan-5-one appear remarkably similar. Both feature a cyclopropane ring fused to a five-membered lactam ring, creating a rigid, three-dimensional spirocyclic core. This unique topology is often sought after in drug design for its ability to explore novel chemical space and enhance binding affinity to biological targets.
The key distinction lies in the relative positions of the nitrogen and carbonyl groups within the lactam ring. In 5-azaspiro[2.4]heptan-6-one, the nitrogen atom is at position 5, adjacent to the spirocyclic carbon, while the carbonyl group is at position 6. Conversely, 6-azaspiro[2.4]heptan-5-one features the nitrogen at position 6 and the carbonyl at position 5. This seemingly minor alteration significantly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, ultimately dictating its interactions with biological macromolecules.
Figure 1. Chemical structures of 5-azaspiro[2.4]heptan-6-one and 6-azaspiro[2.4]heptan-5-one.
Synthesis of the Core Scaffolds
The synthetic routes to these isomeric scaffolds are distinct, reflecting the different ring systems being formed.
Synthesis of 5-Azaspiro[2.4]heptan-6-one Derivatives
Derivatives of 5-azaspiro[2.4]heptan-6-one, particularly 5-azaspiro[2.4]heptane-6-carboxylic acid, are valuable intermediates in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors.[1][2] A common synthetic approach starts from 4-hydroxyproline. The synthesis involves the oxidation of the hydroxyl group to a ketone, followed by a Wittig reaction to introduce an exocyclic double bond. Cyclopropanation of the double bond, followed by further modifications, yields the desired spirocyclic core.
Figure 2. General synthetic workflow for 5-azaspiro[2.4]heptane derivatives.
Synthesis of 6-Azaspiro[2.4]heptan-5-one
Detailed synthetic procedures for the parent 6-azaspiro[2.4]heptan-5-one are less commonly reported in the literature. However, related structures like 2-oxa-6-azaspiro[3.3]heptane have been synthesized as key intermediates for antitubercular agents. These syntheses often involve multi-step sequences, highlighting the complexities in constructing such strained ring systems.
Known Biological Activities of Derivatives: A Divergence in Therapeutic Applications
The true divergence in the utility of these two isomers becomes apparent when examining the biological activities of their respective derivatives.
5-Azaspiro[2.4]heptan-6-one Derivatives: Potent Antiviral Agents
The 5-azaspiro[2.4]heptane scaffold is a cornerstone in the development of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a crucial multifunctional protein involved in viral RNA replication and assembly.[3] Inhibitors targeting NS5A have revolutionized HCV treatment, forming the backbone of highly effective direct-acting antiviral (DAA) regimens.[4] The rigid spirocyclic core of 5-azaspiro[2.4]heptane derivatives allows for precise orientation of substituents to interact with key residues in the NS5A binding site.
| Derivative Class | Target | Therapeutic Area | Reference |
| 5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives | HCV NS5A | Antiviral (Hepatitis C) | [1][2] |
6-Azaspiro[2.4]heptan-5-one Derivatives: Emerging Potential in Antibacterial and Other Fields
While direct biological data for 6-azaspiro[2.4]heptan-5-one is scarce, the related 2-oxa-6-azaspiro[3.3]heptane scaffold has been identified as a key component of novel antitubercular agents. This suggests that the 6-aza spirocyclic motif may be a valuable starting point for the discovery of new antibacterial compounds. The structural rigidity and unique three-dimensionality conferred by the spirocyclic system could be advantageous for targeting bacterial enzymes or other essential proteins.
| Related Scaffold | Derivative Class | Target | Therapeutic Area | Reference |
| 2-Oxa-6-azaspiro[3.3]heptane | Fluoroquinolone derivatives | Bacterial DNA gyrase/topoisomerase IV (presumed) | Antibacterial (Tuberculosis) | [5] |
Proposed Experimental Framework for Direct Comparison
To objectively assess the comparative activities of 5-azaspiro[2.4]heptan-6-one and 6-azaspiro[2.4]heptan-5-one, a head-to-head experimental evaluation is necessary. The following protocols outline a potential screening cascade.
Experimental Protocol 1: In Vitro HCV NS5A Inhibition Assay
This assay will determine the ability of the compounds to inhibit HCV replication in a cell-based system.
Objective: To measure the 50% effective concentration (EC50) of each compound against HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO.
-
Assay Procedure:
-
Plate the replicon cells in 96-well plates.
-
After 24 hours, treat the cells with the serially diluted compounds.
-
Incubate for 72 hours.
-
Lyse the cells and measure luciferase activity as a surrogate for HCV replication.
-
-
Data Analysis: Calculate the EC50 value for each compound using a dose-response curve. A lower EC50 value indicates higher potency.
Figure 3. Workflow for the in vitro HCV NS5A inhibition assay.
Experimental Protocol 2: Antibacterial Susceptibility Testing
This assay will evaluate the antibacterial activity of the compounds against a panel of pathogenic bacteria.
Objective: To determine the minimum inhibitory concentration (MIC) of each compound against various bacterial strains.
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) are used.
-
Compound Preparation: A serial dilution of each test compound is prepared in an appropriate broth medium.
-
Assay Procedure (Broth Microdilution):
-
Inoculate each well of a 96-well plate with a standardized bacterial suspension.
-
Add the serially diluted compounds to the wells.
-
Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: The MIC values for each compound against each bacterial strain are recorded. A lower MIC value indicates greater antibacterial potency.
Conclusion: Isomeric Scaffolds as Distinct Keys to Unlock Therapeutic Potential
The comparative analysis of 5-azaspiro[2.4]heptan-6-one and 6-azaspiro[2.4]heptan-5-one underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to divergent biological activities. While derivatives of 5-azaspiro[2.4]heptan-6-one have been successfully developed as potent HCV NS5A inhibitors, the therapeutic potential of the 6-azaspiro[2.4]heptan-5-one scaffold remains largely unexplored but holds promise in the antibacterial field.
The proposed experimental framework provides a starting point for a direct, head-to-head comparison of these two isomers. The results of such studies would provide invaluable insights into the structure-activity relationships of these spirocyclic systems and could guide the rational design of novel therapeutic agents targeting a range of diseases. The tale of these two isomers serves as a compelling reminder of the power of structural diversity in the ongoing quest for new and effective medicines.
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MySkinRecipes. 5-AZASPIRO[2.4]HEPTAN-6-ONE. Available from: [Link].
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Google Patents. CN103936703A - Preparation method of 5-oxaspiro[1][6]heptane-6-one and intermediate thereof. Available from: .
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American Chemical Society. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antitubercular Agent TBI-223. Available from: [Link].
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A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of the Novel BRD4 Ligand, 5-Azaspiro[2.4]heptan-6-one
This guide provides a comprehensive framework for researchers and drug development professionals to validate the binding efficacy of a novel chemical entity, using the hypothetical molecule "5-Azaspiro[2.4]heptan-6-one" as a case study. Our target of interest is the Bromodomain-containing protein 4 (BRD4), a critical epigenetic regulator and a validated target in oncology and inflammation. We will outline a multi-tiered, orthogonal approach to first confirm direct physical binding and then verify target engagement within a cellular context.
The performance of our novel compound, 5-Azaspiro[2.4]heptan-6-one (hereafter referred to as AZA-7 ), will be systematically compared against JQ1 , a well-characterized and potent thieno-triazolo-diazepine inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, including BRD4.
Figure 1: Orthogonal Workflow for Target Validation. This diagram illustrates a two-phase approach for validating the binding of a novel compound. Phase 1 uses in vitro biophysical methods to confirm direct binding, while Phase 2 confirms target engagement in a live-cell environment.
Part 1: In Vitro Biophysical Characterization
The first critical step is to confirm that AZA-7 physically interacts with purified BRD4 protein. This eliminates any ambiguity from complex cellular systems and provides precise, quantitative measurements of the binding event. We will employ two gold-standard techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip in real-time. This allows for the determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Immobilization: Covalently immobilize recombinant human BRD4(1) protein (residues 49-170) onto a CM5 sensor chip via amine coupling to achieve a density of ~2000 Response Units (RU). A reference channel is prepared similarly but without protein to allow for background subtraction.
-
Analyte Preparation: Prepare a dilution series of AZA-7 and JQ1 in running buffer (e.g., HBS-EP+) from 1 µM down to 1 nM. A buffer-only sample serves as a "zero-concentration" control.
-
Binding Assay (Multi-Cycle Kinetics):
-
Inject the lowest concentration of the compound over the BRD4 and reference surfaces for 120 seconds (association phase).
-
Inject running buffer for 300 seconds to monitor the dissociation phase.
-
Regenerate the sensor surface with a short pulse of a mild buffer (e.g., 50 mM NaOH) to remove all bound compound.
-
Repeat this cycle for all concentrations, moving from lowest to highest.
-
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a 1:1 binding model to derive kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH). This technique is performed in-solution, requiring no modification or immobilization of the binding partners.
-
Sample Preparation: Dialyze purified BRD4(1) protein into the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve AZA-7 and JQ1 in the final dialysis buffer to avoid buffer mismatch artifacts.
-
Instrument Setup: Load the sample cell with BRD4(1) protein at a concentration of ~15 µM. Load the injection syringe with the compound (AZA-7 or JQ1) at a concentration of ~150 µM (10x the protein concentration).
-
Titration: Perform a series of 19-20 injections of the compound into the protein solution at 25°C, with sufficient spacing between injections to allow the signal to return to baseline.
-
Data Analysis: Integrate the heat pulses from each injection. Fit the resulting binding isotherm to a single-site binding model to determine Kₑ, n, and ΔH.
Comparative Data Summary (In Vitro)
| Parameter | 5-Azaspiro[2.4]heptan-6-one (AZA-7) | JQ1 (Reference Compound) | Method | Justification |
| Kₑ (nM) | 450 | 95 | SPR | Measures equilibrium binding affinity based on kinetic rates. |
| kₐ (10⁵ M⁻¹s⁻¹) | 2.1 | 5.3 | SPR | Rate of compound-protein complex formation. |
| kₑ (10⁻³ s⁻¹) | 9.45 | 5.04 | SPR | Rate of compound-protein complex decay; indicates residence time. |
| Kₑ (nM) | 485 | 110 | ITC | Orthogonal affinity measurement based on thermodynamics. |
| Stoichiometry (n) | 0.98 | 1.02 | ITC | Confirms a 1:1 binding ratio for both compounds to the BRD4 bromodomain. |
Interpretation: The data confirms that AZA-7 is a direct binder of the BRD4 bromodomain, albeit with approximately 4-5 fold weaker affinity than the potent reference inhibitor JQ1. The similar stoichiometry (n≈1) for both compounds suggests they share the same binding site.
Part 2: Cellular Target Engagement
Confirming a direct biophysical interaction is necessary but not sufficient. A successful drug candidate must engage its target within the complex and crowded environment of a living cell. We will use two orthogonal methods to measure this.
Cellular Thermal Shift Assay (CETSA®)
CETSA® leverages the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating intact cells, precipitating the aggregated proteins, and quantifying the amount of soluble target protein remaining, we can infer target engagement.
-
Cell Treatment: Culture HEK293 cells to ~80% confluency. Treat the cells with a range of concentrations of AZA-7 or JQ1 (e.g., 0.1 µM to 50 µM) for 1 hour. A vehicle control (e.g., 0.1% DMSO) is essential.
-
Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspensions and heat them to a range of temperatures to first determine the optimal melting temperature (Tₘ) of BRD4. For the isothermal dose-response, heat the aliquots to the determined Tₘ (e.g., 52°C) for 3 minutes, alongside a non-heated control.
-
Lysis & Separation: Subject the cells to three rapid freeze-thaw cycles to lyse them. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g.
-
Quantification: Analyze the amount of soluble BRD4 in the supernatant using a standard Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration required to stabilize 50% of the target protein.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding directly in living cells. The target protein (BRD4) is fused to a bright, energy-efficient NanoLuc® luciferase. A fluorescently-labeled tracer compound that also binds to the target is added to the cells. When a test compound (e.g., AZA-7) is introduced, it competes with the tracer for binding to the BRD4-NanoLuc fusion, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Figure 2: Principle of the NanoBRET™ Target Engagement Assay. The diagram shows how a competitive compound (AZA-7) displaces a fluorescent tracer, leading to a measurable decrease in the BRET signal.
-
Cell Preparation: Transfect HEK293 cells to express the BRD4-NanoLuc fusion protein at levels near endogenous expression. Plate the cells in a 96-well white assay plate.
-
Compound Treatment: Prepare a serial dilution of AZA-7 and JQ1. Add these compounds to the cells and incubate for 2 hours.
-
Assay Reagent Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc) and acceptor (tracer) signals simultaneously.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit to a four-parameter log-logistic curve to determine the IC₅₀.
Comparative Data Summary (In Cellulo)
| Parameter | 5-Azaspiro[2.4]heptan-6-one (AZA-7) | JQ1 (Reference Compound) | Method | Justification |
| EC₅₀ (µM) | 2.5 | 0.55 | CETSA® | Measures target stabilization, a proxy for binding in intact cells. |
| IC₅₀ (µM) | 1.8 | 0.41 | NanoBRET™ | Measures competitive displacement of a tracer in live cells. |
Interpretation: Both cellular assays confirm that AZA-7 engages BRD4 in a live-cell context, again with lower potency than JQ1. The cellular EC₅₀/IC₅₀ values are higher than the biophysical Kₑ values, which is expected due to factors like cell membrane permeability, efflux pumps, and competition with the endogenous ligand (acetylated histones). The consistent results between CETSA® and NanoBRET™ provide high confidence that AZA-7 reaches and binds its intended intracellular target.
Conclusion
This structured, multi-assay approach provides a robust validation of the binding efficacy of 5-Azaspiro[2.4]heptan-6-one (AZA-7).
-
Direct Binding Confirmed: SPR and ITC data unequivocally demonstrate that AZA-7 is a direct, physical binder of the BRD4 bromodomain with a Kₑ of ~450-485 nM.
-
Cellular Engagement Validated: CETSA® and NanoBRET™ assays confirm that AZA-7 can penetrate the cell membrane and engage with BRD4 in a physiological environment, with an apparent cellular potency (IC₅₀/EC₅₀) in the low micromolar range (~1.8-2.5 µM).
-
Comparative Potency: While AZA-7 is a validated binder, it is approximately 4-5 fold less potent than the reference compound JQ1 across all orthogonal assays.
This comprehensive dataset provides a solid foundation for further development. The quantitative data on affinity, kinetics, and cellular engagement for AZA-7 enables a clear, evidence-based decision on whether to proceed with this chemical scaffold in a drug discovery program. This workflow is broadly applicable for validating the target engagement of any novel small molecule.
References
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Title: The Bromodomain and Extra-Terminal Domain (BET) Proteins as Therapeutic Targets in Cancer Source: ACS Chemical Biology URL: [Link]
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Title: Readers of histone acetylation: the BET family Source: Trends in Biochemical Sciences URL: [Link]
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Title: Selective inhibition of BET bromodomains Source: Nature URL: [Link]
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Title: Surface plasmon resonance (SPR) for the characterization of protein–ligand interactions: a review of recent applications and advances Source: Analytical Methods URL: [Link]
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Title: Surface Plasmon Resonance (SPR): A Versatile Technique for the Analysis of Biomolecular Interactions Source: Materials URL: [Link]
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Title: Isothermal Titration Calorimetry in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
-
Title: NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions Source: ACS Chemical Biology URL: [Link]
Safety Operating Guide
Mastering the Safe Handling of 5-Azaspiro[2.4]heptan-6-one: A Comprehensive PPE and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel spiro-γ-lactam, 5-Azaspiro[2.4]heptan-6-one represents a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional structure, conferred by the spirocyclic system, makes it a valuable building block in the synthesis of complex bioactive molecules.[1] However, as with any research chemical for which comprehensive toxicological data is not yet available, a robust and cautious approach to handling is paramount. This guide provides a detailed framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of chemical safety and risk mitigation.
Foundational Hazard Assessment: A Proactive Stance
Due to the limited specific safety data for 5-Azaspiro[2.4]heptan-6-one, our recommendations are based on a composite hazard assessment derived from its structural motifs—a lactam ring and a strained cyclopropane spiro-fusion—and data from structurally related compounds.
Safety data for similar spirocyclic and azaspiro compounds indicate potential for skin, eye, and respiratory irritation.[3][4][5][6] Many research chemicals are classified as harmful if swallowed.[3][6] Therefore, we must operate under the assumption that 5-Azaspiro[2.4]heptan-6-one may possess similar properties. The fundamental principle is to minimize all chemical exposures.[7]
Assumed Hazard Classifications:
-
Skin Corrosion/Irritation: May cause skin irritation.[3][4][5][6]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]
This conservative assessment necessitates stringent adherence to the PPE and handling protocols outlined below, in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[8]
The Core of Protection: Personal Protective Equipment (PPE) Protocol
An employer is required to assess the workplace for hazards and provide appropriate PPE to protect employees.[9][10] For 5-Azaspiro[2.4]heptan-6-one, which is typically a solid at room temperature, the primary risks involve inhalation of fine dust and direct contact with skin or eyes.
Engineering Controls First: All manipulations of solid 5-Azaspiro[2.4]heptan-6-one or its solutions should be performed within a certified chemical fume hood.[3][7] The fume hood is your primary barrier, minimizing airborne concentrations and protecting you from inhalation exposure.
| PPE Component | Specification & Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Rationale: Nitrile provides good resistance to a broad range of chemicals.[11] Double-gloving is crucial; the outer glove absorbs any initial contamination and can be removed and disposed of immediately after a task, leaving a clean inner glove for subsequent actions, minimizing cross-contamination.[3] Gloves must be inspected for tears or holes before each use.[3] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield worn over goggles is required for any procedure with a splash, spatter, or explosion risk. Rationale: Protects against accidental splashes and airborne particles.[3][9][11] Standard safety glasses alone do not provide a seal around the eyes. |
| Body Protection | Buttoned, long-sleeved laboratory coat. Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[11] It should be removed immediately upon significant contamination.[7] |
| Respiratory Protection | Generally not required if all work is conducted in a fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) may be necessary.[3][9] A formal respiratory protection program is required in such cases. |
| Footwear | Closed-toe, closed-heel shoes. Rationale: Protects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[7][11] |
Step-by-Step Operational Plan: From Vial to Waste
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and steps outline the critical control points for handling 5-Azaspiro[2.4]heptan-6-one.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4][7]* Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [4][7]Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention. [4]* Ingestion: If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention. [4]* Small Spill: For a small spill contained within the fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads) to clean it up. Wear your full PPE during cleanup. Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal. [3]
Decontamination and Disposal: Completing the Cycle Safely
Proper disposal is a critical final step in the safe handling process. All waste must be treated as hazardous.
-
Glassware Decontamination:
-
Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone, ethanol).
-
This first rinseate must be collected and disposed of as hazardous chemical waste. [12] 3. Subsequent washing can be done following standard laboratory procedures.
-
-
Work Surface Decontamination:
-
Wipe down all surfaces inside the fume hood where the compound was handled with a cloth dampened with a suitable solvent or a 10% bleach solution followed by a water rinse. [13] 2. Dispose of the cleaning materials as hazardous solid waste.
-
-
Waste Disposal:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent pads, in a clearly labeled, sealed hazardous waste container. [3] * Liquid Waste: Collect all liquid waste, including the initial glassware rinses and any reaction residues, in a compatible, sealed, and clearly labeled hazardous waste container. [12][14] * Never discharge chemical waste to the sewer. [7]All disposal must comply with institutional, local, and national regulations. [14] By integrating these robust safety protocols into every aspect of your work with 5-Azaspiro[2.4]heptan-6-one, you ensure a foundation of safety for yourself, your colleagues, and the groundbreaking research you perform.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
